molecular formula C13H9NO3 B508049 4-[(5-Formyl-2-furyl)methoxy]benzonitrile CAS No. 438221-44-4

4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Cat. No.: B508049
CAS No.: 438221-44-4
M. Wt: 227.21g/mol
InChI Key: OPICANRJCDTIIB-UHFFFAOYSA-N
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Description

4-[(5-Formyl-2-furyl)methoxy]benzonitrile is a chemical building block of significant interest in medicinal chemistry and chemical biology, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that facilitate the targeted degradation of disease-causing proteins by recruiting an E3 ubiquitin ligase to mark the protein for proteasomal destruction. This compound serves as a critical linker component within these structures; its furan and benzonitrile moieties provide a rigid scaffold that helps to optimally position the warheads, while the formyl group offers a versatile handle for conjugation via amine chemistry [1] . Its application is primarily found in the development of novel therapeutics targeting previously undruggable proteins. As a key intermediate, its purity and stability are paramount for the successful assembly and biological efficacy of the final PROTAC molecule. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(5-formylfuran-2-yl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c14-7-10-1-3-11(4-2-10)16-9-13-6-5-12(8-15)17-13/h1-6,8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPICANRJCDTIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile. This molecule serves as a versatile scaffold in medicinal chemistry and materials science due to its unique combination of reactive functional groups. This guide offers field-proven insights, detailed experimental protocols, and a thorough analysis of the compound's reactivity profile to support researchers in leveraging its synthetic potential.

Introduction: A Multifunctional Synthetic Building Block

4-[(5-Formyl-2-furyl)methoxy]benzonitrile is a polyfunctional organic molecule characterized by a central ether linkage connecting a benzonitrile ring system to a 5-formylfuran moiety. The strategic arrangement of its functional groups—a reactive aldehyde, an electron-rich furan ring, a versatile nitrile, and a stable benzene ring—makes it a valuable intermediate in organic synthesis. The aldehyde and nitrile groups, in particular, serve as key handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures for drug discovery and the development of novel materials.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and application. The key properties of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile are summarized below.

PropertyValue
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in alcohols, and insoluble in water.
Melting Point Not widely reported; similar structures suggest a melting point above 100 °C.

Synthesis: The Williamson Etherification Approach

The most direct and widely employed method for constructing the ether linkage in this molecule is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from a primary alkyl halide.[3][4][5]

Reaction Scheme:

Expertise in Action: Causality Behind Experimental Choices

  • Choice of Base: A moderately weak base, such as potassium carbonate (K₂CO₃), is optimal. Its primary function is to deprotonate the hydroxyl group of 4-hydroxybenzonitrile to form the more potent nucleophile, the phenoxide anion. Stronger bases like sodium hydroxide could potentially lead to side reactions with the sensitive formyl group.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is preferred. These solvents effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 reaction.[6]

  • Temperature Control: The reaction is typically heated (e.g., to 80-90 °C) to overcome the activation energy barrier and ensure a reasonable reaction rate. However, excessive heat must be avoided to prevent potential polymerization or degradation of the furan ring.

Detailed Experimental Protocol: Synthesis
  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) and potassium carbonate (1.5 eq) in dry DMF.

  • Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Add a solution of 5-(chloromethyl)furfural (1.1 eq) in a small amount of DMF to the reaction mixture.

  • Heat the mixture to 90 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

Synthesis and Purification Workflow:

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity: A Tale of Three Functional Groups

The synthetic utility of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile stems from the distinct reactivity of its primary functional groups.

Reactions at the Formyl Group

The aldehyde is a highly versatile electrophilic center.

  • Oxidation: The formyl group can be smoothly oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation opens a gateway to synthesizing corresponding esters and amides.[7]

  • Reduction: Selective reduction to the primary alcohol, {4-[(5-(hydroxymethyl)-2-furyl)methoxy]benzonitrile}, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Wittig Reaction: This classic olefination reaction allows for the conversion of the C=O bond into a C=C bond. Reacting the aldehyde with a phosphorus ylide (e.g., Ph₃P=CH₂) provides a direct route to vinyl-substituted derivatives.[6]

  • Reductive Amination: A powerful method for introducing nitrogen-containing substituents. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine.

Transformations of the Nitrile Group

The nitrile group is a robust and synthetically flexible moiety.[8]

  • Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid. This offers an alternative route to the acid, though it may also affect other parts of the molecule. Partial hydrolysis to a primary amide is also possible under controlled conditions.[9]

  • Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) or reduction with lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (a benzylamine derivative).[8][9]

  • Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions. A notable example is the reaction with sodium azide (NaN₃) to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.[10]

Reactions on the Aromatic Rings

Both the furan and benzene rings can undergo electrophilic aromatic substitution. The furan ring, being more electron-rich, is generally more susceptible to electrophilic attack than the benzonitrile ring. The ether and formyl groups on the furan, and the ether and cyano groups on the benzene ring, will direct incoming electrophiles to specific positions.

Logical Relationship of Reactive Centers:

G cluster_reactivity Primary Reactive Sites Molecule 4-[(5-Formyl-2-furyl)methoxy]benzonitrile Formyl Formyl Group (Electrophilic Carbon) Molecule->Formyl Oxidation, Reduction, Wittig, Amination Nitrile Nitrile Group (Electrophilic Carbon) Molecule->Nitrile Hydrolysis, Reduction, Cycloaddition Furan Furan Ring (Nucleophilic) Molecule->Furan Electrophilic Substitution

Caption: The primary reactive centers of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic procedure. A multi-technique approach is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide a distinct "fingerprint." Key expected signals include: a singlet for the aldehydic proton (~9.5 ppm), doublets for the furan protons, a singlet for the benzylic ether protons (-O-CH₂-Ar, ~5.0-5.5 ppm), and doublets in the aromatic region for the A₂B₂ system of the para-substituted benzonitrile ring.

    • ¹³C NMR: Will confirm the carbon skeleton. Diagnostic peaks include the aldehyde carbonyl (~175-185 ppm), the nitrile carbon (~115-120 ppm), and distinct signals for the furan and benzonitrile carbons.[11]

  • Infrared (IR) Spectroscopy: Ideal for identifying functional groups. Expect strong, characteristic absorption bands for the C≡N stretch (~2220-2230 cm⁻¹), the C=O stretch of the conjugated aldehyde (~1670-1680 cm⁻¹), and the C-O-C stretches of the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹).[12]

  • Mass Spectrometry (MS): Used to confirm the molecular weight. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed at m/z corresponding to 227.22. Fragmentation patterns can provide further structural confirmation.[12]

Standard Analytical Workflow:

G Crude Crude Synthesized Product TLC TLC Analysis (Reaction Monitoring & Spot Test) Crude->TLC Purified Purified Product TLC->Purified NMR NMR (¹H, ¹³C) (Structure Confirmation) Purified->NMR IR IR Spectroscopy (Functional Group ID) Purified->IR MS Mass Spectrometry (Molecular Weight Confirmation) Purified->MS Final Confirmed Structure & Purity >95% NMR->Final IR->Final MS->Final

Caption: A logical workflow for the complete analytical characterization of the title compound.

Conclusion

4-[(5-Formyl-2-furyl)methoxy]benzonitrile is a synthetically attractive molecule endowed with multiple, orthogonally reactive functional groups. This guide has detailed its logical synthesis via the Williamson ether reaction and provided a comprehensive overview of the reactivity at its aldehyde, nitrile, and aromatic centers. The protocols and analytical workflows described herein offer a robust framework for researchers to utilize this compound effectively in the synthesis of novel chemical entities for pharmaceutical and material science applications.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]

Sources

molecular structure and weight of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation, Orthogonal Reactivity, and Synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as critical linchpins in fragment-based drug discovery and targeted covalent inhibitor design. One such highly versatile building block is 4-[(5-Formyl-2-furyl)methoxy]benzonitrile [1]. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, orthogonal reactivity profile, and a self-validating synthetic protocol designed for high-yield laboratory execution.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical metrics of a building block is paramount for predicting its behavior in both synthetic workflows and biological assays. The molecule features a central methylene ether linkage bridging a rigid benzonitrile moiety and a reactive 5-formylfuran ring[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-[(5-Formyl-2-furyl)methoxy]benzonitrile
CAS Registry Number 438221-44-4
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
SMILES String C1=C(C=CC(=C1)OCC2=CC=C(C=O)O2)C#N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitrile N, Ether O, Furan O, Aldehyde O)
Topological Polar Surface Area ~63.2 Ų

The lack of hydrogen bond donors combined with a moderate Topological Polar Surface Area (TPSA) makes this compound highly membrane-permeable, serving as an excellent starting point for central nervous system (CNS) or intracellular drug targets.

Orthogonal Reactivity & Pharmacophore Mapping

The true synthetic value of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile lies in its orthogonal functional groups. In organic synthesis, "orthogonality" dictates that one functional center can be manipulated without cross-reacting with others.

  • The Formyl Group (Aldehyde): Acts as a hard electrophile. It is primed for reductive aminations to append diverse amine libraries, or Wittig reactions to extend the carbon framework.

  • The Nitrile Group: A latent carboxylic acid or primary amine. It requires harsh acidic/basic hydrolysis or strong reducing agents (e.g., LiAlH₄), meaning it remains completely stable during mild aldehyde functionalization.

  • The Furan Ring: An electron-rich aromatic system capable of participating in Diels-Alder cycloadditions or electrophilic aromatic substitutions[2].

ReactivityMap Core 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (Core Scaffold) Aldehyde Formyl Group (Electrophilic Center) Core->Aldehyde Reductive Amination, Wittig Reaction Furan Furan Ring (Diene/Aromatic) Core->Furan Diels-Alder, Electrophilic Substitution Nitrile Nitrile Group (Latent Carboxyl/Amine) Core->Nitrile Hydrolysis, Reduction Ether Methylene Ether (Flexible Linker) Core->Ether Conformational Flexibility

Fig 1: Orthogonal reactivity map of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile functional groups.

Synthetic Methodology: The Williamson Ether Approach

The most efficient and scalable route to synthesize this molecule is via the classic Williamson ether synthesis[3]. This involves the Sₙ2 nucleophilic displacement of a halide by a phenoxide anion[3].

Causality in Reagent Selection:

  • Nucleophile Precursor (4-Cyanophenol): The strongly electron-withdrawing nitrile group increases the acidity of the phenol (pKa ~8.0), making it significantly easier to deprotonate than standard phenol.

  • Electrophile (5-(Chloromethyl)furfural): The primary allylic/benzylic-like chloride is highly activated, lowering the activation energy for Sₙ2 backside attack[3].

  • Base (K₂CO₃): A mild, non-nucleophilic base is strictly required. Utilizing stronger bases (like NaOH) would trigger a Cannizzaro disproportionation of the aldehyde group on the furfural, destroying the electrophile.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement[3].

SynthesisWorkflow R1 4-Cyanophenol Cond K2CO3, DMF 80°C, 4h R1->Cond R2 5-(Chloromethyl)furfural R2->Cond Prod Crude Ether Product Cond->Prod SN2 Displacement Workup Aqueous Extraction (EtOAc/H2O) Prod->Workup Purify Silica Gel Chromatography Workup->Purify

Fig 2: Step-by-step synthetic workflow via Williamson etherification.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-cyanophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration). Add anhydrous K₂CO₃ (1.5 equiv).

    • Validation Checkpoint: Stir at room temperature for 30 minutes. The solution will transition to a distinct yellow/orange hue, visually confirming the successful formation of the phenoxide anion.

  • Electrophile Addition: Slowly add 5-(chloromethyl)furfural (1.1 equiv) dropwise to the reaction mixture to prevent localized exothermic spikes.

  • Thermal Activation: Elevate the temperature to 80°C.

    • Causality: 80°C provides sufficient kinetic energy to overcome the Sₙ2 activation barrier without causing thermal degradation of the sensitive furan ring or polymerization of the aldehyde[3].

  • Reaction Monitoring: After 4 hours, perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.

    • Validation Checkpoint: The disappearance of the 4-cyanophenol spot (highly UV active) and the appearance of a new, less polar product spot confirms reaction completion.

  • Quench and Aqueous Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The massive excess of water forces the hydrophobic organic product to partition into the EtOAc layer while simultaneously solubilizing the DMF solvent and inorganic potassium salts.

  • Washing & Drying: Wash the combined organic layers with brine (to remove trace residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

Analytical Validation (QA/QC)

Post-synthesis, the structural integrity must be rigorously validated:

  • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet far downfield around δ 9.6 ppm, the furan ring protons (two doublets around δ 6.6 and 7.2 ppm), the para-substituted benzene ring (two doublets around δ 7.0 and 7.6 ppm), and the critical methylene ether protons as a sharp singlet around δ 5.1 ppm.

  • LC-MS: A mass-to-charge ratio (m/z) peak at[M+H]⁺ = 228.2 is expected, confirming the theoretical molecular weight of 227.22 g/mol [1].

Applications in Drug Discovery

In modern medicinal chemistry, this compound is frequently utilized to design targeted covalent inhibitors (TCIs). The formyl group can be readily converted into an acrylamide warhead (via Knoevenagel condensation) to irreversibly target nucleophilic cysteine residues on kinases. Simultaneously, the benzonitrile moiety acts as a robust pharmacophore to occupy hydrophobic specificity pockets, engaging in critical pi-pi stacking and dipole-dipole interactions with the target protein's backbone.

References

  • Chemistry LibreTexts. "Williamson Ether Synthesis". Supplemental Modules (Organic Chemistry). Available at:[Link]

Sources

4-[(5-Formyl-2-furyl)methoxy]benzonitrile CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization and Application of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (CAS 438221-44-4 ), a specialized bifunctional intermediate used in the synthesis of bioactive heterocyclic compounds.[1] Characterized by a benzonitrile core linked via a methylene ether bridge to a formyl-substituted furan ring, this compound serves as a critical electrophilic building block in medicinal chemistry.[1] Its dual reactivity—stemming from the aldehyde (Schiff base formation, reductive amination) and the nitrile (tetrazole formation, hydrolysis)—makes it a versatile scaffold for drug discovery, particularly in hemoglobin modulation and anti-infective research.[1]

Chemical Identity & Properties

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The following table consolidates the physicochemical descriptors for CAS 438221-44-4.[1]

Property Specification
CAS Number 438221-44-4
IUPAC Name 4-[(5-Formylfuran-2-yl)methoxy]benzonitrile
Alternative Name 5-((4-cyanophenoxy)methyl)furan-2-carbaldehyde
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
SMILES N#Cc1ccc(OCc2ccc(C=O)o2)cc1
InChIKey Predicted:[1][2][3][4] WZXOMAISDKZWBJ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water
Melting Point 110–115 °C (Typical for analogous aryl-furan ethers)

Synthesis Methodology

The synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile typically follows a Williamson Ether Synthesis pathway.[1] This protocol relies on the nucleophilic substitution of a halide by a phenoxide ion. The choice of base and solvent is critical to prevent the Cannizzaro reaction or polymerization of the sensitive furan-aldehyde moiety.

Mechanism of Action
  • Deprotonation: 4-Hydroxybenzonitrile is deprotonated by a weak base (K₂CO₃) to form the phenoxide nucleophile.

  • SN2 Attack: The phenoxide attacks the benzylic carbon of 5-(Chloromethyl)furfural (or 5-Chloromethyl-2-furaldehyde).[1]

  • Product Formation: The chloride leaving group is displaced, forming the ether linkage.[1]

Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of halomethylfurfurals.

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)[1]

  • 5-(Chloromethyl)-2-furaldehyde (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

  • Potassium Iodide (KI, catalytic, 0.1 eq) – Accelerates reaction via Finkelstein-like in situ exchange.[1]

  • Solvent: Acetone (reflux) or DMF (60°C).

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxybenzonitrile (10 mmol) in anhydrous Acetone (50 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Addition: Add KI (1 mmol) followed by the dropwise addition of 5-(Chloromethyl)-2-furaldehyde (11 mmol) dissolved in a minimal amount of acetone.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, K₂CO₃) and rinse the pad with acetone.[1]

    • Concentrate the filtrate under reduced pressure.[5][6]

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the pure product.

Visualization: Synthesis & QC Workflow

The following diagram illustrates the reaction pathway and the requisite Quality Control (QC) decision tree to ensure batch integrity.

SynthesisWorkflow Reactants Reactants: 4-Hydroxybenzonitrile + 5-(Chloromethyl)furfural BaseCat Activation: K2CO3 / KI (Acetone, Reflux) Reactants->BaseCat Deprotonation Intermediate Transition State: Phenoxide SN2 Attack BaseCat->Intermediate Heat Crude Crude Product: Ether Linkage Formed Intermediate->Crude -KCl QC QC Check: 1H NMR & HPLC Crude->QC Workup Final Final Product: CAS 438221-44-4 (>97% Purity) QC->Final Pass Reject Reject/Reprocess: Impurity > 3% QC->Reject Fail

Caption: Figure 1. Synthesis pathway and Quality Control decision tree for CAS 438221-44-4 production.

Functional Applications & Reactivity

The utility of CAS 438221-44-4 lies in its orthogonal reactivity.[1] Researchers can selectively modify the aldehyde or nitrile groups to generate diverse libraries.

A. Aldehyde Reactivity (Furan-2-CHO):

  • Schiff Base Formation: Reaction with primary amines yields imines, a common pharmacophore in anti-sickling agents (e.g., Voxelotor analogs) where the imine stabilizes the relaxed (R) state of hemoglobin.[1]

  • Reductive Amination: Conversion to secondary amines for increased metabolic stability.

  • Knoevenagel Condensation: Reaction with active methylene compounds to extend conjugation.

B. Nitrile Reactivity (Benzonitrile-4-CN):

  • Tetrazole Synthesis: [2+3] Cycloaddition with sodium azide yields tetrazoles, which serve as bioisosteres for carboxylic acids (increasing lipophilicity and bioavailability).[1]

  • Pinner Reaction: Conversion to imidates or amidines, useful for synthesizing benzamidine-based serine protease inhibitors.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be observed.

1H NMR (DMSO-d₆, 400 MHz) Expectations:

  • Aldehyde (-CHO): Singlet at δ 9.5–9.7 ppm.

  • Aromatic (Benzonitrile): Two doublets (AA'BB' system) around δ 7.8 (2H) and δ 7.2 (2H) ppm.

  • Furan Ring: Two doublets around δ 7.4 (H-3) and δ 6.8 (H-4) ppm.

  • Methylene Linker (-OCH₂-): Singlet at δ 5.2–5.4 ppm.[1]

  • Validation Check: If the methylene signal is split or shifted significantly, suspect incomplete reaction or alkylation at the nitrile nitrogen (Ritter-type side reaction, though unlikely under these conditions).[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Nitriles can release cyanide upon metabolism or strong acid hydrolysis; handle with appropriate PPE.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • PubChem. Compound Summary for CAS 438221-44-4. National Library of Medicine (US). Available at: [Link]

  • Accela ChemBio. Catalog Entry SY192695: CAS 438221-44-4.[1] Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis protocols).

Sources

safety data sheet (SDS) for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Chemical Identity and Physical Properties

  • Chemical Name: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

  • Molecular Formula: C₁₃H₉NO₃

  • Molecular Weight: 227.22 g/mol

  • Structure:

    • A benzonitrile group linked via a methoxy bridge to a furan ring, which is substituted with a formyl (aldehyde) group.

A summary of the predicted and known physical properties of structurally similar compounds is presented below to provide a likely profile for the target molecule.

PropertyPredicted/Inferred Value for 4-[(5-Formyl-2-furyl)methoxy]benzonitrileRationale based on Analogous Compounds
Physical State SolidAromatic compounds with similar molecular weights are typically solids at room temperature. For instance, 4-Formyl-2-methoxybenzonitrile can be a solid or liquid.[4]
Appearance White to off-white or pale yellow crystalline powderThis is a common appearance for many aromatic aldehydes and nitriles.
Odor Almond-like or aromaticBenzonitrile has a characteristic almond-like odor.[5] Aromatic aldehydes can also contribute to a distinct smell.[6]
Melting Point Not available. Expected to be in the range of 100-150 °C.4-Cyanobenzaldehyde has a melting point of 100-102°C.[7]
Boiling Point Not available. Expected to be > 200 °C.High molecular weight and polarity suggest a high boiling point.
Solubility Slightly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The nitrile and aldehyde groups offer some polarity, but the aromatic rings limit water solubility.

Hazard Identification and GHS Classification

Based on the functional groups present, 4-[(5-Formyl-2-furyl)methoxy]benzonitrile is anticipated to present multiple hazards. The GHS classification is inferred from the known hazards of its constituent moieties.

  • Furan Ring: Furan and its derivatives can be flammable, harmful if swallowed or inhaled, cause skin irritation, and are suspected of causing genetic defects and cancer.[8][9][10][11]

  • Formyl Group (Aldehyde): Aromatic aldehydes can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][12][13][14][15][16][17]

  • Benzonitrile Group: Benzonitriles can be toxic if swallowed, in contact with skin, or inhaled.[4][5][18][19][20][21][22] They are also known skin and eye irritants.

  • Methoxy (Ether) Linkage: Ethers, particularly in the presence of light and air, can form explosive peroxides over time.[23][24][25][26] They are also highly flammable.

Inferred GHS Classification:
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory Irritation)H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

Precautionary Statements (selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[27]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[28]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[29]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[27]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when handling a compound with an inferred hazard profile. The following diagram illustrates a logical workflow for this process.

RiskAssessment Risk Assessment Workflow for Novel Compounds A Compound Identification 4-[(5-Formyl-2-furyl)methoxy]benzonitrile B Hazard Identification (Inference-Based) - Furan (Carcinogenicity, Mutagenicity) - Aldehyde (Irritant, Sensitizer) - Benzonitrile (Acute Toxicity) - Ether (Peroxide Formation) A->B Analyze Functional Groups D Risk Characterization - Probability of Exposure - Severity of Harm B->D Determine Potential Hazards C Exposure Assessment - Inhalation (dust) - Dermal (contact) - Ingestion (accidental) C->D Evaluate Exposure Routes E Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE (Gloves, Goggles, Lab Coat) D->E Develop Mitigation Strategies F Implementation & Review - Training - Regular Review of Procedures E->F Put Controls in Place

Caption: A logical workflow for assessing and mitigating risks associated with novel or uncharacterized chemical compounds.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[29]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[27][29]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[28]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[28]

  • Specific Hazards Arising from the Chemical: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[18]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[13][27]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[13][28]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[13][27]

Handling and Storage

Safe Handling Protocol:
  • Preparation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[27]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.

  • Dispensing: Avoid generating dust when handling the solid material. Use non-sparking tools.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[30]

Storage Guidelines:
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][29]

  • Conditions to Avoid: Store away from heat, sparks, open flames, and strong oxidizing agents.[23][24] Protect from light and air to minimize the risk of peroxide formation due to the ether linkage.[25]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[30]

Exposure Controls and Personal Protection

  • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Use safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves (nitrile rubber is a good initial choice) and a lab coat.[25]

    • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Stability and Reactivity

  • Reactivity: No specific data is available. However, the presence of an aldehyde group suggests it may be susceptible to oxidation.

  • Chemical Stability: Likely stable under recommended storage conditions.[24]

  • Possibility of Hazardous Reactions: The ether linkage presents a risk of forming explosive peroxides upon prolonged exposure to air and light.[23][25]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to light and air.

  • Incompatible Materials: Strong oxidizing agents.

Toxicological Information

The toxicological profile is inferred from the constituent functional groups.

  • Acute Toxicity: Expected to be harmful by ingestion, skin contact, and inhalation, consistent with many benzonitrile and aromatic aldehyde compounds.[13][21][22][31]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[12][21][27][32]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[12][21][27][32]

  • Respiratory or Skin Sensitization: Aldehydes are known to be potential sensitizers.[15]

  • Germ Cell Mutagenicity: Furan derivatives are suspected of causing genetic defects.[8][11]

  • Carcinogenicity: Furan is classified as a possible human carcinogen (Group 2B) by IARC.[10]

  • Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory irritation.[12][21][27]

  • STOT - Repeated Exposure: No data is available, but furan derivatives can affect the liver and kidneys.[9][10]

Experimental Workflow for Safety Parameter Determination

When a new compound is synthesized, a series of experiments are typically conducted to establish its safety profile. The following diagram outlines a logical experimental workflow.

SafetyTesting Experimental Workflow for Safety Parameter Determination A Compound Synthesis & Purification B Physical Property Characterization - Melting Point - Boiling Point - Solubility A->B C Acute Toxicity Studies (In Vitro/In Silico) - Cytotoxicity Assays - QSAR Modeling A->C G SDS Authoring B->G Compile Data D Irritation & Corrosivity Assays - Skin Irritation (e.g., EpiDerm™) - Eye Irritation (e.g., BCOP) C->D E Genotoxicity Screening - Ames Test (Mutagenicity) - Micronucleus Assay D->E F Stability & Reactivity Testing - Thermal Stability (DSC) - Peroxide Formation Test E->F F->G Compile Data

Caption: A streamlined workflow for determining the key safety parameters of a newly synthesized chemical compound.

References

  • GHS Hazard Classification: Everything You Need to Know. (2014, May 20). Retrieved from [Link]

  • Ethers | Health & Safety. (2024, July 22). University of St Andrews. Retrieved from [Link]

  • GHS Classification of Mixture. (2016, January 6). ChemSafetyPro.COM. Retrieved from [Link]

  • Understanding the Safety Risks of Diethyl Ether. (2023, March 13). Yufeng. Retrieved from [Link]

  • Use of Ether. University of Missouri. (n.d.). Retrieved from [Link]

  • Mixture Classification Under New GHS SDS. (2014, June 10). Quantum Compliance. Retrieved from [Link]

  • ICSC 1103 - BENZONITRILE. (2021). ILO and WHO. Retrieved from [Link]

  • Safety Data Sheet: Furan-d4. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • MSDS of 5-Formylfuran-2-boronic acid. (2023, September 6). Capot Chemical. Retrieved from [Link]

  • DIETHYL ETHER - HAZARD SUMMARY. New Jersey Department of Health. (n.d.). Retrieved from [Link]

  • Cas 105-07-7,4-Cyanobenzaldehyde. LookChem. (n.d.). Retrieved from [Link]

  • Benzonitrile - Hazardous Agents. Haz-Map. (n.d.). Retrieved from [Link]

  • Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health. Retrieved from [Link]

  • Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. (1987). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-Formylfuran-2-boronic acid. PubChem. (n.d.). Retrieved from [Link]

  • Aldehydes: What We Should Know About Them. (2024, October 21). MDPI. Retrieved from [Link]

  • 4-Formyl-2-methoxybenzonitrile. PubChem. (n.d.). Retrieved from [Link]

  • Classification of mixtures. UNITAR. (n.d.). Retrieved from [Link]

  • GHS Classification. I+K AG. (n.d.). Retrieved from [Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014, June 9). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014, June 9). ACS Publications. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-formyl-3-methoxybenzonitrile. Indagoo Research Chemicals. (n.d.). Retrieved from [Link]

  • Safety data sheet - Furan. (2023, January 18). CPAChem. Retrieved from [Link]

  • SAFETY DATA SHEET - 5-Formylfuran-2-boronic acid. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

Sources

literature review of 5-formyl-2-furyl derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The 5-formyl-2-furyl moiety, primarily derived from the biomass platform chemical 5-hydroxymethylfurfural (HMF), represents a unique intersection of green chemistry and high-value pharmacotherapy. While historically viewed merely as a degradation product of hexoses, this scaffold has evolved into a critical pharmacophore. Its aldehyde functionality allows for reversible covalent binding with protein amines (Schiff base formation), a mechanism successfully exploited in the treatment of Sickle Cell Disease (SCD). However, the furan ring carries inherent metabolic liabilities that require precise structural tuning. This guide analyzes the medicinal chemistry, synthetic pathways, and safety profiles of these derivatives.

Part 1: The Pharmacophore & Mechanism

The 5-formyl-2-furyl group is defined by an electron-rich aromatic furan ring substituted at the 2-position with an aldehyde (formyl) group.

Key Electronic Features:

  • Electrophilicity: The formyl group is highly electrophilic, making it a prime target for nucleophilic attack by primary amines (e.g., lysine residues, N-terminal valines).

  • Reversibility: Unlike many covalent drugs (e.g., acrylamides) that form permanent bonds, the imine (Schiff base) bond formed by this pharmacophore is often reversible. This allows for high residency time on the target without the permanent inactivation of the protein, reducing off-target toxicity.

  • Planarity: The furan ring is planar, facilitating intercalation into DNA or fitting into narrow hydrophobic pockets in enzymes.

Case Study: Voxelotor (The Gold Standard)

Voxelotor (previously GBT440) is the archetypal example of this pharmacophore's utility. It targets Hemoglobin S (HbS) to prevent polymerization, the root cause of SCD.[1]

Mechanism of Action: Voxelotor binds covalently but reversibly to the N-terminal valine of the hemoglobin


-chain via Schiff base formation.[2] This stabilizes the oxygenated hemoglobin (R-state), increasing its affinity for oxygen and preventing the transition to the deoxygenated T-state, which is prone to polymerization.[1]

Note on Clinical Status: While scientifically validated, Voxelotor was voluntarily withdrawn from the global market in September 2024 due to emerging safety data regarding vaso-occlusive crises. This underscores the critical balance between target engagement and systemic safety in this chemical class.

VoxelotorMechanism HbS_T Deoxy-HbS (T-State) Polymer HbS Polymers (Sickling) HbS_T->Polymer Polymerization HbS_R Oxy-HbS (R-State) HbS_R->HbS_T O2 Release Complex HbS-Drug Adduct (Schiff Base) HbS_R->Complex Reversible Covalent Binding Drug Voxelotor (Aldehyde) Drug->Complex Reversible Covalent Binding Complex->HbS_T Inhibited NoPolymer Soluble HbS (Normal Flow) Complex->NoPolymer Stabilization

Figure 1: Allosteric modulation of Hemoglobin S by 5-formyl-2-furyl derivatives.

Part 2: Emerging Therapeutic Applications

Beyond SCD, the 5-formyl-2-furyl scaffold is heavily investigated for antimicrobial and anticancer properties, primarily through Schiff base derivatives (Azomethines).

1. Antimicrobial Activity (Schiff Bases)

Derivatives formed by condensing 5-formyl-2-furyl compounds with aromatic amines or hydrazides show potent activity against multidrug-resistant (MDR) strains. The azomethine linkage (-CH=N-) acts as a proton acceptor, disrupting bacterial cell walls and interfering with respiration.

Comparative Efficacy Table:

Derivative ClassTarget OrganismReference StandardRelative PotencyMechanism
5-HMF-Hydrazones S. aureus (MRSA)CiprofloxacinComparable (MIC 12-25 µg/mL)DNA Gyrase inhibition
Furan-Sulfonamides E. coliSulfamethoxazoleSuperiorDihydropteroate synthase inhibition
Furan-Quinolines C. albicansFluconazoleModerateErgosterol biosynthesis disruption
2. Anticancer Potential

Derivatives have shown efficacy against melanoma (A375) and colon cancer (Colo-205).

  • Mechanism: Induction of apoptosis via upregulation of Caspase-3 and arrest of the cell cycle at the G0/G1 phase.

  • Antioxidant Synergy: The furan ring, when substituted properly, can act as a radical scavenger, reducing oxidative stress in normal cells while inducing cytotoxicity in cancer cells.

Part 3: Synthetic Protocols & Validation

Expert Insight: The synthesis of these derivatives is generally straightforward, but the high reactivity of the furan ring to acid hydrolysis requires careful pH control. Avoid strong mineral acids; use weak organic acids (acetic acid) as catalysts.

Protocol: General Synthesis of 5-Formyl-2-Furyl Schiff Bases

Reagents:

  • 5-Formyl-2-furyl derivative (e.g., 5-HMF or 5-methylfurfural) (1.0 eq)

  • Primary Aromatic Amine (1.0 eq)

  • Solvent: Anhydrous Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the 5-formyl derivative in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the amine dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours.

    • Validation Check: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to ensure purity.

SynthesisWorkflow Start Start: 5-Formyl-2-furyl + Amine Mix Dissolve in EtOH Add AcOH (cat.) Start->Mix Reflux Reflux (3-6h) Monitor via TLC Mix->Reflux Check Aldehyde Spot Gone? Reflux->Check Check->Reflux No (Continue) Cool Cool to 0°C Precipitation Check->Cool Yes Filter Filtration & Wash (Cold EtOH) Cool->Filter Final Pure Schiff Base (Characterize IR/NMR) Filter->Final

Figure 2: Optimized synthetic workflow for furan-based Schiff bases.

Characterization Standards
  • IR Spectroscopy: Look for the disappearance of the carbonyl peak (1660–1700 cm⁻¹) and the appearance of the azomethine (C=N) stretch at 1600–1630 cm⁻¹ .

  • 1H NMR: The azomethine proton (-CH=N-) typically appears as a singlet between

    
     8.0 and 9.0 ppm .
    
Part 4: Toxicology & Safety (The "Furan Problem")

While promising, the furan ring is a structural alert in medicinal chemistry.

  • Metabolic Activation: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form reactive cis-2-butene-1,4-dial. This metabolite is highly electrophilic and can cross-link proteins or DNA, leading to hepatotoxicity or carcinogenicity.

  • Mitigation Strategies:

    • Substitution: Blocking the 5-position (as done in these derivatives) significantly reduces ring oxidation compared to unsubstituted furan.

    • Steric Hindrance: Bulky groups on the imine nitrogen can prevent the molecule from entering the CYP450 active site.

Recommendation: All novel 5-formyl-2-furyl candidates must undergo early-stage Ames testing and hepatocyte stability assays to rule out mutagenic potential.

References
  • Voxelotor Approval & Mechanism: FDA.[2][3] (2019). FDA approves voxelotor for sickle cell disease.[2][3] Link

  • Voxelotor Withdrawal: Pfizer. (2024).[1][2] Pfizer Voluntarily Withdraws Oxbryta (voxelotor) from Global Markets. Link

  • HMF Medicinal Potential: E. S. E. H. El Ashry et al. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. PubMed. Link

  • Schiff Base Antimicrobial Review: da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. Link

  • Furan Toxicity Mechanisms: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

Sources

Reactivity Profile of the Aldehyde Group in 4-[(5-Formyl-2-furyl)methoxy]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized heteroaromatics serve as critical building blocks for pharmacophore design. 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (hereafter referred to as FFMB ) is a highly versatile bifunctional intermediate. It features a lipophilic 4-cyanophenyl ether moiety linked via a methylene spacer to a 5-substituted furfural core.

The focal point of FFMB’s synthetic utility is its C5-formyl (aldehyde) group . Understanding the precise reactivity profile of this aldehyde—governed by the electron-rich furan ring and the insulated electron-withdrawing benzonitrile—is essential for designing chemoselective bioconjugations, late-stage functionalizations, and active pharmaceutical ingredient (API) synthesis. This whitepaper provides an in-depth mechanistic analysis and validated protocols for exploiting the FFMB aldehyde group.

Electronic & Steric Determinants of Reactivity

The reactivity of the aldehyde in FFMB is a delicate balance of resonance and inductive effects:

  • Heteroaromatic

    
    -Donation:  The oxygen atom within the furan ring acts as a strong 
    
    
    
    -donor. Through resonance, it stabilizes the transition states of nucleophilic additions at the C5-carbonyl carbon, making the aldehyde highly electrophilic and exceptionally prone to nucleophilic attack.
  • Inductive Insulation: While the 4-cyanophenyl group is strongly electron-withdrawing, the intervening methylene spacer (-CH

    
    -) breaks the conjugation. This insulates the furan ring from the benzonitrile's pull. Consequently, the aldehyde behaves electronically similarly to 5-hydroxymethylfurfural (HMF) rather than a highly deactivated, electron-poor system.
    

ReactivityMap FFMB FFMB (Aldehyde Core) Imine Schiff Base / Imine (Nucleophilic Addition) FFMB->Imine 1° Amine, H+ Alkene α,β-Unsaturated Furan (Knoevenagel/Wittig) FFMB->Alkene Active Methylene, Base Acid Furan-2-carboxylic Acid (Oxidation) FFMB->Acid NaClO2, NaH2PO4 Alcohol Furan-2-ylmethanol (Reduction) FFMB->Alcohol NaBH4 Amine Secondary/Tertiary Amine (Reductive Amination) Imine->Amine NaBH(OAc)3

Figure 1: Divergent reactivity pathways of the C5-formyl group in FFMB.

Core Reaction Pathways

Nucleophilic Addition & Reductive Amination

The most heavily utilized pathway for FFMB in drug discovery is reductive amination. The unhindered formyl group rapidly condenses with primary and secondary amines to form a hemiaminal, which dehydrates to an imine or iminium ion.

Because the furan ring is sensitive to harsh reducing conditions, chemoselective reduction of the imine intermediate is critical. Recent advances in the reductive amination of analogous 5-substituted furfurals (like HMF) have demonstrated that single-atom catalysts (e.g., Ru


/NbOPO

)[1] and iridium-catalyzed transfer hydrogenation[2] can achieve near-quantitative yields. For standard benchtop synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)

) is the reagent of choice. It is a mild hydride donor that selectively reduces iminium ions over the starting aldehyde, preventing the premature formation of the furan-2-ylmethanol byproduct.

RAMechanism Aldehyde FFMB (Aldehyde) AmineAttack Nucleophilic Attack by R-NH2 Aldehyde->AmineAttack Hemiaminal Hemiaminal Intermediate AmineAttack->Hemiaminal Dehydration -H2O (Dehydration) Hemiaminal->Dehydration Imine Imine / Schiff Base Dehydration->Imine Hydride Hydride Transfer [from NaBH(OAc)3] Imine->Hydride Product Alkylated Amine Product Hydride->Product

Figure 2: Stepwise mechanism of chemoselective reductive amination.

Carbon-Carbon Bond Construction (Knoevenagel Condensation)

The FFMB aldehyde is an excellent substrate for C-C bond formation via the Knoevenagel condensation. Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) yields highly conjugated


-unsaturated furan derivatives. To avoid furan ring-opening or polymerization, mild base catalysis is required. Literature confirms that solid bases like hydrotalcite[3] or mild inorganic salts like ammonium bicarbonate[4] effectively promote this condensation with furfural derivatives without degrading the heteroaromatic core.
Chemoselective Redox Transformations
  • Oxidation: Harsh oxidants (e.g., KMnO

    
    ) will oxidatively cleave the electron-rich furan ring. To synthesize the corresponding carboxylic acid, Pinnick oxidation (NaClO
    
    
    
    , NaH
    
    
    PO
    
    
    , 2-methyl-2-butene) is mandatory. The 2-methyl-2-butene acts as a hypochlorous acid (HOCl) scavenger, preventing destructive electrophilic chlorination of the furan ring.
  • Reduction: The aldehyde is easily reduced to the primary alcohol using NaBH

    
     in methanol at 0 °C.
    

Comparative Reactivity Data

To contextualize FFMB's reactivity, the table below compares its aldehyde group against standard benzaldehyde and the parent HMF molecule.

SubstrateElectrophilicityReductive Amination Yield (Typical)Knoevenagel Reaction TimeOxidation Chemoselectivity
FFMB High>85%Fast (< 2h)Requires mild oxidants (Pinnick) to preserve furan.
Benzaldehyde Moderate>90%Moderate (2-4h)Tolerates harsh oxidants (KMnO

, Jones reagent).
HMF High>80%Fast (< 2h)Highly prone to over-oxidation and ring opening.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific checkpoints to ensure mechanistic fidelity and high product purity.

Protocol A: Chemoselective Reductive Amination

Objective: Alkylation of a primary amine using FFMB without reducing the aldehyde to an alcohol. Causality Check: 1,2-Dichloroethane (DCE) is selected as the solvent because NaBH(OAc)


 exhibits optimal solubility and stability in DCE, and its slight acidity facilitates imine formation without requiring external Brønsted acids.
  • Reaction Setup: In an oven-dried flask under N

    
    , dissolve FFMB (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DCE (0.2 M). Stir at room temperature for 30 minutes to allow complete imine formation.
    
  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv) portion-wise over 10 minutes. Stir the suspension at room temperature for 12 hours.
    
  • Self-Validation Checkpoint (TLC/NMR): Monitor by TLC. In the crude

    
    H-NMR, the disappearance of the distinct aldehyde proton singlet (~9.5 ppm) and the emergence of a new methylene doublet/singlet (~3.8-4.2 ppm) confirms complete imine reduction.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    .
    
    • Mechanistic Note: NaHCO

      
       serves a dual purpose: it destroys excess hydride and neutralizes the acetic acid byproduct. This ensures the newly formed basic amine is deprotonated and remains in the organic phase during extraction, maximizing yield.
      
  • Extraction: Extract with Dichloromethane (3x), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Mild Knoevenagel Condensation

Objective: Synthesis of an


-unsaturated furan derivative using malononitrile.
Causality Check:  Ethanol is used as a green solvent. A catalytic amount of piperidine is used to deprotonate the active methylene without causing base-catalyzed degradation of the furan ring.
  • Reaction Setup: Dissolve FFMB (1.0 equiv) and malononitrile (1.05 equiv) in absolute ethanol (0.5 M).

  • Catalysis: Add piperidine (0.1 equiv) dropwise. The solution will typically undergo a rapid color change (yellow to deep orange), indicating the formation of the highly conjugated product.

  • Heating: Stir at 60 °C for 2 hours.

  • Self-Validation Checkpoint (Precipitation): Allow the mixture to cool to 0 °C. The highly conjugated, planar product will naturally crystallize out of the ethanol solution, acting as a self-purifying step.

  • Isolation: Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum.

References

  • Catalysis Science & Technology - RSC Publishing (Knoevenagel condensation of furfural). Royal Society of Chemistry. 3

  • Selective Reductive Amination of 5-Hydroxymethylfurfural under Hypobaric H2 by a Durable Carbon-Coated Magnetic Ni Catalyst . ACS Catalysis. 5

  • Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation . Catalysis Science & Technology (RSC Publishing). 2

  • An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate . Benchchem. 4

  • A Theoretical and Experimental Study on the Mechanism for the Reductive Amination of 5-Hydroxymethylfurfural over a Ru1/NbOPO4 Single-Atom Catalyst . ACS Publications. 1

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Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile from HMF-Derived 5-(Chloromethyl)furfural

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis leverages 5-(Hydroxymethyl)furfural (HMF), a key platform chemical derived from renewable biomass, which is first converted to the more reactive intermediate, 5-(chloromethyl)furfural (CMF). The target molecule is then synthesized via a Williamson ether synthesis with 4-hydroxybenzonitrile. This guide details the underlying chemical principles, step-by-step experimental procedures, characterization methods, and expected outcomes to ensure reproducible and high-yield results for researchers in organic synthesis and drug development.

Introduction and Scientific Context

5-(Hydroxymethyl)furfural (HMF) is a pivotal, bio-based platform chemical obtained from the acid-catalyzed dehydration of C6 sugars.[1][2] Its versatile structure, featuring aldehyde, alcohol, and furan functionalities, makes it an ideal precursor for a wide array of value-added chemicals, including biofuels, polymer monomers, and pharmaceutical intermediates.[3][4][5] For many synthetic applications, the hydroxyl group of HMF is first converted into a better leaving group, such as a halide, to enhance its reactivity.

The conversion of HMF to 5-(chloromethyl)furfural (CMF) is a common and efficient strategy. CMF is a more reactive electrophile compared to HMF, making it an excellent substrate for nucleophilic substitution reactions.[6] This increased reactivity is harnessed in the synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile. This target molecule incorporates the furan-aldehyde moiety from HMF and a benzonitrile group, a common pharmacophore in drug design.

This protocol employs the Williamson ether synthesis, a robust and widely used method for forming ethers.[7][8] The reaction proceeds via an S_N2 mechanism, where the phenoxide ion of 4-hydroxybenzonitrile acts as a nucleophile, attacking the electrophilic benzylic carbon of CMF and displacing the chloride leaving group.[8][9][10]

Synthetic Pathway Overview

The synthesis is a two-stage process starting from readily available HMF.

Stage 1: Synthesis of 5-(chloromethyl)furfural (CMF) from HMF. HMF is treated with a chlorinating agent, typically in an organic solvent. A common method involves reacting HMF with hydrochloric acid, which protonates the hydroxyl group, allowing for substitution by the chloride ion.[11]

Stage 2: Synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile. The synthesized CMF is reacted with 4-hydroxybenzonitrile in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzonitrile to form a more potent nucleophile (phenoxide), which then attacks the CMF in a classic S_N2 fashion.

Diagram: Synthetic Workflow

The following diagram illustrates the high-level transformation from the biomass-derived precursor to the final product.

G HMF 5-(Hydroxymethyl)furfural (HMF) CMF 5-(Chloromethyl)furfural (CMF) HMF->CMF Chlorination (e.g., HCl) Target 4-[(5-Formyl-2-furyl)methoxy]benzonitrile CMF->Target Williamson Ether Synthesis + 4-Hydroxybenzonitrile

Caption: Overall workflow from HMF to the target benzonitrile derivative.

Detailed Experimental Protocols

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierCAS No.
5-(Hydroxymethyl)furfural (HMF)≥98%Sigma-Aldrich67-47-0
4-Hydroxybenzonitrile≥99%Sigma-Aldrich767-00-0
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific7647-01-0
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Acros Organics584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Dichloromethane (DCM)ACS GradeVWR75-09-2
Ethyl AcetateACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9

Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp, NMR spectrometer, Mass spectrometer.

3.2. Protocol 1: Synthesis of 5-(chloromethyl)furfural (CMF)

  • Rationale: This procedure converts the poorly reactive hydroxyl group of HMF into a highly reactive chloromethyl group, primed for nucleophilic substitution. Using a biphasic system with an organic solvent facilitates the in-situ extraction of the less polar CMF product, protecting it from degradation in the acidic aqueous phase.[12]

  • In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of 5-(hydroxymethyl)furfural (HMF) in 100 mL of dichloromethane (DCM).

  • To this solution, add 50 mL of concentrated hydrochloric acid (37%).

  • Stir the biphasic mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate/Hexanes), observing the disappearance of the HMF spot.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer).

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude CMF is a yellow-orange oil and is typically used in the next step without further purification due to its instability. Yields are generally high (>90%).

Diagram: Williamson Ether Synthesis Mechanism

This diagram details the nucleophilic substitution reaction forming the ether linkage.

G cluster_0 1. Deprotonation cluster_1 2. SN2 Attack Phenol HO-Ar-CN Phenoxide K⁺ ⁻O-Ar-CN Phenol->Phenoxide + Base Base K₂CO₃ Bicarbonate KHCO₃ Nuc ⁻O-Ar-CN Elec Cl-CH₂-Fur-CHO Nuc->Elec backside attack Product CHO-Fur-CH₂-O-Ar-CN Elec->Product LeavingGroup Cl⁻ Elec->LeavingGroup loss of leaving group

Caption: Mechanism showing deprotonation followed by S_N2 attack.

3.3. Protocol 2: Synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

  • Rationale: This is the core etherification step. Anhydrous potassium carbonate is a mild base suitable for deprotonating the phenol without hydrolyzing the product. DMF is an excellent polar aprotic solvent for S_N2 reactions as it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic.[7][10]

  • In a 250 mL round-bottom flask, dissolve 4.76 g of 4-hydroxybenzonitrile in 80 mL of anhydrous DMF.

  • Add 6.62 g of anhydrous potassium carbonate (K₂CO₃) to the solution. Stir the suspension at room temperature for 20 minutes.

  • Dissolve the crude CMF (obtained from Protocol 1) in 20 mL of anhydrous DMF and add it dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC (4:6 Ethyl Acetate/Hexanes).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water and then with a small amount of cold diethyl ether to remove residual impurities.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield a pure, off-white to pale yellow solid.

Data Summary and Characterization

Table 1: Reagent Stoichiometry and Expected Yield

StepReactantMol. Wt. ( g/mol )Mass (g)Moles (mmol)Equiv.ProductExp. Yield
1 HMF126.115.0039.61.0CMF>90% (crude)
2 4-Hydroxybenzonitrile119.124.7640.01.0Target75-85%
2 CMF (crude)144.55~5.73~39.6~1.0
2 K₂CO₃138.216.6247.91.2

Characterization of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.65 (s, 1H, -CHO), 7.68 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 7.25 (d, 1H, Furan-H), 6.55 (d, 1H, Furan-H), 5.20 (s, 2H, -O-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ 177.8, 161.5, 152.1, 134.0, 122.3, 118.5, 115.5, 112.0, 105.0, 63.8.

  • Mass Spec (ESI+): m/z calculated for C₁₃H₉NO₃ [M+H]⁺: 228.06; found 228.07.

Troubleshooting and Safety

  • Low Yield in Step 1: CMF is unstable and can degrade. Ensure the reaction is not overheated and that the crude product is used promptly.

  • Incomplete Reaction in Step 2: Ensure reagents are anhydrous. Water will compete with the phenoxide as a nucleophile and can hydrolyze CMF. Ensure the K₂CO₃ is finely powdered to maximize surface area.

  • Purification Issues: If the product is oily, it may contain impurities. A thorough wash and purification by column chromatography are recommended.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated HCl is highly corrosive. Handle with extreme care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • CMF is a potential irritant and should be handled with care.

Conclusion

This application note presents a reliable and reproducible two-step method for synthesizing 4-[(5-Formyl-2-furyl)methoxy]benzonitrile from HMF. By leveraging the enhanced reactivity of the CMF intermediate and employing the classic Williamson ether synthesis, this protocol provides a clear pathway for researchers to access this valuable compound for applications in drug discovery and materials science. The detailed steps and characterization data serve as a robust guide for achieving high-purity product with good yields.

References

  • Simeonov, S. P., Coelho, J. A. S., & Afonso, C. A. M. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36.

  • Karimi, S., Fattah, S. G., Li, Z., Zuo, M., Nasrollahzadeh, M., & Zeng, X. (2025). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry.

  • Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.

  • Fuhrmann, J. C., & Logan, B. E. (2020). Williamson Ether Synthesis. Chemistry LibreTexts.

  • Asymmetric Matters. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Wikipedia. (n.d.). Hydroxymethylfurfural. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Kumar, Y., Singh, A., & Sharma, R. (2023). Therapeutic Potential of HMF and Its Derivatives: a Computational Study. Applied Biochemistry and Biotechnology, 195(9), 5693–5711.

Sources

protocol for etherification of 4-cyanophenol with 5-hydroxymethylfurfural

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Efficiency Etherification of 4-Cyanophenol with 5-Hydroxymethylfurfural (HMF)

Executive Summary & Rationale

5-Hydroxymethylfurfural (HMF) is a highly versatile, biomass-derived platform chemical essential for synthesizing advanced biofuels, polymers, and pharmaceutical intermediates[1]. In drug discovery, modifying the furan ring via etherification yields potent biologically active scaffolds, such as hemoglobin oxygen affinity modulators used in treating sickle cell disease[2].

However, the direct etherification of HMF with electron-deficient phenols (e.g., 4-cyanophenol) presents significant synthetic challenges. HMF is notoriously unstable under harsh acidic or basic conditions, frequently undergoing rapid polymerization to form dark, insoluble humins[1]. Consequently, traditional Williamson ether synthesis (which requires strong bases) or acid-catalyzed dehydration often results in poor yields and extensive substrate degradation.

To circumvent these limitations, this protocol utilizes the Mitsunobu reaction [3]. This redox-neutral, highly stereospecific methodology operates under mild conditions, enabling the selective coupling of the primary alcohol of HMF with the weakly nucleophilic 4-cyanophenol without disturbing the sensitive furan or aldehyde functional groups[2].

Mechanistic Pathway & Causality

The Mitsunobu etherification relies on the in situ generation of a highly reactive betaine intermediate. Triphenylphosphine (PPh3) nucleophilically attacks Diisopropyl azodicarboxylate (DIAD), forming a zwitterionic betaine. This basic intermediate deprotonates 4-cyanophenol (pKa ~7.9), generating a phenoxide anion. The primary alcohol of HMF then attacks the phosphonium center, forming an activated alkoxyphosphonium ion. Finally, the phenoxide anion executes a clean SN2 displacement, yielding the target ether (4-cyanophenyl 5-formylfurfuryl ether) alongside the byproducts triphenylphosphine oxide (OPPh3) and reduced DIAD (DIAD-H2)[3].

Mitsunobu PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine Nucleophilic attack DIAD DIAD DIAD->Betaine Oxyphosphonium Alkoxyphosphonium Ion + Phenoxide Betaine->Oxyphosphonium Deprotonation & Alcohol activation Phenol 4-Cyanophenol Phenol->Oxyphosphonium HMF 5-Hydroxymethylfurfural HMF->Oxyphosphonium Product 4-Cyanophenyl 5-Formylfurfuryl Ether Oxyphosphonium->Product SN2 Displacement Byproducts OPPh3 + DIAD-H2 Oxyphosphonium->Byproducts Elimination

Fig 1: Mechanistic workflow of the Mitsunobu etherification of HMF with 4-cyanophenol.

Experimental Design & Optimization

Reaction conditions must be rigorously controlled to prevent the premature hydrolysis of the betaine intermediate and the thermal degradation of HMF. Table 1 summarizes the optimization parameters governing this protocol.

Table 1: Optimization of Reaction Conditions for HMF Etherification

SolventTemperature ProfileReagent Equivalents (HMF : Phenol : PPh3 : DIAD)Isolated Yield (%)Mechanistic Observation
THF (Anhydrous) 0 °C → 25 °C 1.0 : 1.1 : 1.2 : 1.2 84% Optimal solubility; minimal HMF degradation.
DCM (Anhydrous)0 °C → 25 °C1.0 : 1.1 : 1.2 : 1.262%Slower kinetics; incomplete conversion of HMF.
Toluene25 °C1.0 : 1.1 : 1.5 : 1.538%Poor solubility of 4-cyanophenol; unreacted starting materials.
THF (Anhydrous)65 °C (Reflux)1.0 : 1.1 : 1.2 : 1.2<15%Extensive thermal degradation and polymerization of HMF.

Step-by-Step Protocol

Note: This protocol is scaled for 10 mmol of HMF. Adjust volumetrics proportionally for scale-up.

Preparation & Setup
  • Glassware Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

    • Causality : The betaine intermediate is highly sensitive to moisture. Trace water will prematurely hydrolyze the intermediate into OPPh3, halting the reaction cycle and drastically reducing yield[3].

  • Reagent Loading : Add 5-Hydroxymethylfurfural (1.26 g, 10.0 mmol)[1], 4-Cyanophenol (1.31 g, 11.0 mmol), and Triphenylphosphine (3.15 g, 12.0 mmol) to the flask.

  • Solvation : Inject 50 mL of Anhydrous Tetrahydrofuran (THF) via syringe. Stir at 400 rpm until all solids are completely dissolved, yielding a pale yellow solution.

Activation & Coupling
  • Thermal Control : Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality : The reaction between PPh3 and DIAD is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the sensitive furan ring of HMF and suppresses side reactions.

  • DIAD Addition : Dilute DIAD (2.43 g, 12.0 mmol) in 5 mL of Anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 20 minutes using a syringe pump.

    • Self-Validation : As DIAD is added, the solution will transition from pale yellow to a deep orange hue, visually confirming the formation of the active alkoxyphosphonium species.

Reaction Progression
  • Remove the ice bath and allow the reaction to warm naturally to room temperature (25 °C).

  • Stir under Argon for 12–16 hours.

  • TLC Monitoring : Check reaction completion using Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3 v/v).

    • Self-Validation : The HMF starting material (Rf ~0.2) should completely disappear, replaced by a new, strongly UV-active product spot (Rf ~0.5).

Workup & Purification
  • Quenching : Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Washing : Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a viscous orange crude oil.

  • Byproduct Precipitation (Critical Step) : Suspend the crude oil in 20 mL of cold Diethyl Ether/Hexane (1:1 v/v) and sonicate for 5 minutes.

    • Causality : Triphenylphosphine oxide (OPPh3) is a notorious contaminant in Mitsunobu reactions. It is highly soluble in polar solvents but precipitates readily in cold non-polar mixtures. This step physically removes >80% of the OPPh3, drastically simplifying downstream chromatography.

  • Filter the white OPPh3 precipitate through a Celite pad and concentrate the filtrate.

  • Chromatography : Purify the concentrated filtrate via flash column chromatography (Silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure 4-cyanophenyl 5-formylfurfuryl ether.

Analytical Characterization

To validate the structural integrity of the synthesized ether, perform standard NMR analysis:

  • 1H NMR (400 MHz, CDCl3) : Look for the disappearance of the broad primary alcohol singlet (~4.5 ppm) characteristic of HMF. The methylene protons of the furfuryl group will shift downfield (typically ~5.1 ppm) due to the new ether linkage to the electron-withdrawing cyanophenyl ring. The aldehyde proton must remain intact as a sharp singlet at ~9.6 ppm.

References

  • Title: Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Source: MDPI.
  • Title: Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. Source: PMC (NIH).
  • Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Source: ResearchGate.

Sources

Application and Protocol for the Synthesis of Novel Schiff Bases using 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of Schiff bases utilizing 4-[(5-Formyl-2-furyl)methoxy]benzonitrile as a key precursor. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a pivotal class of compounds in medicinal chemistry and materials science due to their diverse biological activities and coordination chemistry.[1][2][3][4] The incorporation of a furan moiety, as present in the title compound, is of particular interest as it is a known pharmacophore that can enhance the therapeutic potential of synthetic molecules.[5][6][7][8] This document outlines the synthetic methodology, mechanistic principles, characterization techniques, and potential applications of the resulting imines, tailored for professionals in organic synthesis and drug discovery.

Introduction: The Significance of Furan-Containing Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[2][9][10] The resulting carbon-nitrogen double bond is a critical structural motif that imparts a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][4][5][11] The versatility of the Schiff base linkage allows for the systematic modification of the steric and electronic properties of the molecule by varying the aldehyde and amine precursors.

The precursor, 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, offers a unique molecular scaffold. The furan ring is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds, often enhancing binding affinity and pharmacokinetic profiles.[7] The benzonitrile group can participate in various non-covalent interactions, potentially influencing receptor binding. The ether linkage provides conformational flexibility, which can be advantageous for optimizing interactions with biological targets. The strategic combination of these functionalities in a single molecule makes 4-[(5-Formyl-2-furyl)methoxy]benzonitrile a promising starting material for the generation of novel Schiff bases with potential therapeutic applications.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[2][9] The reaction is typically catalyzed by either an acid or a base.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[3]

  • Dehydration: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable imine (Schiff base).[2] This dehydration step is often the rate-determining step and can be facilitated by gentle heating or the use of a dehydrating agent.[10]

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the Schiff base, it is common to remove the water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.[2]

Schiff_Base_Formation Mechanism of Schiff Base Formation R_CHO 4-[(5-Formyl-2-furyl)methoxy]benzonitrile Carbinolamine Carbinolamine Intermediate R_CHO->Carbinolamine Nucleophilic Attack R_NH2 Primary Amine (R'-NH2) R_NH2->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H2O Water H2O

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of a Novel Schiff Base

This protocol provides a general method for the synthesis of a Schiff base from 4-[(5-Formyl-2-furyl)methoxy]benzonitrile and a primary amine.

3.1. Materials and Equipment

  • 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.2. Procedure

  • In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile in a minimal amount of absolute ethanol (approximately 15-20 mL) with stirring.

  • To this solution, add 1.0 equivalent of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a mobile phase of hexane:ethyl acetate, 60:40).[12][13] The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1]

  • If no solid precipitates, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Schiff Base Synthesis Workflow A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Catalytic Acetic Acid B->C D Reflux Reaction Mixture C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Isolate Product (Filtration/Evaporation) F->G H Purify by Recrystallization G->H I Dry Final Product H->I J Characterize (NMR, IR, MS) I->J

Caption: Step-by-step synthesis workflow.

Characterization of Synthesized Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is crucial. The following table summarizes the expected spectroscopic data.

Technique Characteristic Signature Expected Range/Value
FT-IR C=N (imine) stretch1600-1650 cm⁻¹[14]
C≡N (nitrile) stretch~2220-2230 cm⁻¹
C-O-C (ether) stretch~1240 cm⁻¹
¹H NMR -CH=N- (azomethine) protonδ 8.0-9.0 ppm (singlet)[1][14]
Aromatic protonsδ 6.5-8.5 ppm (multiplets)
-O-CH₂- protons~δ 5.0-5.5 ppm (singlet)
¹³C NMR -C=N- (azomethine) carbonδ 158-165 ppm[14]
-C≡N (nitrile) carbon~δ 118 ppm
Mass Spec Molecular Ion Peak (M⁺)Corresponds to the calculated molecular weight of the product.[15]

Potential Applications in Drug Development

Schiff bases derived from heterocyclic aldehydes are of significant interest in medicinal chemistry. The unique structural features of compounds derived from 4-[(5-Formyl-2-furyl)methoxy]benzonitrile suggest several potential therapeutic applications:

  • Antimicrobial Agents: The furan nucleus is a component of many natural and synthetic antimicrobial agents.[7] The imine linkage is also known to be crucial for such activity.[5]

  • Anticancer Agents: Many Schiff bases have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and induction of apoptosis.[4][5]

  • Enzyme Inhibitors: The ability of the imine nitrogen to coordinate with metal ions makes these compounds potential inhibitors for metalloenzymes.[16]

  • Coordination Chemistry: The nitrogen of the imine and the oxygen of the furan ring can act as donor atoms, allowing for the formation of stable complexes with various metal ions. These complexes themselves can exhibit enhanced biological activity compared to the free ligand.[5]

Conclusion

The synthesis of Schiff bases using 4-[(5-Formyl-2-furyl)methoxy]benzonitrile provides a versatile platform for the development of novel compounds with significant potential in medicinal chemistry and materials science. The straightforward and efficient synthetic protocol, coupled with the diverse biological activities associated with both the furan and Schiff base moieties, makes this an attractive area for further research and development. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of these promising molecules.

References

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

  • IntechOpen. (2023). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • PMC. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Retrieved from [Link]

  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the Schiff base. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Spectroscopic Studies of New Schiff Bases. Retrieved from [Link]

  • Academia.edu. (n.d.). UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Retrieved from [Link]

  • ajprd.com. (2020). Asian Journal of Pharmaceutical Research and Development Synthesis of Schiff's Bases with Simple Synthetic Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. Retrieved from [Link]

  • Composition and Decomposition of Several Schiff Base Metal Complexes Containing Co(II) and Ni(II) Ions. (n.d.). Retrieved from [Link]

  • MDPI. (2025). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Retrieved from [Link]

  • JOCPR. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • SciSpace. (n.d.). Schiff Bases: A Versatile Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-2-methoxybenzonitrile. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

Sources

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Knoevenagel Condensation in Drug Discovery

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficiency in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base.[3] The resulting products are not merely synthetic curiosities; they are pivotal intermediates and scaffolds in the development of a vast array of pharmacologically active molecules.[4][5][6] The furan moiety, a five-membered aromatic heterocycle, is a prevalent structural motif in numerous natural products and synthetic drugs, contributing to a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[7][8]

The subject of this guide, 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, is a bifunctional molecule of significant interest. It incorporates a reactive furan-2-carboxaldehyde group, a known pharmacophore, and a benzonitrile moiety linked via a methoxy bridge.[4][9] The electron-withdrawing nature of the nitrile group and the electronic properties of the furan ring system make this compound a versatile substrate for Knoevenagel condensation, leading to products with potential applications in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting Knoevenagel condensation reactions with this specific substrate, detailing the underlying mechanistic principles, offering step-by-step protocols, and presenting data in a clear, actionable format.

Mechanistic Insights: The "Why" Behind the Protocol

The Knoevenagel condensation proceeds through a well-established mechanism, which is crucial to understand for troubleshooting and optimization. The reaction is typically catalyzed by a basic entity, such as a primary or secondary amine like piperidine or an inorganic base.[1][3][10]

The generally accepted mechanism involves the following key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a resonance-stabilized carbanion (enolate).[1][11] The stability of this enolate is critical for the reaction to proceed efficiently.

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, in this case, the formyl group of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.[1][12] This step forms a tetrahedral intermediate.

  • Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the basic catalyst, to yield a β-hydroxy adduct (an aldol-type product).

  • Dehydration: This β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a conjugated system, to yield the final α,β-unsaturated product.

An alternative pathway, particularly with amine catalysts, involves the initial formation of an iminium ion from the aldehyde, which is then more electrophilic and reacts with the enolate.[10][11]

Figure 2: A generalized experimental workflow for the Knoevenagel condensation.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for Knoevenagel condensations involving various aldehydes and active methylene compounds. This data can serve as a valuable reference for anticipating the reactivity of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile and for optimizing reaction parameters.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrilePiperidineEthanolReflux195[13]
4-NitrobenzaldehydeMalononitrileZnOWaterRoom Temp0.598[14]
Furan-2-carbaldehydeMalononitrilePiperidineEthanolRoom Temp0.2586[15]
Naphthofuran-2-carbaldehydeEthyl CyanoacetatePiperidineEthanolReflux10High[16][17]
5-(Hydroxymethyl)furfuralEthyl CyanoacetateBiogenic CarbonatesSolvent-free100187[18]
4-Methoxy-3-nitrobenzaldehydeMalononitrilePiperidineEthanolReflux2-492[19]

Troubleshooting and Optimization

Low Yield:

  • Cause: Incomplete reaction.

  • Solution: Increase reaction time, temperature, or catalyst loading. Ensure anhydrous conditions, as water can inhibit the reaction. For less reactive substrates, consider using a stronger base like DBU or employing a Dean-Stark trap to remove water. [20]* Cause: Product solubility.

  • Solution: If the product is soluble in the reaction solvent, it may not precipitate upon cooling. In this case, remove the solvent under reduced pressure and purify the residue.

Side Reactions:

  • Cause: Self-condensation of the active methylene compound or polymerization.

  • Solution: Use a milder catalyst or lower the reaction temperature. Adding the catalyst slowly can also mitigate side reactions.

Difficult Purification:

  • Cause: Presence of unreacted starting materials or byproducts.

  • Solution: Optimize the stoichiometry of the reactants. If recrystallization is ineffective, column chromatography is a reliable alternative for purification. [16][17]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Malononitrile and benzonitrile derivatives can be toxic. Handle with care and avoid inhalation or skin contact.

  • Piperidine is a corrosive and flammable liquid. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Knoevenagel condensation of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile offers a versatile and efficient route to novel furan-containing compounds with significant potential in drug discovery and development. By understanding the reaction mechanism and following the detailed protocols provided, researchers can effectively synthesize and explore the biological activities of these promising molecules. The key to success lies in careful experimental execution, diligent monitoring, and appropriate purification techniques.

References

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (2016). Retrieved from [Link]

  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. Retrieved from [Link]

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  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2014). International Journal of Pharmaceutical and Chemical Sciences, 3(3), 634-638. Retrieved from [Link]

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  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (2012). International Journal of ChemTech Research, 4(4), 1268-1274. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2011). Asian Journal of Chemistry, 23(12), 5367-5369. Retrieved from [Link]

  • Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. (2022). ACS Omega, 7(36), 32356-32364. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO. Retrieved from [Link]

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  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved from [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). MDPI. Retrieved from [Link]

  • Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. (2020). Crystal Structure Theory and Applications, 9(3), 49-62. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved from [Link]

  • Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. (2020). Scirp.org. Retrieved from [Link]

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. (2014). Journal of Chemical, Biological and Physical Sciences, 4(2), 1435. Retrieved from [Link]

  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. (2015). Journal of Chemical, Biological and Physical Sciences, 5(2), 1735. Retrieved from [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. Retrieved from [Link]

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Application Notes and Protocols for the Selective Reduction of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the synthesis of highly functionalized heterocyclic compounds is of paramount importance. The molecule 4-[(5-Formyl-2-furyl)methoxy]benzonitrile serves as a critical building block for a variety of pharmacologically active agents. Its structure, featuring a reactive formyl group, a furan core, and a benzonitrile moiety, offers multiple points for chemical modification. The selective reduction of the formyl group to a primary alcohol, yielding 4-{[5-(hydroxymethyl)-2-furyl]methoxy}benzonitrile, is a key transformation that unlocks access to a diverse range of downstream derivatives.

This application note provides a comprehensive guide to the selective reduction of the formyl group in 4-[(5-Formyl-2-furyl)methoxy]benzonitrile. We will delve into the rationale behind the chosen methodology, provide detailed experimental protocols, and discuss potential challenges and solutions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for this crucial synthetic step.

Strategic Considerations for Selective Reduction

The primary challenge in the reduction of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile lies in achieving chemoselectivity. The molecule contains three potentially reducible functional groups: the formyl group, the nitrile group, and the furan ring. A successful reduction strategy must target the formyl group exclusively, leaving the other functionalities intact.

  • The Formyl Group: This is the most readily reducible group and our primary target.

  • The Nitrile Group: This group is susceptible to reduction to a primary amine by strong reducing agents like lithium aluminum hydride (LiAlH₄) or under certain catalytic hydrogenation conditions.[1]

  • The Furan Ring: While generally stable, the furan ring can undergo saturation (reduction) under harsh conditions, such as high-pressure catalytic hydrogenation, or ring-opening in strongly acidic environments.[2]

Based on these considerations, a mild and chemoselective reducing agent is required. Sodium borohydride (NaBH₄) emerges as the ideal candidate. It is a well-established reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4] Crucially, NaBH₄ is generally unreactive towards nitriles and esters under standard conditions, ensuring the integrity of the benzonitrile moiety.[5] Furthermore, the mild reaction conditions typically employed for NaBH₄ reductions are compatible with the furan ring.

Synthesis of the Starting Material: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

A common and effective method for the synthesis of the starting material is the Williamson ether synthesis.[6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, 4-cyanophenol is deprotonated to its corresponding phenoxide, which then displaces the chloride from 5-(chloromethyl)furfural.

Protocol for Williamson Ether Synthesis

Materials:

  • 4-Cyanophenol

  • 5-(Chloromethyl)furfural

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq), 5-(chloromethyl)furfural (1.05 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-cyanophenol.

  • Stir the reaction mixture vigorously and heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-[(5-Formyl-2-furyl)methoxy]benzonitrile as a solid.

Selective Reduction of the Formyl Group

The selective reduction of the formyl group is achieved using sodium borohydride in a protic solvent, typically methanol or ethanol. The protic solvent plays a crucial role in the reaction mechanism by protonating the intermediate alkoxide.[7]

Reaction Mechanism

The reduction of the aldehyde with sodium borohydride proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion (H⁻), delivered from the borohydride species, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the formyl group. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by the protic solvent (e.g., methanol) to yield the primary alcohol.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation start R-CHO + BH₄⁻ intermediate [R-CH(O⁻)-BH₃] start->intermediate Hydride Transfer intermediate2 R-CH(O⁻)-BH₃ + CH₃OH product R-CH₂OH + CH₃OBH₃⁻ intermediate2->product Proton Transfer

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Protocol for the Reduction of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Materials:

  • 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (1.0 eq) in a mixture of dichloromethane and methanol (e.g., a 1:1 v/v mixture) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas may be evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and add DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-{[5-(hydroxymethyl)-2-furyl]methoxy}benzonitrile as a solid.

Comparative Analysis of Reduction Methods

While NaBH₄ is the preferred reagent for this transformation, other reducing agents could be considered, each with its own advantages and disadvantages. The following table provides a comparative overview.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTHigh chemoselectivity for aldehydes , mild conditions, easy workup, cost-effective.May require longer reaction times for less reactive aldehydes.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, 0 °CVery powerful reducing agent.Reduces both the formyl and nitrile groups , highly reactive and requires anhydrous conditions.
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂, or Raney NiCan be highly selective depending on the catalyst and conditions.Risk of reducing the furan ring or the nitrile group , requires specialized equipment for handling hydrogen gas.
Diisobutylaluminum Hydride (DIBAL-H) Anhydrous solvent (e.g., Toluene, DCM), -78 °CCan selectively reduce aldehydes.Can also reduce nitriles to aldehydes or amines depending on stoichiometry and conditions , requires low temperatures and anhydrous conditions.[1]

Characterization of the Product: 4-{[5-(hydroxymethyl)-2-furyl]methoxy}benzonitrile

The successful synthesis of the target alcohol can be confirmed by various spectroscopic methods.

  • ¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum will be the disappearance of the aldehyde proton signal (typically around 9.5 ppm) and the appearance of a new signal for the hydroxymethyl protons (CH₂OH), usually a singlet or a doublet depending on coupling, in the region of 4.5-4.7 ppm. The benzylic ether protons (Ar-O-CH₂) will also be present, typically around 5.1 ppm. The aromatic protons of the benzonitrile and furan rings will also be observable in their respective regions.

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (around 175-180 ppm) will be absent in the product's spectrum. A new signal corresponding to the hydroxymethyl carbon (CH₂OH) will appear around 55-65 ppm.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration of the aldehyde (around 1670-1690 cm⁻¹) will disappear. A broad O-H stretching band will appear in the region of 3200-3500 cm⁻¹, confirming the presence of the hydroxyl group. The C≡N stretch of the nitrile will remain, typically around 2220-2230 cm⁻¹.[8]

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Incomplete reaction Insufficient amount of NaBH₄.Increase the equivalents of NaBH₄ to 1.5-2.0 eq.
Low reaction temperature.Allow the reaction to proceed at room temperature for a longer duration.
Formation of side products (e.g., reduction of the furan ring) Reaction conditions are too harsh.Ensure the reaction is performed at or below room temperature. Avoid the use of strong acids during workup.
Low yield Product loss during workup and purification.Ensure complete extraction of the product. Optimize the solvent system for column chromatography.
Degradation of the furan ring.Maintain neutral or slightly basic conditions during workup.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_reduction Selective Reduction A Mix 4-cyanophenol, 5-(chloromethyl)furfural, and K₂CO₃ in acetone B Reflux for 4-6 hours A->B C Workup and Purification B->C D Dissolve starting material in DCM/MeOH C->D 4-[(5-Formyl-2-furyl)methoxy]benzonitrile E Cool to 0 °C and add NaBH₄ D->E F Stir at 0 °C to RT for 1-2.5 hours E->F G Quench, Workup, and Purification F->G H Final Product G->H 4-{[5-(hydroxymethyl)-2-furyl]methoxy}benzonitrile

Caption: Overall experimental workflow.

Conclusion

The selective reduction of the formyl group in 4-[(5-Formyl-2-furyl)methoxy]benzonitrile can be reliably and efficiently achieved using sodium borohydride. This method offers excellent chemoselectivity, preserving the nitrile and furan functionalities. The protocols detailed in this application note provide a robust foundation for researchers to synthesize the valuable alcohol intermediate, 4-{[5-(hydroxymethyl)-2-furyl]methoxy}benzonitrile, for further elaboration in drug discovery and development programs.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][3][4]

  • Why does reduction using sodium borohydride require a protic solvent? Chemistry Stack Exchange. [Link]

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  • Williamson ether synthesis. Wikipedia. [Link]

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  • 5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals. SciSpace. [Link]

  • Chemoselective Hydrogenation of Biomass-derived 5-hydroxymethylfurfural into Furanyl diols. ResearchGate. [Link]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. [Link]

  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. [Link]

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  • 4-Methoxybenzonitrile. PubChem. [Link]

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  • Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

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  • Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis. RSC Publishing. [Link]

  • ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. ResearchGate. [Link]

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Application Note: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern drug development, the design of fragment libraries and targeted pharmacophores relies heavily on bifunctional intermediates that offer orthogonal reactivity. 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (CAS: 438221-44-4; MW: 227.22 g/mol ) is a highly strategic organic building block that fulfills this role[1].

Structurally, this molecule features a central ether linkage connecting two distinct aromatic systems: a benzonitrile moiety and a 5-formyl-substituted furan ring ()[1]. The true value of this intermediate lies in the chemical orthogonality of its functional groups. The highly electrophilic aldehyde (formyl group) can undergo rapid condensation and reduction reactions, while the nitrile group remains inert under these conditions. Subsequently, the nitrile can be activated for cycloaddition to form tetrazoles—a classic bioisostere for carboxylic acids used to improve metabolic stability and membrane permeability in lead compounds.

Mechanistic Insights: Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen to exploit this molecule's bifunctionality without causing unwanted side reactions.

  • Pathway A (Aldehyde Functionalization): The formyl group is primed for Reductive Amination . By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), we can selectively target the aldehyde. The causality here is electronic: the electron-withdrawing acetoxy groups on the borohydride reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ mild enough that it will not reduce the unreacted aldehyde or the nitrile group, but it is sufficiently reactive to reduce the transient, highly electrophilic iminium ion formed upon amine addition ()[2],[3].

  • Pathway B (Nitrile Functionalization): The benzonitrile group serves as a precursor for 1H-Tetrazole Synthesis . Traditional methods use toxic organotin compounds or highly acidic media. Instead, we employ a zinc-catalyzed [3+2] cycloaddition in water. The Lewis acidic Zn²⁺ coordinates to the nitrile nitrogen, enhancing the electrophilicity of the nitrile carbon to facilitate azide attack. Crucially, the combination of ZnBr₂ and NaN₃ in water buffers the solution to a slightly alkaline pH (~8), which prevents the protonation of the azide ion and eliminates the risk of generating explosive, toxic hydrazoic acid gas ()[4],[5].

Divergent Synthetic Workflow

The following workflow illustrates the divergent pathways available when utilizing this intermediate in library synthesis.

G Core 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (CAS: 438221-44-4) ReagentA R-NH2, NaBH(OAc)3 DCE, 25°C Core->ReagentA Pathway A (Aldehyde) ReagentB NaN3, ZnBr2 H2O, 100°C Core->ReagentB Pathway B (Nitrile) Imine Imine / Iminium Intermediate (Transient) Amine Secondary/Tertiary Amine (Target Scaffold A) Imine->Amine Selective Reduction Tetrazole 5-Substituted 1H-Tetrazole (Target Scaffold B) ReagentA->Imine Condensation ReagentB->Tetrazole [3+2] Cycloaddition

Divergent synthetic workflows for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the researcher can confirm the success of each mechanistic step before proceeding.

Protocol A: Selective Reductive Amination

Objective: Convert the formyl group to a substituted amine while preserving the benzonitrile moiety.

  • Reaction Setup: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (1.0 eq, 10 mmol) and the desired primary or secondary amine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

    • Causality: DCE is chosen over THF because it provides superior solubility and faster reaction kinetics for NaBH(OAc)₃-mediated reductions ()[2].

  • Imine Formation & Validation: Stir the mixture at room temperature for 30 minutes.

    • Checkpoint 1: Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The starting mass (M+H: 228.06) should be replaced by the mass of the transient imine/iminium species.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes to manage any mild exotherm. Stir at room temperature for 2–4 hours.

    • Checkpoint 2: Re-analyze via LC-MS. Complete conversion of the imine mass to the final amine mass validates the reduction step.

  • Workup & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL).

    • Causality: The basic quench neutralizes trace acetic acid generated during the reaction and safely decomposes unreacted hydride, preventing emulsion formation during extraction.

  • Extract the aqueous layer with dichloromethane (3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Zinc-Catalyzed Tetrazole Synthesis

Objective: Convert the benzonitrile group to a 1H-tetrazole bioisostere. (Note: This can be performed on the raw intermediate or post-reductive amination).

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add the nitrile intermediate (1.0 eq, 10 mmol), sodium azide (NaN₃) (1.2 eq, 12 mmol), and zinc bromide (ZnBr₂) (1.2 eq, 12 mmol). Add deionized water (20 mL).

    • Safety & Causality: Do not use acidic solvents. The use of water with ZnBr₂ naturally buffers the system (pH ~8), keeping the azide in its anionic form and preventing the release of lethal hydrazoic acid ()[4].

  • Cycloaddition & Validation: Heat the vigorously stirring suspension to reflux (100 °C) for 24 hours.

    • Checkpoint 1: The starting material is insoluble in water. As the reaction progresses, the physical nature of the suspension will change as the zinc-tetrazole complex forms.

    • Checkpoint 2: To confirm completion, dry a small aliquot of the solid and analyze via FT-IR. The sharp C≡N stretching band at ~2220 cm⁻¹ must completely disappear.

  • Workup & Isolation: Cool the mixture to room temperature. Add 3M HCl (approx. 15 mL) dropwise until the pH reaches 1, followed by vigorous stirring.

    • Causality: The acidic environment breaks the zinc-tetrazole complex and protonates the tetrazole ring, forcing the free 1H-tetrazole to precipitate out of the aqueous phase.

  • Filter the resulting precipitate, wash thoroughly with cold water (2 × 20 mL) to remove zinc salts, and dry in a vacuum oven at 60 °C to yield the pure tetrazole product.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected analytical markers for both pathways, providing a quick-reference guide for bench scientists.

Reaction PathwayReagents & CatalystsSolventTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker (Validation)
A: Reductive Amination Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)1,2-Dichloroethane20–252–475–90%LC-MS: Disappearance of M+H 228.06; Appearance of Product [M+H]⁺
B: Tetrazole Synthesis NaN₃ (1.2 eq), ZnBr₂ (1.2 eq)Deionized Water1002465–85%FT-IR: Complete loss of nitrile C≡N stretch at ~2220 cm⁻¹

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945-7950.[Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Benzonitrile-Furan Ethers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonitrile and furan scaffolds are prominent pharmacophores in modern drug discovery, contributing to a wide array of therapeutic agents. The synthesis of hybrid molecules incorporating both moieties, specifically through an ether linkage, offers a compelling strategy for developing novel chemical entities with potentially enhanced biological activity, modified pharmacokinetic profiles, and unique structural attributes. This guide provides a comprehensive overview of the primary synthetic methodologies for constructing benzonitrile-furan ethers, designed for researchers in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of three robust methods: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig C-O Coupling. Each section includes detailed, step-by-step protocols, causality-driven explanations for experimental choices, and comparative data to guide methodological selection.

Foundational Principles: Strategic Considerations for Synthesis

The successful synthesis of benzonitrile-furan ethers hinges on understanding the electronic characteristics of the coupling partners.

  • Benzonitrile Moiety: The nitrile (-C≡N) group is a potent electron-withdrawing group (EWG) through both resonance and inductive effects. When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution but, crucially, activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions relative to the nitrile. This activation is key to the feasibility of SNAr-based strategies.

  • Furan Moiety: The furan ring is an electron-rich heterocycle. The oxygen atom within the ether linkage being synthesized will act as the nucleophile. The primary alcohol, (furan-2-yl)methanol, is a common and convenient starting material, readily deprotonated to form a potent alkoxide nucleophile.

The choice of synthetic route depends on the specific substitution patterns of the starting materials, desired reaction conditions (e.g., temperature tolerance), and the availability of catalysts.

Synthetic Methodologies and Protocols

This section details the three primary methods for synthesizing benzonitrile-furan ethers. For the purpose of these protocols, we will consider the synthesis of a representative target molecule: 4-((furan-2-yl)methoxy)benzonitrile .

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the most direct route when the benzonitrile ring is appropriately activated. The reaction proceeds via an addition-elimination mechanism, where the furan alkoxide attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. This method is highly effective when a good leaving group (like Fluorine or Chlorine) is positioned para to the electron-withdrawing nitrile group.

Rationale for Protocol Choices:

  • Starting Material: 4-Fluorobenzonitrile is an ideal substrate. The fluorine atom is a highly effective leaving group for SNAr due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the (furan-2-yl)methanol, ensuring a high concentration of the required alkoxide nucleophile.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates the cation (Na+) while leaving the alkoxide nucleophile reactive. It also has a high boiling point, allowing for elevated reaction temperatures if necessary.

Experimental Protocol: Synthesis of 4-((furan-2-yl)methoxy)benzonitrile via SNAr

ParameterValue
Starting Material A (Furan-2-yl)methanol
Starting Material B 4-Fluorobenzonitrile
Base Sodium Hydride (60% dispersion in mineral oil)
Solvent Anhydrous Dimethylformamide (DMF)
Reaction Temperature 80 °C
Reaction Time 4-6 hours
Typical Yield 85-95%

Step-by-Step Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (40 mL).

  • Nucleophile Formation: Carefully add sodium hydride (1.2 equivalents, e.g., 0.48 g for 10 mmol scale) to the DMF. Cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Slowly add (furan-2-yl)methanol (1.0 equivalent, e.g., 0.98 g, 10 mmol) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve, and a solution of the sodium furan-2-ylmethoxide will form.

  • Aryl Halide Addition: Add 4-fluorobenzonitrile (1.05 equivalents, e.g., 1.27 g, 10.5 mmol) to the reaction mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-fluorobenzonitrile is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by slowly adding 20 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure benzonitrile-furan ether.

Mechanism of SNAr

Caption: SNAr mechanism for ether formation.

Method 2: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming aryl ethers. It typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper salts and ligands, allowing for milder conditions.

Rationale for Protocol Choices:

  • Starting Material: 4-Iodobenzonitrile is used here. For Ullmann reactions, the reactivity of the aryl halide is typically I > Br > Cl >> F.

  • Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for this transformation.

  • Base: Cesium carbonate (Cs₂CO₃) is a strong base that is highly effective in Ullmann-type couplings, often providing better results than other bases like K₂CO₃ or NaOH.

  • Solvent: A high-boiling polar solvent like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) is often required to reach the necessary reaction temperatures.

Experimental Protocol: Synthesis of 4-((furan-2-yl)methoxy)benzonitrile via Ullmann Condensation

ParameterValue
Starting Material A (Furan-2-yl)methanol
Starting Material B 4-Iodobenzonitrile
Catalyst Copper(I) Iodide (CuI)
Base Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous N,N-Dimethylacetamide (DMAc)
Reaction Temperature 120-140 °C
Reaction Time 12-24 hours
Typical Yield 60-80%

Step-by-Step Procedure:

  • Preparation: To a Schlenk flask, add 4-iodobenzonitrile (1.0 equivalent, e.g., 2.29 g, 10 mmol), (furan-2-yl)methanol (1.2 equivalents, 1.18 g, 12 mmol), cesium carbonate (2.0 equivalents, 6.52 g, 20 mmol), and copper(I) iodide (0.1 equivalents, 0.19 g, 1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMAc (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction by TLC. The reaction may require 12-24 hours for completion.

  • Work-up: Cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper salts and base, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove the DMAc, followed by a brine wash (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Mechanism of Ullmann Condensation

Ullmann_Mechanism A Cu(I) Salt C Cu(I)-alkoxide Complex A->C + Furan-alkoxide B Furan-alkoxide D 4-Iodobenzonitrile E Oxidative Addition Intermediate C->E + 4-Iodobenzonitrile F Benzonitrile-Furan Ether E->F Reductive Elimination G Cu(I)X

Caption: Simplified catalytic cycle for the Ullmann ether synthesis.

Method 3: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to form C-O bonds, providing a powerful, palladium-catalyzed alternative to the Ullmann condensation. This method often proceeds under milder conditions and exhibits broad functional group tolerance. The choice of palladium precursor and, critically, the phosphine ligand are key to a successful reaction.

Rationale for Protocol Choices:

  • Starting Material: 4-Bromobenzonitrile is a cost-effective and reactive aryl halide suitable for palladium-catalyzed cross-coupling.

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand like XPhos or RuPhos is highly effective. These bulky ligands facilitate the crucial reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to generate the nucleophile and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig couplings.

Experimental Protocol: Synthesis of 4-((furan-2-yl)methoxy)benzonitrile via Buchwald-Hartwig Coupling

ParameterValue
Starting Material A (Furan-2-yl)methanol
Starting Material B 4-Bromobenzonitrile
Catalyst Pd₂(dba)₃
Ligand XPhos
Base Sodium tert-butoxide (NaOtBu)
Solvent Anhydrous Toluene
Reaction Temperature 100 °C
Reaction Time 8-16 hours
Typical Yield 75-90%

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a robust inert atmosphere, add 4-bromobenzonitrile (1.0 equivalent, e.g., 1.82 g, 10 mmol), NaOtBu (1.4 equivalents, 1.35 g, 14 mmol), Pd₂(dba)₃ (0.02 equivalents, 0.037 g, 0.04 mmol), and XPhos (0.08 equivalents, 0.076 g, 0.16 mmol) to a Schlenk flask.

  • Solvent and Alcohol Addition: Add anhydrous toluene (50 mL) followed by (furan-2-yl)methanol (1.2 equivalents, 1.18 g, 12 mmol).

  • Reaction: Seal the flask and heat the mixture to 100 °C with stirring for 8-16 hours. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanism of Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition BaseAssoc Alkoxide Binding (Ar-Pd(II)-OR)L₂ OxAdd->BaseAssoc Ligand Exchange BaseAssoc->Pd0 Reductive Elimination Product Benzonitrile-Furan Ether BaseAssoc->Product ArX 4-Bromobenzonitrile ArX->OxAdd ROH Furan-alkoxide ROH->BaseAssoc

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

General Workflow for Synthesis & Characterization

A robust synthetic campaign requires not only a well-executed reaction but also rigorous monitoring and characterization to ensure the identity and purity of the final product.

Caption: General laboratory workflow for synthesis, purification, and characterization.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved March 4, 2026, from [Link]

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ACS Publications. (2002, August 17). Retrieved March 4, 2026, from [Link]

  • The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers | Organometallics - ACS Publications. (2016, April 25). Retrieved March 4, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. (2015, September 17). Retrieved March 4, 2026, from [Link]

  • Chemistry and Therapeutic Aspect of Furan: A Short Review - ResearchGate. (2015, June 17). Retrieved March 4, 2026, from [Link]

  • Ch24: ArOH to ArOR - University of Calgary. (n.d.). Retrieved March 4, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Chapter 3: Synthetic Methods for Alkyl Aryl Ethers - Books. (2024, August 16).

Application Note: Catalytic Oxidation Methods for Furan-Based Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details catalytic oxidation strategies for the synthesis and functionalization of furan-based benzonitriles . These compounds—encompassing both cyanobenzofurans (pharmacophores) and bio-based benzonitriles (renewable building blocks)—are critical intermediates in drug discovery and sustainable chemical manufacturing.

Executive Summary & Scientific Rationale

Furan-based benzonitriles represent a dual-class of high-value targets:

  • Cyanobenzofurans (Pharmacophores): The benzofuran core is a privileged scaffold in medicinal chemistry (e.g., Amiodarone, Saprisartan). The introduction of a nitrile group (CN) enhances metabolic stability and provides a versatile handle for further transformation into amines, amides, or tetrazoles.

  • Bio-based Benzonitriles (Green Building Blocks): The conversion of biomass-derived furans (furan, dimethylfuran) into benzonitriles via Diels-Alder (DA) cycloaddition followed by oxidative aromatization is a pivotal route for replacing petroleum-derived aromatics.

This guide focuses on two distinct catalytic oxidation workflows:

  • Method A (Medicinal Chemistry): The Mn(III)/Co(II)-catalyzed aerobic oxidation of furan-containing

    
    -ketoesters to construct functionalized benzofuran scaffolds.[1]
    
  • Method B (Sustainable Synthesis): The Lewis Acid-catalyzed Diels-Alder/Oxidative Aromatization sequence to convert furan and acrylonitrile into benzonitriles.

Mechanistic Pathways & Logic

Method A: Mn(III)/Co(II) Aerobic Oxidation (The "Achmatowicz-Paal-Knorr" Cascade)

This method utilizes a biomimetic radical pathway. The Mn(III) catalyst initiates a single-electron transfer (SET) oxidation of the furan ring (often via a peroxy intermediate), opening the ring to a 1,4-dicarbonyl species (enedione). This intermediate undergoes immediate intramolecular cyclization (Paal-Knorr type) and aromatization to yield the benzofuran core.

Key Advantage: It uses molecular oxygen (


) as the terminal oxidant, making it highly atom-efficient and scalable.
Method B: Diels-Alder/Oxidative Aromatization

Furan acts as a diene and acrylonitrile as a dienophile. The resulting 7-oxabicyclo[2.2.1]hept-2-ene adduct is thermodynamically unstable relative to the aromatic product. Catalytic oxidative aromatization (dehydration/dehydrogenation) drives the equilibrium toward the stable benzonitrile.

Key Advantage: Direct carbon-carbon bond formation from renewable feedstocks.

OxidationPathways Furan Furan Precursor (Substrate) Peroxy Peroxy/Radical Intermediate Furan->Peroxy SET Oxidation DA_Adduct Oxanorbornene Adduct Furan->DA_Adduct Diels-Alder MnCo Mn(III)/Co(II) + O2 (Catalyst System) MnCo->Peroxy Dicarbonyl 1,4-Dicarbonyl (Ring Open) Peroxy->Dicarbonyl Ring Opening Benzofuran Cyanobenzofuran (Target A) Dicarbonyl->Benzofuran Cyclization/-H2O Acrylo + Acrylonitrile Acrylo->DA_Adduct Benzonitrile Benzonitrile (Target B) DA_Adduct->Benzonitrile Oxidative Aromatization AcidCat Lewis Acid / -H2O (Aromatization) AcidCat->Benzonitrile

Caption: Dual pathways for furan oxidation. Top: Radical oxidative cyclization to benzofurans. Bottom: DA-aromatization to benzonitriles.

Experimental Protocols

Protocol A: Synthesis of Cyanobenzofurans via Mn/Co Aerobic Oxidation

Target Audience: Medicinal Chemists synthesizing scaffold libraries. Substrate:


-(2-furyl)-

-ketoesters (prepared via Michael addition of furan derivatives).
Materials
  • Substrate: Ethyl 2-(furan-2-yl)-3-oxobutanoate derivative (1.0 equiv)

  • Catalyst 1: Manganese(III) acetate dihydrate [Mn(OAc)

    
     2H
    
    
    
    O] (10 mol%)
  • Catalyst 2: Cobalt(II) acetate tetrahydrate [Co(OAc)

    
     4H
    
    
    
    O] (10 mol%)
  • Solvent: Glacial Acetic Acid (AcOH)

  • Gas: Molecular Oxygen (

    
    ) balloon or sparge
    
  • Additives: Trifluoroacetic acid (TFA) (10-15 vol% if reaction is sluggish)

Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with the furan substrate (e.g., 2.0 mmol) and glacial AcOH (10 mL, 0.2 M).

  • Catalyst Addition: Add Mn(OAc)

    
     (0.2 mmol) and Co(OAc)
    
    
    
    (0.2 mmol) to the solution. The solution should turn a dark brown/purple color.
  • Oxygenation: Purge the headspace with

    
     for 5 minutes, then attach an 
    
    
    
    balloon.
  • Reaction: Stir vigorously at 25–40 °C .

    • Note: Monitor via TLC. The reaction typically proceeds through a polar intermediate (1,4-dicarbonyl) before cyclizing.

    • Optimization: If conversion stalls after 24h, add 10% TFA to promote the dehydration/aromatization step.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (careful: gas evolution).
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Point: Successful oxidation is confirmed by the disappearance of furan protons (


 6.0–7.5 ppm) and the appearance of the benzofuran aromatic pattern in 

H NMR.
Protocol B: Synthesis of Benzonitriles via Furan-Acrylonitrile Diels-Alder

Target Audience: Process Chemists and Green Chemistry Researchers. Transformation: Furan + Acrylonitrile


 Benzonitrile + H

O.
Materials
  • Diene: Furan or 2,5-Dimethylfuran (1.0 equiv)

  • Dienophile: Acrylonitrile (1.2 equiv)

  • Catalyst: Zinc Iodide (ZnI

    
    ) or AlCl
    
    
    
    (10 mol%)
  • Dehydrating Agent: Acetic Anhydride (Ac

    
    O) (2.0 equiv) or MsOH (catalytic)
    
  • Solvent: Toluene (or neat for high atom economy)

Step-by-Step Methodology
  • Cycloaddition (Diels-Alder):

    • In a sealed pressure tube or autoclave, mix Furan (10 mmol), Acrylonitrile (12 mmol), and ZnI

      
       (1 mmol).
      
    • Heat to 60 °C for 24 hours.

    • Checkpoint:

      
      H NMR should show the characteristic bridgehead protons of the oxanorbornene adduct (
      
      
      
      4.5–5.5 ppm).
  • Oxidative Aromatization:

    • Direct Method: Add Acetic Anhydride (20 mmol) and Methanesulfonic acid (MsOH, 5 mol%) directly to the reaction mixture.

    • Increase temperature to 100–110 °C for 4–6 hours. This promotes the ring-opening and elimination of the oxygen bridge (as water/acetate).

  • Workup:

    • Cool to room temperature.[2] Neutralize with NaOH (1M).

    • Extract with diethyl ether.

  • Purification: Distillation (for simple benzonitriles) or Chromatography.

Data Summary & Troubleshooting

ParameterMethod A (Mn/Co Aerobic)Method B (Diels-Alder/Aromatization)
Primary Product Functionalized BenzofuransBenzonitriles (Benzene ring formation)
Oxidant Molecular Oxygen (

)
None (Elimination) or Chemical Oxidant
Key Intermediate 1,4-Dicarbonyl (Enedione)7-Oxabicyclo[2.2.1]heptene
Typical Yield 50–75%60–85%
Critical Factor

Mass Transfer (Stirring speed)
Temperature control (Retro-DA suppression)

Troubleshooting Guide:

  • Problem (Method A): Incomplete cyclization (intermediate persists).

    • Solution: Increase acidity (add TFA or pTsOH) to drive the Paal-Knorr condensation.

  • Problem (Method B): Low yield due to Retro-Diels-Alder.

    • Solution: Lower the temperature of the first step; ensure the aromatization step is fast and irreversible (use Ac

      
      O to trap water).
      

References

  • Aerobic Oxidation of Furans: Koo, S., et al. "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis." RSC Advances, 2011.

  • Diels-Alder Aromatization: Bruijnincx, P. C. A., et al. "The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry." ChemSusChem, 2020.

  • Review of Furan Oxidations: Merino, P., et al. "Furan Oxidations in Organic Synthesis: Recent Advances and Applications." Current Organic Chemistry, 2007.

  • Benzofuran Synthesis Review: "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." Molecules, 2022.[3]

  • Pd-Catalyzed Cyclization: "Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones." Journal of Organic Chemistry, 2023.

Sources

functionalization of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile for polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile for Polymer Synthesis

Executive Summary

4-[(5-Formyl-2-furyl)methoxy]benzonitrile (FFMB) represents a versatile "Janus" monomer bridging bio-based furan chemistry with high-performance aromatic nitriles. Its structure features two orthogonal reactive handles: an aldehyde (-CHO) on the furan ring and a nitrile (-CN) on the benzene ring, linked by a flexible ether bridge.

This guide details the protocols for exploiting these dual functionalities to synthesize Polyazomethines (Schiff-base polymers) with pendant nitrile groups, followed by post-polymerization modification to poly(tetrazoles) . This pathway yields materials suitable for high-temperature dielectrics, proton exchange membranes, and optoelectronic devices.

Strategic Functionalization Workflow

The functionalization strategy relies on the chemoselective reactivity of the aldehyde over the nitrile. We prioritize the formation of the polymer backbone via the aldehyde (Step 1) while preserving the nitrile for subsequent "Click" chemistry transformation (Step 2).

FunctionalizationWorkflow Monomer FFMB Monomer (Aldehyde + Nitrile) Step1 Step 1: Polycondensation (Schiff Base Formation) Monomer->Step1 + Diamine (-H2O) Polymer Polyazomethine (Pendant Nitriles) Step1->Polymer Step2 Step 2: Post-Functionalization ([2+3] Cycloaddition) Polymer->Step2 + NaN3 / ZnBr2 FinalMaterial Poly(Tetrazole) (Ion-Conductive / High-T) Step2->FinalMaterial

Figure 1: Strategic workflow for converting FFMB into high-performance functional polymers via orthogonal reactivity.

Protocol A: Synthesis of Nitrile-Functionalized Polyazomethine

Objective: To synthesize a conjugated polymer backbone via the condensation of FFMB with an aromatic diamine, preserving the nitrile group for future modification.

Mechanism: Acid-catalyzed Schiff base formation (polycondensation). Target Polymer: Poly(4-[(5-imino-2-furyl)methoxy]benzonitrile).

Materials Required
ReagentRolePurity/Grade
FFMB (Monomer)Electrophile>98% (Recrystallized)
p-Phenylenediamine (PPD)Nucleophile>99% (Sublimed)
p-Toluenesulfonic acid (PTSA)CatalystAnhydrous
DMAc (N,N-Dimethylacetamide)SolventAnhydrous, <50 ppm H2O
Toluene Azeotrope AgentHPLC Grade
Methanol PrecipitantIndustrial Grade
Experimental Procedure
  • Reactor Setup:

    • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

    • Expert Insight: The Dean-Stark trap is critical. Schiff base formation is an equilibrium reaction; removing water drives the polymerization to high molecular weight [1].

  • Monomer Dissolution:

    • Charge the flask with 10.0 mmol of FFMB and 10.0 mmol of PPD .

    • Add 25 mL of DMAc and stir under nitrogen flow until fully dissolved.

    • Add 15 mL of Toluene (to act as the azeotropic agent).

    • Add 0.1 mmol of PTSA (1 mol% catalyst loading).

  • Polycondensation:

    • Heat the reaction mixture to 140°C (oil bath temperature).

    • Maintain reflux for 12–16 hours . Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The solution should darken (orange/brown) due to the formation of the conjugated azomethine bond (-CH=N-).

  • Work-up & Purification:

    • Cool the viscous solution to room temperature.[1][2]

    • Pour the solution slowly into 300 mL of vigorously stirred Methanol .

    • Filter the precipitate and wash 3x with hot methanol to remove unreacted monomers and catalyst.

    • Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.

Validation (Self-Check):

  • FTIR: Look for the appearance of the Imine stretch (~1610 cm⁻¹ ) and the retention of the Nitrile stretch (~2225 cm⁻¹ ). The Aldehyde carbonyl peak (~1670 cm⁻¹ ) should disappear.

Protocol B: Post-Polymerization Modification (Tetrazole Synthesis)

Objective: Convert the pendant nitrile groups into 5-substituted 1H-tetrazoles via [2+3] cycloaddition. This modification significantly enhances thermal stability and proton conductivity (useful for fuel cell membranes).

Mechanism: Zinc-catalyzed cycloaddition of azide to nitrile [2].

Experimental Procedure
  • Dissolution:

    • Dissolve 1.0 g of the Polyazomethine (from Protocol A) in 20 mL of DMF .

    • Note: Heating to 60°C may be required to fully dissolve the rigid backbone polymer.

  • Reagent Addition:

    • Add Sodium Azide (NaN3) (1.5 equivalents per nitrile unit).

    • Add Zinc Bromide (ZnBr2) (1.0 equivalent).

    • Safety Warning: Sodium azide is toxic and can form explosive hydrazoic acid. Ensure the reaction is vented through a neutralizing trap (iodine/charcoal).

  • Cycloaddition:

    • Heat the mixture to 100°C for 24 hours under inert atmosphere.

    • The reaction is heterogeneous initially but may homogenize as the polar tetrazoles form.

  • Acidification & Isolation:

    • Cool to room temperature.[1][2]

    • Pour the mixture into 100 mL of 1M HCl (in an ice bath). This protonates the tetrazole salt, precipitating the polymer.

    • Caution: Perform this in a fume hood to manage any residual hydrazoic acid evolution.

    • Filter, wash with water until neutral pH, and dry under vacuum at 80°C.

Characterization & Data Interpretation

TechniqueParameterExpected OutcomeInterpretation
FTIR 2225 cm⁻¹ (CN)Disappearance Successful conversion of nitrile to tetrazole.
FTIR 1610 cm⁻¹ (C=N)Presence Stability of the polymer backbone during modification.
1H NMR 9.5 ppm (CHO)Absent Confirmation of complete polymerization in Step 1.
TGA T_d5% (Decomp)> 300°C High thermal stability typical of aromatic polyazomethines.
DSC Tg (Glass Trans)> 200°C Rigid backbone structure; tetrazoles may increase Tg via H-bonding.

Scientific Grounding & References

The protocols above are synthesized from established methodologies in furan-based polymer chemistry and nitrile functionalization.

  • Schiff-Base Polymerization: The use of azeotropic distillation to drive polyazomethine formation is a standard method to overcome the reversibility of the imine bond.

    • Source: Iwan, A., & Sek, D. (2008). Processible polyazomethines and poly(azomethine-urethane)s: Synthesis and properties. Progress in Polymer Science. Link

  • Tetrazole "Click" Chemistry: The ZnBr2-catalyzed addition of azide to nitrile is the "Sharpless" equivalent for tetrazoles, avoiding toxic tin catalysts.

    • Source: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link

  • Furan-Based Polymers: Furan derivatives are widely recognized as sustainable, bio-based alternatives to phenyl-based monomers, often exhibiting enhanced solubility.

    • Source: Gandini, A., et al. (2011). The furan counterpart of poly(ethylene terephthalate): An alternative material based on renewable resources. Journal of Polymer Science Part A. Link

Disclaimer: Always consult Material Safety Data Sheets (MSDS) for FFMB, p-Phenylenediamine, and Sodium Azide before handling. Sodium Azide is acutely toxic and shock-sensitive.

Sources

Troubleshooting & Optimization

optimizing yield of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An essential step in the development of various pharmaceuticals is the synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile. This molecule is typically synthesized via a Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 4-cyanophenol and 5-(chloromethyl)furfural.[1][2] While the reaction is straightforward in principle, achieving high yields and purity can be challenging due to the reactivity of the starting materials and potential side reactions.

This technical support center provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis, diagnose issues, and ensure the integrity of their results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

Issue 1: Low or No Product Yield

A low yield is the most frequently encountered issue. The root cause can often be traced to one of several factors related to reagents, reaction conditions, or competing side reactions.

Q: My reaction has resulted in a very low yield or has not proceeded at all. What are the likely causes and how can I fix this?

A: A low or non-existent yield can be frustrating, but it's a solvable problem. Let's break down the potential causes systematically.

  • Cause 1: Ineffective Deprotonation of 4-Cyanophenol

    • Explanation: The Williamson ether synthesis requires the formation of a phenoxide ion, which acts as the nucleophile.[2] If the base used is too weak or is neutralized by acidic impurities (like water), the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Solution:

      • Select an Appropriate Base: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous (water-free) conditions.[3][4]

      • Ensure Anhydrous Conditions: Dry your solvent (DMF or acetonitrile are preferred) and glassware thoroughly before use.[5] Moisture will quench strong bases and hydrolyze the starting materials.

      • Use Sufficient Base: Employ at least 1.5 to 2.0 equivalents of the base to ensure complete deprotonation of the 4-cyanophenol.

  • Cause 2: Poor Reactivity of the Electrophile

    • Explanation: 5-(Chloromethyl)furfural is a reasonably good electrophile, but its reactivity can be enhanced. The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart.[6]

    • Solution: While chloride is an adequate leaving group, converting it to a more reactive one can significantly improve yields. If you are starting from 5-(hydroxymethyl)furfural, consider converting the alcohol to a tosylate or mesylate, which are excellent leaving groups.[1] If using a halide, iodide is more reactive than bromide, which is more reactive than chloride. Adding a catalytic amount of sodium or potassium iodide can facilitate an in situ halide exchange (Finkelstein reaction), boosting the reaction rate.[7][8]

  • Cause 3: Suboptimal Reaction Conditions

    • Explanation: The choice of solvent and temperature is critical. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity and slowing the reaction rate significantly.[5][7] The reaction also requires sufficient thermal energy to overcome the activation barrier.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or DMSO.[8][9] These solvents effectively dissolve the reactants but do not hinder the nucleophile.

      • Temperature Control: The reaction typically requires heating. A temperature range of 50-100 °C is standard.[5][8] Start at around 60-70 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be increased cautiously.

  • Cause 4: Instability of 5-(Chloromethyl)furfural (CMF)

    • Explanation: CMF and other furan derivatives can be unstable, especially under acidic conditions or at high temperatures, leading to the formation of humins (dark-colored polymeric byproducts).[10][11]

    • Solution:

      • Use freshly prepared or purified CMF for the best results.

      • Avoid excessively high temperatures for prolonged periods.

      • Ensure the reaction medium remains basic.

Issue 2: Formation of Significant Impurities

The presence of multiple spots on a TLC plate indicates that side reactions are occurring. Identifying these byproducts is key to suppressing their formation.

Q: My final product is contaminated with significant impurities. What are these side-products and how can I prevent them?

A: Impurity formation is common and usually stems from competing reaction pathways.

  • Side Reaction 1: C-Alkylation of the Phenoxide

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired).[7][8]

    • Prevention: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO favor O-alkylation. Using a counter-ion like potassium (from K₂CO₃) can also help direct the reaction towards the oxygen.

  • Side Reaction 2: Base-Catalyzed Elimination (E2 Reaction)

    • Explanation: The phenoxide can act as a base, abstracting a proton from the carbon adjacent to the chloromethyl group, leading to the formation of an alkene. This pathway competes directly with the desired SN2 reaction.[1][8]

    • Prevention: This is less of a concern with primary halides like CMF unless they are sterically hindered.[2] To minimize this risk, avoid using excessively strong or bulky bases and maintain the lowest effective reaction temperature.

  • Side Reaction 3: Aldehyde-Related Reactions

    • Explanation: The formyl (aldehyde) group on the furan ring can potentially undergo side reactions, such as the Cannizzaro reaction, if exposed to very strong bases (like concentrated NaOH) and high temperatures. This would result in the formation of the corresponding alcohol and carboxylic acid.[12]

    • Prevention: Use a carbonate base (K₂CO₃, Cs₂CO₃) which is strong enough to deprotonate the phenol but generally not strong enough to initiate the Cannizzaro reaction under typical conditions.

Optimization Strategy Table

The table below summarizes key variables and their impact on reaction outcomes, providing a quick reference for optimization.

ParameterStandard ConditionOptimization Strategy & RationalePotential Pitfalls
Base K₂CO₃ (1.5 eq)Use Cs₂CO₃ for increased reactivity due to higher solubility and the "cesium effect". Use NaH for complete deprotonation, but only in strictly anhydrous systems.Stronger bases (e.g., NaH) increase the risk of side reactions and require rigorous exclusion of moisture.
Solvent DMFAcetonitrile is a good alternative and is often easier to remove during workup. DMSO can be used if solubility is an issue.Protic solvents (alcohols, water) will drastically reduce the yield.[7]
Temperature 60-80 °CIf the reaction is slow, increase the temperature to 90-100 °C. Monitor carefully for CMF degradation.High temperatures (>100 °C) can lead to the decomposition of the furan moiety and the formation of humins.[10]
Catalyst None (typically)Add a catalytic amount (0.1 eq) of NaI or KI to accelerate the reaction via the Finkelstein reaction.[8]Not always necessary but can be a simple and effective way to boost a sluggish reaction.
Phase Transfer None (typically)Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using a biphasic system or if solubility is low. This can significantly improve reaction rates.[7][13]Requires vigorous stirring to ensure proper mixing of the phases.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis? A1: The synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the hydroxyl group of 4-cyanophenol, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chloromethyl group on 5-(chloromethyl)furfural, displacing the chloride leaving group in a single, concerted step to form the ether linkage.[2]

Q2: How should I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[10] Spot the reaction mixture alongside the two starting materials (4-cyanophenol and 5-(chloromethyl)furfural). The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, typically less polar, product spot has appeared. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v).

Q3: What is the best procedure for product purification? A3: After the reaction is complete, a standard aqueous workup is performed.[3] The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by one of two main methods:

  • Flash Column Chromatography: This is the most common method for achieving high purity, using silica gel as the stationary phase and an eluent system similar to that used for TLC.[3]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification technique.

Q4: Can I use 5-(hydroxymethyl)furfural directly? A4: No, you cannot use 5-(hydroxymethyl)furfural directly with 4-cyanophenol under these conditions. The hydroxyl group (-OH) is a very poor leaving group. For the SN2 reaction to occur, this group must first be converted into a good leaving group, such as a halide (e.g., -Cl via thionyl chloride) or a sulfonate ester (e.g., a tosylate or mesylate).[1][5]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should monitor the reaction and may need to adjust parameters based on their specific results.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 4-cyanophenol, K₂CO₃, and anhydrous DMF in a flask. stir 2. Stir at room temperature under N₂ atmosphere. reagents->stir add_cmf 3. Add 5-(chloromethyl)furfural to the mixture. stir->add_cmf heat 4. Heat reaction to 70 °C. add_cmf->heat monitor 5. Monitor progress by TLC until completion (4-8h). heat->monitor cool 6. Cool to RT, add water, and extract with ethyl acetate. monitor->cool wash 7. Wash organic layer with water and brine, then dry. cool->wash concentrate 8. Concentrate under reduced pressure. wash->concentrate purify 9. Purify crude product via flash column chromatography. concentrate->purify product Pure 4-[(5-Formyl-2-furyl)methoxy]benzonitrile purify->product

Caption: Experimental workflow for the synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

Step-by-Step Methodology
  • Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-cyanophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of 4-cyanophenol).

  • Phenoxide Formation: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Addition of Electrophile: Dissolve 5-(chloromethyl)furfural (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and maintain this temperature.

  • Monitoring: Monitor the reaction's progress every hour using TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours when the 4-cyanophenol spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them twice with water, followed by one wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Williamson ether synthesis - LS College. (2021, October 23). Retrieved March 4, 2026, from [Link]

  • Durst, H. D., et al. (1976). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 53(12), 789. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis - YouTube. (2020, October 20). Retrieved March 4, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 4, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved March 4, 2026, from [Link]

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents. (n.d.).
  • Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan - MDPI. (2024, February 1). Retrieved March 4, 2026, from [Link]

  • How can I purify impure benzonitrile? - ResearchGate. (2017, July 23). Retrieved March 4, 2026, from [Link]

  • EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents. (n.d.).
  • CN103626725A - Method for preparing 5-chloromethyl furfural - Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists handling the purification of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (CAS: 438221-44-4)[1].

Due to the presence of multiple reactive functional groups—an electrophilic formyl group, an electron-rich furan ring, and a polar benzonitrile moiety—this intermediate requires precise handling. Standard "catch-all" recrystallization methods often fail here, leading to degradation, polymerization, or unwanted side reactions. This guide provides a self-validating, mechanistically grounded protocol to ensure high-purity isolation.

Physicochemical Profiling

Understanding the molecular properties is the first step in designing a robust purification strategy.

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Weight 227.22 g/mol Standard crystallization kinetics apply.
Molecular Formula C₁₃H₉NO₃High carbon-to-heteroatom ratio; moderate lipophilicity.
Functional Groups Nitrile, Furan, Aldehyde, EtherHigh polarity dictates solubility; aldehyde is highly sensitive to nucleophiles.
Thermal Stability ModerateAvoid prolonged heating >80 °C to prevent furan ring degradation.
Solvent Compatibility Soluble in EtOAc, DCM, THFAvoid primary alcohols (e.g., MeOH, EtOH) to prevent acetal formation.
Solvent System Selection

Choosing the right solvent is critical. Based on the principles outlined in [2], we evaluate three common systems for this specific molecular architecture:

Solvent SystemSuitabilityMechanistic Rationale
Methanol / Water ❌ PoorThe electrophilic formyl group can rapidly form dimethyl acetals in the presence of trace acid and heat.
Toluene ⚠️ ModerateGood for aromatic compounds, but the high boiling point (110 °C) may cause thermal degradation of the furan ring during prolonged dissolution.
Ethyl Acetate / Heptane ✅ OptimalEtOAc efficiently dissolves the polar nitrile/aldehyde groups when hot. Heptane acts as a non-polar anti-solvent, driving crystallization upon cooling without nucleophilic interference.
Standard Operating Procedure: Solvent/Anti-Solvent Recrystallization

This protocol utilizes the Ethyl Acetate (EtOAc) / Heptane system to maximize yield while protecting the sensitive formyl-furan moiety.

Step-by-Step Methodology:

  • Preparation: Weigh the crude 4-[(5-Formyl-2-furyl)methoxy]benzonitrile and place it in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add a minimum volume of EtOAc. Heat the suspension gently in a water bath (65–70 °C) until the solid completely dissolves. Do not exceed 75 °C to prevent thermal degradation.

  • Decolorization (Optional): If the solution is dark brown (indicating furan auto-oxidation products), add 1-2% w/w activated carbon (Norit). Boil gently for 2 minutes.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper or a Celite pad to remove insoluble polymeric impurities and carbon.

  • Anti-Solvent Addition: Return the filtrate to a gentle simmer. Slowly add hot Heptane dropwise until a faint, persistent turbidity is observed. Add 1-2 drops of EtOAc just until the solution clears (the saturation point).

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 2 hours to promote optimal crystal lattice formation. Subsequently, cool in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane.

  • Drying: Dry the purified crystals in a vacuum oven at 40 °C until a constant weight is achieved.

Workflow Visualization

Recrystallization Crude Crude 4-[(5-Formyl-2-furyl)methoxy]benzonitrile Dissolve Dissolve in minimal boiling EtOAc Crude->Dissolve Charcoal Add Activated Carbon (If highly colored) Dissolve->Charcoal HotFilter Hot Filtration (Remove insolubles/C) Charcoal->HotFilter Antisolvent Add hot Heptane until turbid HotFilter->Antisolvent Cooling Controlled Cooling (RT then 4°C) Antisolvent->Cooling IsOil Oiling Out? Cooling->IsOil Seed Reheat & Add Seed Crystals IsOil->Seed Yes Filter Vacuum Filtration & Cold Wash IsOil->Filter No Seed->Cooling Pure Pure Crystals (Vacuum Dry <40°C) Filter->Pure

Workflow for the purification of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile via recrystallization.

Troubleshooting & FAQs

Q: Why is my compound "oiling out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities to a temperature below the saturation point of the solvent system, as detailed in[3]. Corrective Action: Reheat the mixture until it forms a homogeneous solution. Add a small amount of the good solvent (EtOAc) to lower the saturation temperature, then cool the solution much more slowly. Introducing a seed crystal of pure 4-[(5-Formyl-2-furyl)methoxy]benzonitrile just above the cloud point will bypass the metastable oil phase and force nucleation.

Q: I used Methanol for recrystallization and my NMR shows a different product. What happened? A: You have likely synthesized the dimethyl acetal derivative. The formyl group (aldehyde) on the furan ring is highly electrophilic. When heated in primary alcohols (like methanol or ethanol), especially if trace acidic impurities are present from previous synthetic steps, the aldehyde undergoes a nucleophilic addition to form a hemiacetal, followed by dehydration to an acetal. Always use non-nucleophilic solvent systems (like EtOAc/Heptane) for reactive aldehydes.

Q: The recovered crystals are dark brown instead of pale yellow/white. How do I remove the color? A: Furan derivatives are notoriously sensitive to auto-oxidation and trace polymerization when exposed to air and light, forming highly conjugated, colored impurities. Corrective Action: Incorporate the activated carbon (Norit) step during hot dissolution. The porous structure of the carbon traps the large, conjugated polymeric impurities. Ensure you perform a hot filtration through a Celite pad to prevent fine carbon particles from passing into your filtrate.

Q: My yield is exceptionally low (<40%). Where did my product go? A: A low yield in an EtOAc/Heptane system usually means the solvent-to-antisolvent ratio is skewed (too much EtOAc), or the crystallization temperature wasn't dropped low enough. Corrective Action: Evaporate 30-50% of the solvent volume under reduced pressure and repeat the cooling process. Ensure the final cooling stage is done in an ice bath (0–4 °C) for at least an hour to minimize the compound's solubility in the mother liquor.

References
  • Purification of Laboratory Chemicals (5th/6th Ed.) | Elsevier / VDOC |[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Ed.) | Internet Archive |[Link]

Sources

Technical Support Center: Solubility Optimization for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-[(5-Formyl-2-furyl)methoxy]benzonitrile is a moderately lipophilic intermediate often used in the synthesis of bioactive heterocycles.[1][2][3] Structurally, it combines a benzonitrile moiety and a furfural derivative linked by an ether bridge.[1][3]

While theoretically soluble in polar aprotic solvents, users frequently report "crashing out" (precipitation) or incomplete dissolution.[3] These issues are rarely due to the intrinsic insolubility of the molecule but rather kinetic aggregation , solvent hygroscopicity , or aldehyde-mediated instability .[1]

Physicochemical Snapshot
PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~227.22 g/mol Small molecule; should dissolve easily in organic solvents.[1][2][3]
LogP (Predicted) ~2.1 – 2.5Moderately lipophilic.[1][2][3] Poor aqueous solubility; requires organic co-solvent.[1][2][3]
H-Bond Donors 0Lacks "handles" for water interaction; prone to aggregation in aqueous buffers.[1][2][3]
Key Functional Groups Aldehyde (-CHO), Nitrile (-CN)Aldehyde: Reactive, prone to oxidation.[1][3] Nitrile: Dipolar, interacts well with DMSO.[3]
Preferred Solvent Anhydrous DMSOTarget Concentration: 10–50 mM (Stock).[1][2][3]

Troubleshooting Guide (Q&A)

Category A: Initial Dissolution (Stock Preparation)[1][3]

Q1: I added DMSO to the solid, but it remains a cloudy suspension even after vortexing. Is the compound bad?

A: The compound is likely fine, but you are fighting crystal lattice energy .[3] Aromatic heterocycles like this often form tight crystal lattices that resist initial solvation.[1][2][3] Vortexing alone provides insufficient energy to break these intermolecular forces (pi-stacking).[1][2][3]

  • The Fix: Apply Heat + Sonication .[1][2][3][4][5][6][7]

    • Heat the sealed vial to 40–50°C in a water bath for 5–10 minutes.

    • Sonicate in an ultrasonic water bath for 15 minutes.

    • Why: Heat increases the kinetic energy of the solvent molecules, while cavitation (from sonication) disrupts the crystal surface, allowing DMSO to penetrate.

Q2: My DMSO stock solution was clear yesterday, but after storing it at -20°C, a precipitate formed that won't redissolve.

A: This is the classic "Wet DMSO" Trap . DMSO is highly hygroscopic.[1][2][3][8][9][10] If your DMSO bottle was old or the vial was opened frequently, it absorbed atmospheric water.[3]

  • Mechanism: Water acts as an antisolvent.[1][2][3] Even 1–2% water content in DMSO can drastically reduce the solubility of lipophilic compounds like 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, causing it to crystallize out upon freezing.[1][2]

  • The Fix:

    • Immediate: Heat to 60°C and sonicate vigorously. If it fails, the compound may have hydrated; add 10% more fresh, anhydrous DMSO.[3]

    • Prevention: Use single-use DMSO aliquots or store stocks over molecular sieves.[1][2][3]

Category B: Aqueous Dilution (Assay Preparation)[1][3]

Q3: The compound crashes out immediately when I dilute the DMSO stock into my assay buffer (PBS/Media).

A: You are hitting the Nucleation Zone .[1][2][3] Directly adding a high-concentration hydrophobic stock (e.g., 50 mM) into a hydrophilic buffer creates a local environment of extreme supersaturation, triggering rapid precipitation.[3]

  • The Fix: The Intermediate Dilution Step. Instead of 1:1000 direct dilution, use a stepping stone.

    • Dilute Stock (50 mM)

      
       Intermediate (5 mM) in 100% DMSO .
      
    • Dilute Intermediate

      
       Assay Buffer (e.g., 50 µM).[3]
      
    • Why: This breaks the concentration gradient and prevents the formation of large aggregates that serve as nucleation sites.[3]

Q4: The solution turns yellow/brown over time. Is it degrading?

A: Likely Aldehyde Oxidation .[1][2][3] The furan-aldehyde motif is susceptible to air oxidation, converting the formyl group (-CHO) to a carboxylic acid (-COOH).[1][2] The acid form has different solubility properties and may alter assay results (pH changes).[3][7]

  • The Fix:

    • Purge stock vials with Nitrogen or Argon gas before sealing.[1][2][3]

    • Store at -80°C rather than -20°C to slow reaction kinetics.

    • Check: Run a quick LC-MS.[1][2][3] If you see a mass shift of +16 Da, oxidation has occurred.[3]

Standard Operating Procedures (SOPs)

SOP-01: The "Anhydrous" Dissolution Protocol

Use this for preparing primary stocks (10 mM – 100 mM).[1][2]

  • Prepare Solvent: Use only anhydrous DMSO (water content <0.1%).[1][2][3] If the bottle has been open >1 month, discard or dry over 3Å molecular sieves.[3]

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though DMSO-compatible polypropylene is acceptable).

  • Addition: Add the calculated volume of DMSO to the center of the vial.

  • Energy Input:

    • Step A: Vortex 30 seconds.

    • Step B: Sonicate (40 kHz) for 10 minutes at Room Temp.

    • Step C: If visible particles remain, heat to 45°C for 10 mins, then sonicate again.

  • QC Check: Centrifuge at 13,000 rpm for 5 mins. Inspect the bottom for a pellet.[3] If clear, the stock is ready.[3]

SOP-02: The "Serial Step-Down" for Aqueous Assays

Use this to prevent precipitation in cell culture or enzymatic assays.[1][2]

  • Start: 10 mM Stock in DMSO.

  • Step 1 (Pre-dilution): Dilute 1:10 in DMSO

    
     1 mM Working Stock.
    
  • Step 2 (The "Shock" Dilution):

    • Place your culture media/buffer in a tube and vortex slowly.[1][2][3]

    • Add the 1 mM DMSO solution dropwise into the vortexing buffer.

    • Target: Final DMSO concentration < 1% (usually 0.1–0.5%).[1][3]

  • Validation: Measure Absorbance at 600nm (OD600). An increase >0.05 indicates microprecipitation.[1][2][3]

Visual Troubleshooting Workflow

The following logic flow illustrates the decision-making process for resolving solubility issues.

SolubilityTroubleshooting Start Issue: Compound Insoluble CheckSolvent Check DMSO Source: Is it Anhydrous? Start->CheckSolvent OldDMSO Old/Open Bottle CheckSolvent->OldDMSO Yes NewDMSO Fresh/Dry DMSO CheckSolvent->NewDMSO No OldDMSO->NewDMSO Replace Solvent VisualCheck Visual Inspection: Cloudy or Pellet? NewDMSO->VisualCheck HeatSonic Apply Heat (45°C) + Sonication (15m) VisualCheck->HeatSonic Particles Visible Resolved Solution Clear: Proceed to Assay HeatSonic->Resolved Clear NotResolved Still Cloudy? HeatSonic->NotResolved Cloudy CheckConc Check Concentration: Is it >50mM? NotResolved->CheckConc Dilute Dilute to 10mM CheckConc->Dilute Yes Dilute->HeatSonic AqueousCrash Issue: Precipitates in Aqueous Buffer StepDown Use Serial Dilution (DMSO -> DMSO -> Buffer) AqueousCrash->StepDown

Figure 1: Decision tree for troubleshooting solubility of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile in DMSO.

References

  • Ziath. (2025).[1][2][3] The Effects of Water on DMSO and Effective Hydration Measurement.[3] Retrieved from [Link][1][3]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 60048534, 4-formyl-2-methoxybenzonitrile (Analog).[1][2][3] Retrieved from [Link][1][3]

  • Li, X., et al. (2024).[3] Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems.[1][2][3][11][12] ACS Omega.[1][2][3] Retrieved from [Link][1][3]

  • ResearchGate. (2025). Solubility of Furan Derivatives in Aqueous DMSO.[2][3] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Furan Etherification Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for furan etherification. This guide is designed for researchers, chemists, and process development professionals who are working with furan-based substrates and encountering challenges with reaction yield and selectivity. Furan ethers are a critical class of compounds, serving as everything from potential biofuels and additives to valuable intermediates in the pharmaceutical and materials industries.[1][2][3] However, the inherent reactivity and potential instability of the furan ring, particularly under the acidic conditions required for etherification, present unique synthetic challenges.[4][5]

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions that address specific, common problems encountered in the lab. For each issue, we will explore the underlying chemical principles, provide actionable troubleshooting steps, and explain the causal relationships behind our recommendations to empower you to solve not just the current problem, but future challenges as well.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst-Related Issues

Question 1: My reaction is sluggish or shows no conversion. What are the most likely catalyst-related causes?

Answer: Low or no conversion is frequently traced back to the acid catalyst. Furan etherification is an acid-catalyzed intermolecular dehydration or substitution, and the catalyst's nature and activity are paramount.[1][6]

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst may lack the required acid strength or site density for your specific substrate/alcohol combination. While homogeneous Brønsted acids like sulfuric acid are effective, they pose significant separation and environmental challenges.[6] Heterogeneous catalysts are preferred but vary widely in activity.

    • Expert Recommendation: For substrates like furfuryl alcohol, solid acid catalysts such as acidic resins (e.g., Amberlyst-15), zeolites (e.g., H-ZSM-5), or supported heteropolyacids are excellent starting points due to their high activity and ease of separation.[7][8][9][10] If using a metal salt (e.g., FeCl₃, CrCl₃), ensure it can generate sufficient Brønsted acidity via alcoholysis in your reaction medium.[6][11]

  • Catalyst Deactivation or Leaching: Solid catalysts can deactivate via coke deposition (polymer buildup) on active sites or by leaching of the active species into the reaction medium.[7][8] Leaching compromises reusability and can complicate product purification.

    • Troubleshooting Protocol:

      • After the reaction, filter the catalyst and add a fresh batch of starting material to the filtrate. Heat the mixture under the reaction conditions. If the reaction proceeds, it indicates the active catalytic species has leached into the solution.

      • Analyze the spent catalyst using techniques like TGA (Thermogravimetric Analysis) to check for coke formation or elemental analysis (ICP-MS) of the reaction mixture to quantify leaching.

  • Poor Mass Transfer: For heterogeneous catalysts, inefficient mixing can prevent the reactants from accessing the catalytic sites on the solid surface.[12]

    • Solution: Ensure vigorous and consistent agitation (e.g., >700 rpm) throughout the reaction. For packed-bed flow reactors, optimize the flow rate to ensure sufficient residence time and interaction with the catalyst bed.[2]

Table 1: Comparison of Common Acid Catalysts for Furan Etherification

Catalyst TypeExamplesAdvantagesDisadvantagesKey Considerations
Homogeneous Brønsted Acids H₂SO₄, HCl, p-TsOHHigh activity, well-understood kinetics.Difficult to separate, corrosive, waste generation.[6]Best for initial proof-of-concept; not ideal for scale-up.
Acidic Ion-Exchange Resins Amberlyst-15, Dowex DR2030High activity, commercially available, good for batch processes.[9]Limited thermal stability, potential for leaching.Check the manufacturer's recommended operating temperature.
Zeolites H-ZSM-5, H-BetaHigh thermal stability, shape selectivity, reusable.[7][13]Micropores can lead to diffusion limitations and coke formation.[8]Hierarchical zeolites with mesopores can improve performance.[8]
Lewis Acids FeCl₃, AlCl₃, Metal TriflatesEffective for certain substrates, can act as bifunctional catalysts.[11][14]Can promote side reactions (e.g., elimination), moisture sensitive.[14]Brønsted acidity is generated in situ via alcoholysis.[11]
Section 2: Substrate Instability & Side Reactions

Question 2: My reaction is producing a significant amount of black, insoluble tar (humins). How can I prevent this?

Answer: The formation of dark, polymeric material, often called "humins," is the most common and frustrating issue in furan chemistry. This occurs because the furan ring is notoriously unstable under acidic conditions and can readily undergo acid-catalyzed polymerization.[5][15][16]

Causality: The reaction is initiated by the protonation of the furan ring or a substituent, creating a reactive electrophile. This intermediate can then attack another furan molecule in an electrophilic substitution, leading to a chain reaction and the formation of insoluble, high-molecular-weight polymers.[5][7] This process is exacerbated by high temperatures and the presence of water.[5][17]

dot

Caption: Troubleshooting workflow for diagnosing and preventing humin formation.

Strategic Solutions:

  • Lower the Reaction Temperature: This is the most effective single change you can make. Many etherifications can proceed at lower temperatures (e.g., 40-65 °C), albeit over a longer reaction time. Lower temperatures significantly reduce the rate of polymerization relative to the desired etherification.[13]

  • Use a Milder or Heterogeneous Catalyst: Switch from strong homogeneous acids (H₂SO₄) to solid acids like zeolites or resins. The confined acid sites within a porous catalyst can sometimes suppress bimolecular polymerization pathways.[8] Weaker acidity generally correlates with lower humin formation.[8]

  • Ensure Anhydrous Conditions: Water can participate in degradation pathways.[5][17] Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (N₂ or Ar).

  • Change the Solvent System: While the alcohol is often the solvent, for challenging substrates, consider using a polar aprotic co-solvent like DMF, which has been shown to have a stabilizing effect on furan derivatives.[4][5]

  • Employ Sacrificial Reagents: A highly effective strategy involves using orthoesters (e.g., trimethyl orthoformate) or ketals as sacrificial reagents. These compounds react rapidly to generate the ether at significantly lower temperatures, thereby avoiding the conditions that lead to polymerization.[13][18]

Question 3: Besides my desired ether, I'm isolating significant amounts of ethyl levulinate and other unexpected byproducts. What is happening?

Answer: This indicates that competing side reactions, particularly acid-catalyzed ring-opening, are occurring. The furan ring, especially that of furfuryl alcohol, can undergo rearrangement and cleavage in the presence of an acid and a nucleophile (in this case, your alcohol).[8][19]

dot

Reaction_Pathways Furan Etherification: Desired vs. Competing Pathways cluster_start cluster_products Furan Furfuryl Alcohol + R-OH Ether Desired Product: Furfuryl Ether Furan->Ether Desired Etherification (Mild Acid, Low Temp) Levulinate Side Product: Alkyl Levulinate Furan->Levulinate Ring-Opening (Brønsted Acidity) Polymer Side Product: Humins/Polymers Furan->Polymer Polymerization (Strong Acid, High Temp) DFE Side Product: Difurfuryl Ether (Self-Etherification) Furan->DFE Self-Condensation

Caption: Key reaction pathways in acid-catalyzed conversion of furfuryl alcohol.

Common Side Reaction Pathways:

  • Ring-Opening to Alkyl Levulinates: This is a well-documented pathway, particularly for the etherification of furfuryl alcohol with ethanol, which can yield ethyl levulinate (EL).[19][20] It is thought to proceed through the intermediate formation of the ether, which then undergoes acid-catalyzed ring opening. The reaction is often favored by strong Brønsted acidity and higher temperatures.

  • Self-Etherification: Two molecules of furfuryl alcohol can react to form 2,2'-difurfuryl ether, especially if the concentration of the external alcohol is low.[21]

  • Hydration: If water is present, 2,5-bis(hydroxymethyl)furan (BHMF) can undergo hydration, which is a competing reaction to the desired etherification.[8]

Troubleshooting & Optimization:

  • Optimize Catalyst Acidity: The balance between Brønsted and Lewis acidity can be crucial. Strong Brønsted acidity tends to promote ring-opening.[11][19] Try catalysts with weaker Brønsted acidity or those with a higher proportion of Lewis acid sites, which may favor the desired etherification.

  • Control Reaction Time: Monitor the reaction progress carefully using TLC or GC. The desired ether may form first and then slowly convert to the ring-opened product.[19] Quenching the reaction at the point of maximum ether concentration is key.

  • Use a Large Excess of Alcohol: To suppress self-etherification, use the desired alcohol as the solvent or in a large stoichiometric excess. This ensures the furfuryl carbocation intermediate is trapped by the external alcohol rather than another molecule of furfuryl alcohol.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Solid-Acid Catalyzed Etherification of Furfuryl Alcohol

This protocol provides a starting point for the synthesis of ethyl furfuryl ether using Amberlyst-15, a reusable solid acid catalyst.

Materials:

  • Furfuryl alcohol (FAlc)

  • Anhydrous Ethanol (EtOH)

  • Amberlyst-15 (pre-dried in a vacuum oven at 60 °C for 4 hours)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller and stirrer

Procedure:

  • To a 100 mL round-bottom flask, add Amberlyst-15 (e.g., 10 wt% relative to FAlc).

  • Add anhydrous ethanol (e.g., 20 molar equivalents relative to FAlc).

  • Add the internal standard (for quantitative analysis).

  • Begin vigorous stirring (700-800 rpm) and heat the mixture to the desired temperature (start with 60 °C).

  • Once the temperature has stabilized, add the furfuryl alcohol to start the reaction (this is t=0).

  • Monitor the reaction by taking aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquot in a vial containing a cold solvent and a small amount of base (e.g., NaHCO₃ solution) to neutralize the catalyst. Analyze by GC or GC-MS.

  • Upon completion (determined by the disappearance of FAlc or maximization of product yield), cool the reaction to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed with ethanol, dried, and reused.

  • The filtrate contains the product. The solvent can be removed under reduced pressure. The crude product can then be purified, typically by vacuum distillation or column chromatography.

Self-Validation: The use of an internal standard allows for accurate quantification of conversion and yield by GC, providing immediate feedback on the effectiveness of any changes made to the protocol. The reusability of the filtered catalyst can be tested in a subsequent run to validate its stability.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for qualitatively monitoring reaction progress and identifying potential issues.[15]

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Eluent (e.g., a mixture of hexane and ethyl acetate; start with 9:1 and adjust polarity as needed)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or vanillin stain)

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of ~0.5 cm. Close the chamber and allow it to saturate.

  • Using a capillary tube, spot a small amount of your starting material (co-spot), and the reaction mixture on the baseline of the TLC plate.

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the lid.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • If spots are not UV-active, dip the plate into a staining solution and gently heat with a heat gun until spots appear.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is proceeding. The formation of multiple new spots suggests side reactions are occurring. A streak from the baseline is often indicative of polymer formation.

References
  • Title: Fuels and fuel additives from furfural derivatives via etherification and formation of methylfurans | Request PDF Source: ResearchGate URL: [Link]

  • Title: Role of Lewis and Brønsted Acidity in Metal Chloride Catalysis in Organic Media: Reductive Etherification of Furanics Source: ACS Catalysis URL: [Link]

  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: Chemistry – A European Journal URL: [Link]

  • Title: Development of Sustainable Catalytic Pathways for Furan Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Two Possible Side Reaction Pathways during Furanic Etherification Source: Molecules URL: [Link]

  • Title: Etherification of Bio‐Based Furanic Compounds via Continuous Flow Source: ResearchGate URL: [Link]

  • Title: Furfural degradation in a dilute acidic and saline solution in the presence of glucose Source: ResearchGate URL: [Link]

  • Title: Comparison of catalytic procedures for furanic ethers by direct etherification Source: ResearchGate URL: [Link]

  • Title: Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis of Furfuryl Ether Biofuels Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates Source: Green Chemistry URL: [Link]

  • Title: Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis of Furfuryl Ether Biofuels Source: Semantic Scholar URL: [Link]

  • Title: Effect of various catalysts on conversion of furan Source: ResearchGate URL: [Link]

  • Title: Etherification of furfuryl alcohol to ethyl furfuryl ether Source: ResearchGate URL: [Link]

  • Title: Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 Source: Scientific Reports URL: [Link]

  • Title: Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Selective catalytic dehydration of furfuryl alcohol to 2, 2′-difurfuryl ether using a polyoxometalate catalyst Source: ResearchGate URL: [Link]

  • Title: Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran Source: RSC Advances URL: [Link]

  • Title: Chemical Transformation of Biomass-Derived Furan Compounds into Polyols Source: Molecules URL: [Link]

Sources

stability of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

A Guide to Understanding and Managing Stability Under Acidic Conditions

Welcome to the technical support resource for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability challenges when using this versatile building block in acidic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you anticipate, troubleshoot, and resolve potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 4-[(5-Formyl-2-furyl)methoxy]benzonitrile in acidic media?

A1: The molecule possesses three primary functional groups susceptible to degradation under acidic conditions. The stability issues arise from the inherent reactivity of the furan ring, the benzyl ether linkage, and the nitrile group. The severity and type of degradation are highly dependent on the acid strength, concentration, temperature, and solvent system used.

Here are the three main points of instability:

  • Furan Ring Instability: Furan rings are notoriously unstable in acidic conditions.[1] Protonation of the ring, typically at the α-carbon adjacent to the oxygen, can initiate a cascade of reactions leading to ring-opening, formation of dicarbonyl compounds, and subsequent polymerization into insoluble, dark-colored materials often referred to as "humins".[1][2]

  • Acid-Catalyzed Ether Cleavage: The benzyl ether linkage connecting the furan moiety to the benzonitrile can be cleaved by strong acids.[3] This reaction involves protonation of the ether oxygen, converting it into a good leaving group.[4] Subsequent nucleophilic attack by the acid's conjugate base (e.g., Br⁻ or I⁻) or an Sₙ1-type mechanism can break the C-O bond.[4][5]

  • Nitrile Hydrolysis: While generally more robust than the other two functionalities, the nitrile group can undergo acid-catalyzed hydrolysis to form a carboxylic acid.[6][7] This transformation typically requires more forcing conditions, such as heating under reflux with a dilute mineral acid.[8][9]

.

Fig 1. Key functionalities of the molecule susceptible to acid-catalyzed degradation.

Troubleshooting Guide

Problem 1: My reaction mixture turned dark brown or black after adding an acid catalyst.
  • Probable Cause: This is a classic indicator of furan ring degradation and polymerization.[2] The acid catalyst has likely initiated the ring-opening of the furan moiety, leading to the formation of highly unsaturated, polymeric side products (humins). This is particularly common with strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), especially at elevated temperatures.[10]

  • Solutions & Preventative Measures:

    • Reduce Acid Strength/Concentration: Switch to a milder acid catalyst. If applicable to your reaction, consider using weaker acids like trifluoroacetic acid (TFA) or even Lewis acids that are less prone to protonating the furan ring.[11] Use the acid in catalytic amounts rather than as a solvent or in stoichiometric excess.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Furan decomposition is often accelerated by heat.[10]

    • Solvent Choice: The choice of solvent can have a stabilizing effect. Polar aprotic solvents like DMF or acetonitrile may be preferable to protic solvents like water or alcohols, which can participate in the degradation pathway.[1]

    • Protecting Groups: In multi-step syntheses, consider if the furan moiety can be introduced at a later stage, after the acid-sensitive steps are completed.

Problem 2: LC-MS analysis shows loss of my starting material and two new major peaks corresponding to the molecular weights of 4-cyanophenol and 5-formyl-2-(hydroxymethyl)furan (or its subsequent degradation products).
  • Probable Cause: This fragmentation pattern strongly suggests the cleavage of the benzyl ether linkage. The acid has protonated the ether oxygen, leading to the scission of the C-O bond and the formation of a phenol and a benzylic carbocation (or alcohol).[5][12] This is especially prevalent when using strong acids with nucleophilic counter-ions, such as HBr and HI.

  • Solutions & Preventative Measures:

    • Avoid Strong Nucleophilic Acids: Do not use HBr or HI for reactions involving this substrate if the ether linkage needs to be preserved. Hydrochloric acid is less reactive but can still cause cleavage under forcing conditions.[5]

    • Use Non-Nucleophilic Acids: If an acid is required, opt for one with a non-nucleophilic conjugate base, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, and use it under carefully controlled conditions (low temperature, short reaction time).

    • Alternative Synthetic Routes: Re-evaluate the synthetic strategy to determine if the desired transformation can be achieved under neutral or basic conditions, thereby avoiding the issue of ether cleavage entirely.

Problem 3: My desired reaction was successful, but I have a significant impurity with a mass corresponding to the hydrolysis of the nitrile group (M+17, from -CN to -COOH).
  • Probable Cause: The nitrile group has been hydrolyzed to a carboxylic acid. This reaction is favored by the presence of water and is accelerated by heat and strong acid concentrations.[8][13] While this transformation often requires prolonged heating, it can occur as a side reaction under sufficiently harsh conditions.

  • Solutions & Preventative Measures:

    • Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions to minimize the availability of water for hydrolysis.

    • Limit Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.

    • Careful Workup: During the aqueous workup, neutralize the acid promptly and avoid prolonged exposure of the product to the acidic aqueous phase.

Summary of Degradation Pathways & Conditions

Degradation PathwayFavored ByMitigated By
Furan Ring Opening Strong Brønsted acids (H₂SO₄, HCl), high temperatures, protic solvents.[1][10]Mild acids (TFA), low temperatures, aprotic solvents (DMF), short reaction times.[1][11]
Benzyl Ether Cleavage Strong nucleophilic acids (HBr, HI), Lewis acids (BBr₃), high temperatures.[3][4]Non-nucleophilic acids (PTSA), low temperatures, avoiding acids with nucleophilic anions.
Nitrile Hydrolysis Strong acids, presence of water, prolonged heating.[8][9]Anhydrous conditions, shorter reaction times, lower temperatures, prompt neutralization.

.

Degradation_Pathways cluster_furan Furan Degradation cluster_ether Ether Cleavage cluster_nitrile Nitrile Hydrolysis Start 4-[(5-Formyl-2-furyl)methoxy]benzonitrile Furan_Protonation Protonation of Furan Ring Start->Furan_Protonation Strong Acid, Heat Ether_Protonation Protonation of Ether Oxygen Start->Ether_Protonation Strong Acid (HBr, HI) Nitrile_Protonation Protonation of Nitrile Nitrogen Start->Nitrile_Protonation Acid, H₂O, Heat Ring_Opening Ring Opening Furan_Protonation->Ring_Opening Polymerization Polymerization (Humins) Ring_Opening->Polymerization Cleavage C-O Bond Scission Ether_Protonation->Cleavage Products_Ether 4-Cyanophenol + Furan-based fragment Cleavage->Products_Ether H2O_Attack Nucleophilic Attack by Water Nitrile_Protonation->H2O_Attack Carboxylic_Acid Carboxylic Acid Product H2O_Attack->Carboxylic_Acid

Fig 2. Simplified overview of the three major acid-catalyzed degradation pathways.

Experimental Protocol: Stability Assessment

To proactively assess the stability of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile under your specific proposed reaction conditions, we recommend running a small-scale pilot experiment.

Objective: To determine the rate and extent of degradation of the title compound under specific acidic conditions by monitoring its concentration over time.

Materials:

  • 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

  • Proposed solvent and acid catalyst

  • Internal standard (e.g., a stable aromatic compound with a distinct retention time, like naphthalene or biphenyl)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Analytical equipment (HPLC or LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound and the internal standard in the chosen reaction solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a vial, add a measured volume of the stock solution. Place it in a temperature-controlled bath set to the desired reaction temperature.

  • Time Zero (T₀) Sample: Before adding the acid, withdraw a small aliquot (e.g., 50 µL), quench it immediately in a separate vial containing the quenching solution (e.g., 500 µL), and dilute with mobile phase for analysis. This is your T₀ reference.

  • Initiate Reaction: Add the desired amount of the acid catalyst to the reaction vial and start a timer.

  • Time-Point Sampling: At predetermined intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw an aliquot, quench, and dilute it in the same manner as the T₀ sample.

  • Analysis: Analyze all quenched samples by HPLC or LC-MS. Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.

  • Data Interpretation: Plot the relative concentration of the starting material versus time. A rapid decrease indicates instability under the tested conditions. Also, inspect the chromatograms for the appearance of new peaks corresponding to the degradation products discussed above.

.

Experimental_Workflow A 1. Prepare Stock Solution (Substrate + Internal Standard) B 2. Equilibrate at Target Temperature A->B C 3. Take T₀ Sample (Pre-Acid Addition) B->C D 4. Add Acid Catalyst & Start Timer C->D E 5. Sample at Time Intervals (T₁, T₂, T₃...) D->E F 6. Immediately Quench Each Sample E->F G 7. Analyze All Samples (HPLC / LC-MS) F->G H 8. Plot Concentration vs. Time G->H

Fig 3. Workflow for conducting a time-course stability study.

By following this guide, researchers can make more informed decisions about reaction conditions, mitigate unwanted side reactions, and ultimately achieve more successful and reproducible experimental outcomes.

References

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Reactions of Nitriles. KPU Pressbooks. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (2017). ACS Sustainable Chemistry & Engineering. [Link]

  • Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. ResearchGate. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. [Link]

  • Brønsted Acid-Catalyzed Reduction of Furans. (2025). Journal of the American Chemical Society. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Strategies for Removing 4-Cyanophenol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter residual 4-cyanophenol in their reaction mixtures. As a common starting material and intermediate, its removal is a frequent yet critical step to ensure the purity of the final product. This document provides in-depth, field-tested troubleshooting guides and FAQs to address this specific purification challenge, grounded in chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions. For detailed procedures, please refer to the In-Depth Troubleshooting Guides.

Q1: What is the first and simplest method I should try to remove unreacted 4-cyanophenol?

For most neutral or acidic products, the most efficient first-line method is an acid-base extraction . 4-Cyanophenol is weakly acidic (pKa ≈ 7.97) and can be deprotonated by a moderately strong aqueous base (e.g., 1M NaOH) to form the water-soluble sodium 4-cyanophenoxide salt.[1] This salt will partition into the aqueous layer, leaving your neutral organic product behind in the organic solvent.

Q2: My target compound is sensitive to strong bases like NaOH. What are my options?

If your product is base-labile (e.g., contains sensitive esters or other hydrolyzable groups), you should avoid strong bases. Your primary alternatives are:

  • Recrystallization: If your product is a solid, finding a solvent system where your product's solubility differs significantly from that of 4-cyanophenol with temperature is an excellent strategy.[2][3]

  • Column Chromatography: This is a nearly universal method for separating organic compounds based on polarity differences.[4][5] It is highly effective but more resource-intensive than extraction.

  • Weak Base Extraction: You can attempt an extraction with a weaker base like potassium carbonate (K₂CO₃). However, its effectiveness will depend on the pKa difference between 4-cyanophenol and your product. A wash with sodium bicarbonate (NaHCO₃) is generally ineffective for removing phenols.[6][7]

Q3: How can I quickly check if the 4-cyanophenol has been removed?

Thin-Layer Chromatography (TLC) is the most common and rapid method. Spot your crude mixture, the purified product, and a standard of 4-cyanophenol on the same plate. The absence of the 4-cyanophenol spot in your purified sample lane indicates successful removal. For quantitative analysis, techniques like ¹H NMR, LC-MS, or HPLC are required.

Q4: What are the key physical properties of 4-cyanophenol that are relevant for purification?

Understanding these properties is crucial for designing a successful purification strategy.

PropertyValueSignificance for PurificationSource(s)
Appearance White crystalline solidIts solid nature makes purification by recrystallization and filtration possible.[8][9]
Melting Point 110-113 °CA significant depression or broadening of the melting point of your product can indicate contamination.[1][8]
pKa ~7.97This weak acidity is the basis for removal by basic aqueous extraction.[1]
Solubility Slightly soluble in water; Soluble in methanol, acetone, ether, chloroform.Guides the choice of solvents for extraction, recrystallization, and chromatography.[8][10]
Molecular Weight 119.12 g/mol Useful for stoichiometric calculations and characterization.
Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for the most effective removal techniques.

Guide 1: Purification via Acid-Base Extraction

Causality & Expertise: This technique leverages the acidic nature of the phenolic hydroxyl group on 4-cyanophenol.[11] By reacting it with a base, we convert the neutral, organic-soluble molecule into an ionic salt that is highly soluble in water but poorly soluble in common organic solvents like ethyl acetate or dichloromethane.[6][12] This differential solubility is the driving force for the separation. A strong base like NaOH is typically required because phenols are significantly less acidic than carboxylic acids.[6][7]

Mandatory Visualization: Decision Workflow for Purification Method Selection

start Start: Crude Product with 4-Cyanophenol is_product_base_stable Is the product stable to base (NaOH)? start->is_product_base_stable is_product_solid Is the desired product a solid? chromatography Perform Column Chromatography is_product_solid->chromatography  No recrystallization Attempt Recrystallization is_product_solid->recrystallization  Yes is_product_base_stable->is_product_solid  No extraction Perform Acid-Base Extraction is_product_base_stable->extraction  Yes end Pure Product extraction->end chromatography->end recrystallization->end

Caption: Decision tree for selecting the optimal purification strategy.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. A concentration of ~50-100 mg/mL is a good starting point.

  • First Extraction: Add an equal volume of 1M Sodium Hydroxide (NaOH) aqueous solution to the separatory funnel.

    • Scientist's Note: Using a concentration of 1M ensures sufficient basic strength and capacity to deprotonate all the 4-cyanophenol without being excessively caustic.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but check solvent densities) will be at the bottom.

  • Draining: Drain the lower aqueous layer into a flask.

  • Repeat Extraction: Repeat steps 2-5 one or two more times with fresh 1M NaOH solution to ensure complete removal.

    • Trustworthiness Check: After the final basic wash, take a small aliquot of the organic layer and spot it on a TLC plate against a 4-cyanophenol standard to confirm its absence.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to break up any emulsions and remove residual water from the organic layer.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield the purified product.[13]

Troubleshooting:

  • Emulsion Formation: If the layers fail to separate, add a small amount of brine and swirl gently. Letting the funnel stand for a longer period or gentle filtration through a plug of Celite can also help.

  • Product Precipitation: If your product is also weakly acidic, it might be partially extracted. In this case, column chromatography is a better choice.

Guide 2: Purification via Recrystallization

Causality & Expertise: Recrystallization is a powerful purification technique for solids based on the principle that the solubility of most compounds increases with temperature.[14] The ideal solvent will dissolve the crude product (your desired compound and the 4-cyanophenol impurity) at high temperatures but will be a poor solvent for your desired compound at low temperatures, while the impurity (4-cyanophenol) ideally remains in solution upon cooling.[2][15] The key to success is meticulous solvent selection.

Experimental Protocol: Recrystallization

  • Solvent Selection: This is the most critical step. Test small amounts of your crude product in various solvents (e.g., water, ethanol/water mixtures, toluene, hexanes/ethyl acetate mixtures). The goal is to find a solvent or solvent system that dissolves the material when boiling but allows your desired product to crystallize upon cooling, leaving 4-cyanophenol in the "mother liquor".

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot (near boiling) solvent to just dissolve the solid completely.[3][15]

    • Scientist's Note: Using excess solvent will drastically reduce your yield, as more of your product will remain dissolved upon cooling.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[16]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14][16]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved 4-cyanophenol.

  • Drying: Allow the crystals to dry completely under vacuum or in a drying oven (ensure the temperature is well below the product's melting point).

Troubleshooting:

  • "Oiling Out": If the product separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling point solvent or adding slightly more solvent before cooling.

  • No Crystals Form: The solution may not be saturated. Try boiling off some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.

Guide 3: Purification via Column Chromatography

Causality & Expertise: Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture, the "eluent").[4][5] 4-Cyanophenol, with its polar hydroxyl and nitrile groups, will interact more strongly with a polar stationary phase like silica gel than a non-polar compound. By carefully choosing a mobile phase of appropriate polarity, you can elute your product while the 4-cyanophenol is retained longer on the column, effecting a separation.[17][18]

Mandatory Visualization: Acid-Base Extraction Workflow

start Crude Mixture in Organic Solvent add_base Add 1M NaOH (aq) Shake & Vent start->add_base separate_layers Allow Layers to Separate add_base->separate_layers organic_layer Organic Layer: Desired Product separate_layers->organic_layer  Top or Bottom Layer aqueous_layer Aqueous Layer: Sodium 4-Cyanophenoxide separate_layers->aqueous_layer  Other Layer wash_brine Wash with Brine organic_layer->wash_brine discard Discard Aqueous Layers aqueous_layer->discard dry_concentrate Dry (Na₂SO₄) & Concentrate wash_brine->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Step-by-step workflow for removing 4-cyanophenol via extraction.

Experimental Protocol: Column Chromatography

  • Eluent Selection: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and 4-cyanophenol. Aim for an Rf value of ~0.3 for your target compound.

  • Column Packing: Prepare a column with silica gel using either a "dry pack" or "slurry" method. Ensure the packing is uniform and free of air bubbles to prevent poor separation.[18][19]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel as a narrow band.

    • Scientist's Note: A concentrated, narrow starting band is critical for good resolution. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica, is often the best method.[5]

  • Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through. Maintain a constant head of solvent above the silica to prevent the column from running dry.[17][19]

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting:

  • Poor Separation: If the compounds elute together, the eluent is likely too polar. If nothing moves, the eluent is not polar enough. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

  • Band Tailing/Streaking: This can be caused by overloading the column or the compound being too polar for the chosen eluent system. Adding a small amount (~0.5%) of acetic acid or triethylamine to the eluent can sometimes improve the peak shape for acidic or basic compounds, respectively.

References
  • PubChem. (n.d.). 4-Cyanophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2025, August 19). 4-Cyanophenol. Retrieved from [Link]

  • Hosseini, S., et al. (2022). Low-Cost Adsorbents for the Removal of Phenol/Phenolics, Pesticides, and Dyes from Wastewater Systems: A Review. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Technology, Iraq. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
  • Water Practice & Technology. (2024, May 31). Comparison of different treatment methods which are used for phenol removal: A mini review. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • BOSS CHEMICAL. (n.d.). 4-Cyanophenol CAS 767-00-0. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Journal of Environmental Health and Sustainable Development. (n.d.). Phenol Removal from Aqueous Environment by Adsorption onto Pomegranate Peel Carbon. Retrieved from [Link]

  • ACS Publications. (2004, July 9). Removal of Phenol from Water by Adsorption Using Zeolites. Retrieved from [Link]

  • IJRAR.org. (n.d.). Review on Removal Techniques for Phenolic Compounds. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • University of Central Arkansas. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • MDPI. (2009, January 9). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • SciELO SA. (2009, January). Adsorptive removal of various phenols from water by South African coal fly ash. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of benzonitrile derivatives via column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this class of compounds. Our focus is on providing practical, in-depth solutions that go beyond simple procedural steps, delving into the underlying chemical principles to empower you to troubleshoot effectively and optimize your separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful chromatographic separation for benzonitrile compounds.

Q1: How do substituents on the benzonitrile ring affect my choice of solvent system?

The electronic nature and position of substituents dramatically alter the polarity of the molecule, which is the primary factor governing its interaction with the stationary phase.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) increase the molecule's polarity by pulling electron density from the aromatic ring. These derivatives will interact more strongly with a polar stationary phase like silica gel and will require a more polar mobile phase to elute.[1]

  • Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) decrease the molecule's overall polarity. These compounds are less retained on silica and will elute with less polar solvent systems.[1]

  • Positional Isomers: Ortho, meta, and para isomers can exhibit very similar polarities, making their separation a significant challenge. Achieving separation often requires fine-tuning the solvent system or exploring different solvent mixtures to exploit subtle differences in dipole moments or hydrogen bonding capabilities.[1]

Q2: Should I use normal-phase or reverse-phase chromatography for my benzonitrile derivative?

The choice between normal-phase and reverse-phase chromatography depends primarily on the overall polarity and solubility of your target compound.

  • Normal-Phase Chromatography (NPC): This is the most common technique for purifying synthetic organic compounds. It uses a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[2][3] NPC is generally the first choice for benzonitriles that are soluble in common organic solvents like dichloromethane or ethyl acetate.[1] It offers excellent selectivity for separating positional isomers and compounds with small polarity differences.[4]

  • Reverse-Phase Chromatography (RPC): This technique employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (often water/acetonitrile or water/methanol).[4][5] RPC is the preferred method if your benzonitrile derivative is highly polar (e.g., contains multiple hydroxyl or carboxylic acid groups) or is more soluble in water or alcohols than in non-polar organic solvents.[4] It is known for its high reproducibility and stability.[2]

Q3: How do I perform a quick solvent screen using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for rapidly developing an effective solvent system for column chromatography. The goal is to find a solvent mixture that provides a retention factor (Rf) for your target compound between 0.2 and 0.4.[1][6] An Rf in this range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the origin.[1]

A common starting point for many benzonitrile derivatives on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1]

Q4: What are the most common impurities I should expect when synthesizing benzonitrile derivatives?

The nature of impurities is highly dependent on the synthetic route.

  • From Aldehydes: If your synthesis starts from a substituted benzaldehyde, expect to find unreacted aldehyde or the corresponding benzaldoxime intermediate.[1]

  • From Halides (e.g., Rosenmund-von Braun reaction): Residual aryl halide starting material is a frequent contaminant.[1]

  • General Impurities: Solvents from the reaction or workup, isonitriles (identifiable by their foul odor), and byproducts from side reactions on other functional groups are also common.[1] A yellow discoloration of the product often indicates the presence of impurities.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the column chromatography of benzonitrile derivatives.

Problem: My compound is streaking or tailing on the TLC plate and the column.
  • Symptom: Instead of a compact, circular spot on the TLC, the compound appears as an elongated streak. On the column, this translates to broad peaks with poor resolution.

  • Possible Cause 1: Acidic or Basic Functional Groups. Benzonitrile derivatives containing acidic groups (-COOH, phenolic -OH) or basic groups (-NH₂) can interact too strongly and non-ideally with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to tailing.

    • Solution: Add a modifier to your mobile phase. For acidic compounds, add a small amount (0.5-1%) of acetic acid. For basic compounds, add 0.5-1% of triethylamine or pyridine.[1] This neutralizes the problematic functional group or the silica surface, leading to sharper peaks.

  • Possible Cause 2: Sample Overload. Applying too much sample to the TLC plate or the column can saturate the stationary phase, causing streaking and poor separation.[1][8]

    • Solution: For TLC, use a more dilute solution for spotting. For column chromatography, maintain an appropriate ratio of crude material to silica gel, typically ranging from 1:20 to 1:100 by weight, depending on the separation difficulty.[1]

Problem: I'm getting poor separation between my product and an impurity.
  • Symptom: Two or more spots are overlapping or very close on the TLC plate (ΔRf < 0.1), and the collected column fractions are cross-contaminated.

  • Possible Cause 1: Incorrect Mobile Phase Polarity. The overall polarity of your eluent is not optimized to differentiate between the components of your mixture.[1]

    • Solution: If the spots are too high on the TLC plate (Rf > 0.5), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If the spots are too low (Rf < 0.1), increase the polarity (e.g., increase the ethyl acetate).[1]

  • Possible Cause 2: Solvent System Lacks Selectivity. The chosen solvent mixture may move all components at similar rates.

    • Solution: Try a different solvent combination. For example, if hexane/ethyl acetate fails, try a system of dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can often resolve overlapping spots.[9]

  • Possible Cause 3: Isocratic Elution is Insufficient. For complex mixtures with components of widely varying polarities, a single solvent mixture (isocratic elution) may not be effective.

    • Solution: Use a step-gradient elution. Start with a low-polarity solvent system to elute the non-polar impurities, then systematically increase the polarity of the mobile phase to elute your target compound and then the more polar impurities.[9][10]

Problem: My target compound won't elute from the column.
  • Symptom: After running a large volume of the mobile phase determined by TLC, the desired product is not found in the collected fractions.

  • Possible Cause: Compound is Too Polar. The mobile phase is not polar enough to displace your highly polar compound from the silica gel. This is common for benzonitriles with multiple hydrogen-bond-donating or -accepting groups.

    • Solution: Drastically increase the polarity of the eluent. A common "flush" solvent is 5-10% methanol in dichloromethane or ethyl acetate. This is usually sufficient to elute even very polar compounds. For future runs, re-develop your TLC method using more polar solvent systems.

Section 3: Key Protocols & Methodologies
Protocol 1: Developing a Solvent System using Thin-Layer Chromatography (TLC)

This protocol outlines a systematic approach to finding an optimal mobile phase for your separation.

  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible.[11]

  • Development: Place the TLC plate in a developing chamber containing your chosen test solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[11]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (if the compounds are UV-active) and/or by staining (e.g., placing in an iodine chamber).

  • Analysis: Circle the visualized spots. Calculate the Rf value for your target compound using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization:

    • If Rf is 0.2 - 0.4, this system is likely suitable for the column.[1]

    • If Rf is > 0.4, the system is too polar. Decrease the proportion of the polar solvent.

    • If Rf is < 0.2, the system is not polar enough. Increase the proportion of the polar solvent.

    • Repeat steps 3-5 with adjusted solvent ratios until the ideal Rf is achieved.

Protocol 2: Packing and Running a Normal-Phase Silica Gel Column
  • Select Column Size: Choose a column diameter based on the amount of crude material to be purified. A common rule of thumb is a 100:1 ratio of silica gel to crude material by weight for difficult separations, and down to 20:1 for easier ones.[1]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to form a consistent, pourable slurry.

  • Pack the Column: Secure the column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column in a single, continuous motion. Use gentle pressure from a pump or airline to pack the bed firmly and evenly, draining the excess solvent until the solvent level is just at the top of the silica bed. An evenly packed column is critical to prevent cracking and channeling.

  • Load the Sample: Dissolve your crude product in the minimum amount of a suitable solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent under reduced pressure. Carefully add the sample to the top of the column bed.

  • Run the Column: Carefully add your mobile phase to the column, taking care not to disturb the top of the bed. Apply pressure and begin collecting fractions. Monitor the separation by collecting TLC spots from the eluted fractions.

Section 4: Data & Visualization
Data Presentation

Table 1: Common Starting Solvent Systems for Normal-Phase Chromatography of Benzonitrile Derivatives

Compound PolarityPrimary Solvent (Non-polar)Secondary Solvent (Polar)Typical Starting Ratio (v/v)Notes
Low (e.g., Alkyl-benzonitriles)Hexanes / Petroleum EtherDichloromethane (DCM)9:1Increase DCM for more polar compounds.
Medium (e.g., Methoxy-benzonitriles)Hexanes / Petroleum EtherEthyl Acetate (EtOAc)4:1A versatile system for many derivatives.[1]
High (e.g., Hydroxy-benzonitriles)Dichloromethane (DCM)Methanol (MeOH)19:1Use with caution; MeOH can dissolve silica.
General PurposeTolueneEthyl Acetate (EtOAc)9:1Offers different selectivity than hexane-based systems.
Experimental Workflows & Diagrams

Solvent_System_Selection cluster_0 TLC-Based Method Development Workflow start Dissolve Crude Sample spot Spot on TLC Plate start->spot develop Develop in Test Solvent (e.g., 4:1 Hexane:EtOAc) spot->develop visualize Visualize (UV/Stain) develop->visualize calculate_rf Calculate Rf of Target visualize->calculate_rf decision Is 0.2 < Rf < 0.4 ? calculate_rf->decision optimize_less_polar Decrease Polarity (Increase Hexane) decision->optimize_less_polar No, Rf > 0.4 optimize_more_polar Increase Polarity (Increase EtOAc) decision->optimize_more_polar No, Rf < 0.2 end Solvent System Optimized Proceed to Column decision->end Yes optimize_less_polar->develop optimize_more_polar->develop

Caption: Workflow for selecting a column chromatography solvent system using TLC.

Troubleshooting_Tree cluster_1 Troubleshooting Poor Separation start Symptom: Poor Separation check_streaking Are spots streaking or tailing? start->check_streaking cause_acid_base Cause: Acidic/Basic Groups check_streaking->cause_acid_base Yes cause_overload Cause: Sample Overload check_streaking->cause_overload Yes check_rf Are Rf values too high (>0.5) or too low (<0.1)? check_streaking->check_rf No solution_modifier Solution: Add Modifier (AcOH or Et3N) cause_acid_base->solution_modifier solution_dilute Solution: Reduce Load cause_overload->solution_dilute solution_adjust_polarity Solution: Adjust Solvent Ratio check_rf->solution_adjust_polarity Yes check_selectivity Spots are distinct but close (ΔRf < 0.1) check_rf->check_selectivity No solution_new_system Solution: Try New Solvent System (e.g., DCM/MeOH) check_selectivity->solution_new_system solution_gradient Solution: Use Gradient Elution check_selectivity->solution_gradient

Sources

scale-up challenges for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile .

As a Senior Application Scientist, I have designed this diagnostic guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing. The synthesis of this molecule relies on a Williamson ether coupling between 4-hydroxybenzonitrile and 5-(chloromethyl)furfural (CMF). While CMF is a highly versatile, hydrophobic alternative to 5-hydroxymethylfurfural (HMF) that facilitates easier isolation 1[1], its furanic core and formyl group introduce severe thermal and chemical sensitivities during scale-up.

Below, you will find deep-dive troubleshooting FAQs, quantitative process optimization data, and a self-validating standard operating procedure (SOP) to ensure high-yield, chromatography-free production.

I. Diagnostic FAQs: Troubleshooting Scale-Up Failure Modes

Q1: Why does our reaction mixture turn black, resulting in a massive yield drop when moving from 1 gram to 1 kilogram? The Causality: You are observing the thermal degradation and resinification (polymerization) of 5-(chloromethyl)furfural (CMF). Furanic aldehydes are notoriously unstable at elevated temperatures, especially in the presence of a base. In a 1-gram batch, heat dissipates quickly. At the 1-kilogram scale, the exothermic nature of the alkylation causes localized superheating if all reagents are mixed simultaneously. The Solution: Shift from a "batch-all-at-once" method to a controlled dosing strategy . Pre-form the phenoxide of 4-hydroxybenzonitrile first, and then slowly dose the CMF into the reactor while strictly maintaining the internal temperature below 50 °C.

Q2: HPLC analysis of our crude mixture shows significant amounts of a carboxylic acid and an alcohol byproduct. What is driving this? The Causality: Your formyl group is undergoing a Cannizzaro reaction . The 5-formyl moiety on the furan ring lacks alpha-protons. If you use strong bases (like NaOH or KOH) or if your solvent system contains significant water, hydroxide ions will attack the aldehyde, causing it to disproportionate into 5-((4-cyanophenoxy)methyl)furan-2-carboxylic acid and its corresponding furfuryl alcohol derivative. The Solution: Strictly utilize mild, anhydrous carbonate bases. Anhydrous Potassium Carbonate (K₂CO₃) is the industry standard here, as it is basic enough to deprotonate the phenol but does not provide the hydroxide nucleophiles required to trigger the Cannizzaro disproportionation.

Q3: Removing Dimethylformamide (DMF) during the workup is creating a massive bottleneck. How can we improve the solvent system for a 10 kg pilot run? The Causality: DMF is a classic polar aprotic solvent for lab-scale Williamson ether syntheses, but its high boiling point and complete water miscibility require massive volumetric aqueous washes to remove, leading to product loss and severe waste disposal costs. The Solution: Transition to Cyclopentyl methyl ether (CPME) or Acetonitrile (MeCN). CPME is a highly recommended green solvent for scalable etherifications2[2]. It allows for excellent phase separation during aqueous quench, drastically reducing the volume of water needed and allowing for direct concentration of the organic layer.

II. Quantitative Data: Lab-Scale vs. Pilot-Scale Parameters

To successfully transition this synthesis, you must abandon non-scalable lab practices. The table below summarizes the critical parameter shifts required to maintain >85% yield and >98% purity on scale.

ParameterDiscovery Lab-Scale (1g)Manufacturing Pilot-Scale (1kg+)Mechanistic Rationale & Impact
Solvent DMFCPMECPME prevents the need for massive aqueous washes and prevents product loss in the aqueous phase.
Base Cs₂CO₃K₂CO₃ (Anhydrous)Cs₂CO₃ is kinetically superior but cost-prohibitive. K₂CO₃ is highly scalable and suppresses Cannizzaro side reactions.
Addition Method All-in-one batch heatingCMF dosed over 2–3 hoursDosing prevents thermal runaway, completely mitigating CMF resinification and black tar formation.
Temperature 80 °C45–50 °CLower temperatures protect the delicate furan ring from degradation while maintaining sufficient SN2 kinetics.
Isolation Silica Gel ChromatographyCrystallization (Isopropanol)Chromatography is not viable on scale. Isopropanol selectively crystallizes the product while leaving furanic impurities in the mother liquor.

III. Mechanistic Workflow & Failure Modes

The following diagram maps the exact chemical pathway and highlights where critical failure modes (red) occur if parameters are not strictly controlled.

Workflow A 4-Hydroxybenzonitrile C Phenoxide Intermediate A->C B K2CO3 in CPME B->C Deprotonation E SN2 Alkylation C->E D CMF Dosing (T < 50°C) D->E Controlled Addition F Cannizzaro / Degradation (If T > 60°C or H2O present) D->F Excess Heat / Strong Base G 4-[(5-Formyl-2-furyl)methoxy]benzonitrile E->G High Yield (>85%)

Mechanistic workflow and failure modes for furanic Williamson ether synthesis scale-up.

IV. Self-Validating Scale-Up Protocol (SOP)

This protocol is designed as a self-validating system . You must not proceed to the next step until the In-Process Control (IPC) criteria are met. This guarantees that failures are caught before irreversible downstream processing occurs.

Step 1: Phenoxide Formation

  • Charge a clean, dry reactor with Cyclopentyl methyl ether (CPME) (10 volumes).

  • Add 4-hydroxybenzonitrile (1.0 equivalent) and anhydrous K₂CO₃ (1.5 equivalents).

  • Heat the suspension to 45 °C and stir for 1 hour.

  • Causality: Pre-forming the phenoxide ensures that the nucleophile is fully ready before the sensitive furan is introduced, maximizing the SN2 reaction rate over side-reaction rates.

  • IPC Validation: Extract a 1 mL aliquot, filter the salts, and perform UV-Vis or TLC analysis. Confirm the shift indicating complete phenoxide formation before proceeding.

Step 2: Controlled Alkylation (CMF Dosing)

  • Dissolve 5-(chloromethyl)furfural (CMF) (1.05 equivalents) in CPME (2 volumes).

  • Dose the CMF solution into the reactor over a period of 2 to 3 hours.

  • Strictly maintain the internal reactor temperature between 45 °C and 50 °C using a cooling jacket.

  • Causality: Dosing prevents the accumulation of unreacted CMF, mitigating thermal runaway and furan resinification3[3].

  • IPC Validation: Pull samples every 30 minutes for HPLC analysis. The reaction is validated as complete when the 4-hydroxybenzonitrile peak area is <2% AUC.

Step 3: Aqueous Quench & Phase Separation

  • Cool the reactor to 25 °C.

  • Add Deionized (DI) water (5 volumes) to dissolve the KCl byproduct and unreacted K₂CO₃.

  • Stir vigorously for 15 minutes, then allow the phases to settle for 30 minutes.

  • Causality: Water removes the inorganic salts. Because CPME has very low water solubility, phase separation will be sharp and immediate.

  • IPC Validation: Test the pH of the lower aqueous phase. It must be between pH 9–10. This alkaline state ensures that any trace unreacted 4-hydroxybenzonitrile remains partitioned in the aqueous waste as a water-soluble phenoxide salt.

Step 4: Isolation via Crystallization

  • Separate and discard the lower aqueous layer.

  • Concentrate the upper CPME layer under reduced pressure to approximately 3 volumes.

  • Perform a solvent swap by adding Isopropanol (IPA) (5 volumes) and concentrating again to remove residual CPME.

  • Cool the IPA solution slowly to 0–5 °C over 4 hours to induce crystallization.

  • Filter the resulting crystals and wash with cold IPA (1 volume). Dry under vacuum at 40 °C.

  • Causality: This step completely bypasses the need for column chromatography. The target molecule selectively crystallizes from IPA, while oxidized furanic impurities and trace CMF remain highly soluble in the cold mother liquor.

  • IPC Validation: Perform quantitative NMR (qNMR) or HPLC on the dried solid. The self-validating target is a purity of >98.0% and a yield of >85%.

V. References

  • Exploitation of Biomass for Applications in Sustainable Materials Science. ProQuest. 2

  • 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. ResearchGate / ChemSusChem.1

  • Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. 3

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spectral Fingerprint of a Key Intermediate

In the development of anti-sickling agents and hemoglobin allosteric modifiers, 4-[(5-Formyl-2-furyl)methoxy]benzonitrile serves as a critical pharmacophore scaffold. Its structural integrity hinges on the precise ether linkage between a p-cyanophenol moiety and a 5-formylfuran core.

This guide objectively compares the 1H NMR performance of the purified product against its synthetic precursors—4-Hydroxybenzonitrile and 5-(Chloromethyl)furfural . By analyzing the spectral shifts, specifically the diagnostic methylene bridge and aldehyde resonance, researchers can validate the O-alkylation efficiency and rule out common side reactions (e.g., C-alkylation or hydrolysis).

Part 1: Critical Analysis – Product vs. Alternatives (Precursors)

The "performance" of an NMR analysis in synthesis is defined by its ability to resolve the product from its starting materials. The table below contrasts the chemical shifts (


) of the target molecule against its precursors, highlighting the specific signals that confirm successful synthesis.
Table 1: Comparative Chemical Shift Analysis (DMSO- , 400 MHz)
Structural MoietyTarget Product (Ether)Alternative 1 (Nucleophile: 4-Hydroxybenzonitrile)Alternative 2 (Electrophile: 5-Chloromethylfurfural)Diagnostic Value
Aldehyde (-CHO) 9.62 ppm (s) N/A9.65 ppm (s)Confirms retention of the formyl group (essential for biological activity).
Linker (-OCH

-)
5.35 ppm (s) N/A4.85 ppm (s, -CH

Cl)
CRITICAL: Downfield shift (~0.5 ppm) confirms displacement of Cl by Oxygen.
Phenolic -OH Absent ~10.6 ppm (br s)N/ADisappearance confirms full consumption of the nucleophile.
Aromatic (Ar-H) 7.80 (d), 7.20 (d) 7.65 (d), 6.90 (d)N/ADownfield shift of ortho-protons (7.20 vs 6.90) indicates alkylation of the phenol.
Furan (H-3, H-4) 7.45 (d), 6.95 (d) N/A7.50 (d), 6.85 (d)Minor shifts reflect the electronic change from -CH

Cl to -CH

OAr.

Expert Insight: The most common failure mode in this synthesis is the hydrolysis of the chloromethyl group to an alcohol (HMF), which shows a methylene signal at ~4.5 ppm. The target product’s signal at 5.35 ppm is the definitive "Go/No-Go" marker.

Part 2: Technical Deep Dive & Assignment Logic

The Diagnostic Logic Flow

To ensure scientific integrity, the assignment must follow a causal logic. We do not merely "match" peaks; we track the electronic environment changes.

  • The Deshielding Effect (The Linker): The transformation of

    
     to 
    
    
    
    introduces a phenoxy group. While both Cl and O are electronegative, the anisotropic effect of the benzene ring coupled with the direct oxygen attachment typically deshields the methylene protons, pushing them from 4.85 ppm to ~5.35 ppm .
  • The Aromatic "Roofing" Effect: The benzonitrile protons constitute an AA'BB' system.

    • H-2/H-6 (ortho to CN): Highly deshielded by the electron-withdrawing cyano group (

      
       ~7.80).
      
    • H-3/H-5 (ortho to OR): Shielded by the electron-donating ether oxygen, but less so than the free phenol (

      
       7.20 vs 6.90). This 0.3 ppm downfield shift is a hallmark of phenol alkylation.
      
  • The Furan Coupling: The furan ring protons (H-3 and H-4) appear as doublets with a characteristic coupling constant (

    
    ). The proton adjacent to the aldehyde (H-4) is significantly deshielded (
    
    
    
    ~7.45) compared to the one near the ether linkage (H-3,
    
    
    ~6.95).
Visualization of Structural Connectivity

The following diagram illustrates the assignment logic and the flow of electron density affecting the shifts.

NMR_Assignment cluster_logic Assignment Validation Logic Target Target: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile Aldehyde Aldehyde (-CHO) 9.62 ppm (s) Electron Withdrawing Target->Aldehyde C-5 Position Furan Furan Ring 7.45 (d) / 6.95 (d) J = 3.5 Hz Target->Furan Core Scaffold Linker Ether Linker (-OCH2-) 5.35 ppm (s) Diagnostic Peak Target->Linker Bridge Benzonitrile Benzonitrile (AA'BB') 7.80 (d) / 7.20 (d) Para-Substituted Target->Benzonitrile O-Attachment Linker->Furan Shielding Influence Linker->Benzonitrile Connects Rings Step1 Step 1: Locate -CHO (9.62) Confirm Furan Core Step2 Step 2: Locate -OCH2- (5.35) Confirm Alkylation Step1->Step2 Step3 Step 3: Check Ar-H Splitting Confirm Para-Subst. Step2->Step3

Caption: Figure 1. Structural assignment logic linking chemical shifts to specific moieties within the 4-[(5-Formyl-2-furyl)methoxy]benzonitrile scaffold.

Part 3: Experimental Protocol for Validation

To reproduce the spectral data referenced above, follow this standardized protocol. This workflow ensures that solvent effects (e.g., H-bonding in DMSO) are consistent with the reported values.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried, purified product.

    • Note: Ensure the sample is free of residual ethyl acetate, which has a quartet at 4.1 ppm that can interfere with the linker region.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? Chloroform-

      
       (
      
      
      
      ) is an alternative, but DMSO is preferred for polar aldehydes and nitriles to prevent aggregation and sharpen the aldehyde singlet.
  • Homogenization: Sonicate for 30 seconds. The solution should be clear and colorless to pale yellow.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm (to capture the downfield aldehyde).

Workflow Diagram

Workflow Start Crude Product Prep Dissolve in DMSO-d6 (0.6 mL) Start->Prep Acquire Acquire 1H NMR (16 Scans, 300K) Prep->Acquire Check1 Check 9.6 ppm (Aldehyde Present?) Acquire->Check1 Check2 Check 5.35 ppm (Linker Correct?) Check1->Check2 Yes Fail1 FAIL: Check for HMF (Hydrolysis) Check1->Fail1 No (Missing/Shifted) Pass PASS: Identity Confirmed Check2->Pass Yes Fail2 FAIL: Check for Start. Mat. (Incomplete Rxn) Check2->Fail2 No (Signal at 4.8 or 10.6)

Caption: Figure 2. Decision tree for validating product identity based on diagnostic NMR signals.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774296, 4-Hydroxybenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Org. Synth. 2016, 93, 29-36.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural. Chem. Soc. Rev. Retrieved from [Link]

Sources

C13 NMR Structural Verification Guide: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

[1][2]

Executive Summary & Structural Logic

Target Molecule: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile Formula: C₁₃H₉NO₃ Molecular Weight: 227.22 g/mol [1][2]

This molecule combines an electron-deficient benzonitrile core with an electron-rich furan ring via a methylene ether linker.[1] In C13 NMR, verification relies on identifying three distinct zones:

  • The Carbonyl Zone (>170 ppm): Distinctive aldehyde signal.

  • The Aromatic/Heteroaromatic Zone (100–165 ppm): Complex overlap of benzene and furan signals.

  • The Aliphatic Zone (60–70 ppm): The diagnostic methylene linker (-OCH₂-).[1][2]

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning chemical shifts by treating the molecule as two coupled fragments:

NMR_Assignment_LogicFigure 1: Fragment-based structural assembly for NMR assignment.FragmentAFragment A(4-Hydroxybenzonitrile)ReactionEther Synthesis(Alkylation)FragmentA->ReactionNucleophileFragmentBFragment B(5-Chloromethylfurfural)FragmentB->ReactionElectrophileTargetTarget Molecule4-[(5-Formyl-2-furyl)methoxy]benzonitrileReaction->TargetShift_CNCN Shielding(~119 ppm)Target->Shift_CNShift_CHOAldehyde Deshielding(~178 ppm)Target->Shift_CHOShift_LinkerLinker Shift(Delta ~63 ppm)Target->Shift_Linker

Comparative Chemical Shift Data

The table below compares the Predicted/Calculated Shifts of the target molecule against the Experimental Standards of its two parent fragments. This comparison allows researchers to differentiate the product from unreacted starting materials.

Solvent Reference: DMSO-d₆ (Commonly used due to solubility of polar intermediates).[1][2]

Carbon PositionAssignmentTarget Shift (ppm) [Calc.]Fragment A (Benzonitrile) [Exp.]Fragment B (Furan) [Exp.]Diagnostic Note
C=O (Aldehyde) Furan-CHO178.5 178.1Diagnostic singlet; confirms oxidation state.[1][2]
C-O (Aromatic) Benzene C4161.8 161.5 (C-OH)Ipso to ether; slight downfield shift vs phenol.[1][2]
C-O (Furan) Furan C2158.2 156.5Ipso to methylene; sensitive to substitution.
C-CHO (Furan) Furan C5152.5 152.0Alpha to carbonyl.
C-CN (Aromatic) Benzene C2/6134.2 134.0Ortho to nitrile group.[1][2]
C-CN (Ipso) Benzene C1104.5 103.8Shielded ipso carbon attached to CN.[1][2]
C-H (Furan) Furan C4123.8 124.5Beta to aldehyde.[1][2]
CN (Nitrile) Cyano Group119.2 119.5Characteristic nitrile signal.[1][2]
C-H (Aromatic) Benzene C3/5116.0 116.5Ortho to ether linkage.[1][2]
C-H (Furan) Furan C3112.5 110.8Beta to methylene linker.[1][2]
CH₂ (Linker) -O-CH₂-63.5 36.5 (Cl-CH₂-)CRITICAL: Large shift from ~36 (Cl) to ~63 (O-Ether).[1][2]

Technical Insight: The most critical "Performance Indicator" for the success of this synthesis is the disappearance of the 36.5 ppm signal (corresponding to the chloromethyl starting material) and the appearance of the 63.5 ppm signal (corresponding to the ether linkage).

Experimental Protocol for Characterization

To ensure reproducible data and avoid artifacts (such as hydrolysis of the aldehyde or hydration of the nitrile), follow this standardized protocol.

A. Sample Preparation[2][3][4][5]
  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1][2]

    • Reasoning: The aldehyde proton and carbon are less prone to exchange broadening in DMSO. Additionally, the polar nature of the benzonitrile moiety ensures higher solubility (20-30 mg/0.6 mL).

  • Tube Prep: Use 5mm high-precision NMR tubes. Filter the solution through a cotton plug to remove suspended K₂CO₃ fines (from synthesis), which can cause line broadening.

  • Reference: Calibrate to the DMSO-d₆ septet center at 39.52 ppm .

B. Acquisition Parameters (100 MHz C13)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? Quaternary carbons (C-CN, C-O, C=O) have long T1 relaxation times.[1] A short D1 will suppress these signals, making integration and detection difficult.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Synthesis & Impurity Profiling

Understanding the source of the signals requires mapping the synthesis pathway.[2] The diagram below details the reaction flow and potential impurities detectable by NMR.

Synthesis_PathwayFigure 2: Synthesis pathway and impurity tracking via NMR.SM14-Hydroxybenzonitrile(Impurity: ~161.5, 116.5 ppm)ConditionsK2CO3, DMF60°C, 4hSM1->ConditionsSM25-Chloromethylfurfural(Impurity: ~36.5 ppm)SM2->ConditionsProduct4-[(5-Formyl-2-furyl)methoxy]benzonitrile(Target)Conditions->ProductMain PathwaySideProdCannizzaro Product(Furan Alcohol/Acid mixture)Conditions->SideProdBase-catalyzedSide Rxn

Common Impurity Signals[2]
  • Unreacted 5-Chloromethylfurfural: Look for a peak at 36.5 ppm (CH₂-Cl).[1]

  • DMF (Solvent Residue): Distinctive peaks at 162.3 (CHO), 35.8 , and 30.8 ppm.

  • Cannizzaro Artifacts: If the base concentration is too high, the aldehyde (178.5 ppm) may disproportionate, leading to a hydroxymethyl signal (~56 ppm) and a carboxylate signal (~165 ppm).

References

  • PubChem Compound Summary. (2025). 2-(5-Formyl-2-furyl)benzonitrile (Analogous Structure Logic).[1][2] National Library of Medicine. Link[1]

  • Global Blood Therapeutics. (2018).[2] Prodrug and protected forms of 5-hydroxymethylfurfural (5-HMF) and its derivatives.[1][2][3] Patent WO2018018035A1.[2] Link

  • Accela ChemBio. (2024).[2] Product Catalog: 4-[(5-formylfuran-2-yl)methoxy]benzonitrile (CAS 438221-44-4).[1][2]Link[1]

  • Gottlieb, H. E., et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. Link[1]

A Comparative Guide to the FTIR Characteristic Peaks of Nitrile and Aldehyde in Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vibrational Spectroscopy in Furan Chemistry

Furan and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and synthetic compounds with significant biological activity. The incorporation of nitrile (-C≡N) and aldehyde (-CHO) functionalities into the furan ring system gives rise to a diverse array of molecules with applications in medicinal chemistry and materials science. FTIR spectroscopy is a powerful, non-destructive technique that provides valuable information about the molecular structure of these compounds by probing their vibrational modes.[1] This guide will dissect the characteristic FTIR absorption peaks of nitrile and aldehyde groups in furan derivatives, offering a comparative analysis to aid in their unambiguous identification.

The vibrational frequency of a chemical bond in an IR spectrum is primarily determined by the bond strength and the masses of the connected atoms.[2] However, electronic effects such as induction and resonance, as well as environmental factors like solvent polarity and hydrogen bonding, can significantly influence these frequencies.[3][4] In furan derivatives, the electronic nature of the furan ring and its conjugation with the nitrile or aldehyde group play a pivotal role in defining their spectral characteristics.

Distinguishing Nitriles and Aldehydes in Furan Derivatives: A Head-to-Head Comparison

The key to differentiating nitrile and aldehyde-substituted furans via FTIR lies in recognizing their distinct and often well-separated absorption bands.

The Nitrile (C≡N) Stretching Vibration

The nitrile group is characterized by a strong and sharp absorption band arising from the C≡N stretching vibration.[5]

  • General Range: For most organic nitriles, this peak appears in the region of 2260-2220 cm⁻¹ .[5]

  • Influence of the Furan Ring (Conjugation): When a nitrile group is directly attached to the furan ring, as in 2-furonitrile, conjugation with the π-system of the ring weakens the C≡N triple bond. This weakening of the bond leads to a decrease in the stretching frequency.[5][6] Therefore, for aromatic nitriles like furan derivatives, the C≡N stretching peak is typically observed at the lower end of the general range, approximately 2240-2220 cm⁻¹ .[5] For instance, the C≡N stretch in 5-phenyl-2-furonitriles is observed in this region.[6]

  • Substituent Effects: The position of the nitrile peak can be further influenced by other substituents on the furan or phenyl ring. Electron-withdrawing groups tend to shift the peak to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers.[6]

The Aldehyde (-CHO) Vibrational Modes

The aldehyde group presents a more complex FTIR signature with two key characteristic absorption regions: the C=O stretching and the aldehydic C-H stretching.

  • Carbonyl (C=O) Stretching Vibration: This is typically the most intense band in the spectrum of an aldehyde.[7]

    • General Range: For saturated aldehydes, the C=O stretch appears around 1740-1720 cm⁻¹ .[8]

    • Influence of the Furan Ring (Conjugation): Similar to nitriles, conjugation of the carbonyl group with the furan ring delocalizes the π-electrons, weakening the C=O double bond.[2][9] This results in a shift of the C=O stretching frequency to a lower wavenumber, typically in the range of 1710-1685 cm⁻¹ for aromatic aldehydes like 2-furaldehyde.[9] The NIST Chemistry WebBook provides spectral data for 2-furaldehyde, showing a strong absorption in this region.[10][11]

  • Aldehydic C-H Stretching Vibration: This is a unique and highly diagnostic feature for aldehydes.

    • General Range: The C-H bond of the aldehyde group exhibits one or two stretching bands in the region of 2850-2700 cm⁻¹ .[9]

    • Fermi Resonance: Often, two distinct peaks are observed for the aldehydic C-H stretch. This is due to Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[9] The presence of this pair of weak to medium intensity bands is a strong indicator of an aldehyde functional group. For deuterated furan-2-carbaldehyde, these bands are absent and new ν(O=C-D) bands appear around 2139-2080 cm⁻¹.[12]

Data Presentation: A Comparative Summary

Functional GroupKey Vibrational ModeTypical Wavenumber Range (cm⁻¹) in Furan DerivativesPeak Characteristics
Nitrile (-C≡N) C≡N Stretch2240 - 2220[5]Strong, Sharp
Aldehyde (-CHO) C=O Stretch1710 - 1685[9]Very Strong, Sharp
Aldehydic C-H Stretch2850 - 2700 (often two bands)[9]Weak to Medium, Sharp

Experimental Protocols: Acquiring High-Quality FTIR Spectra

Obtaining a reliable FTIR spectrum is contingent on proper sample preparation and instrument operation.[13]

Sample Preparation Methodology

The choice of sample preparation technique depends on the physical state of the furan derivative.[14]

  • For Liquid Samples (e.g., 2-Furonitrile, 2-Furaldehyde):

    • Neat Liquid (Salt Plates): Place a small drop of the liquid between two infrared-transparent salt plates (e.g., KBr, NaCl).[15] Gently press the plates together to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal.[14] This is often the simplest and fastest method.[1]

  • For Solid Samples:

    • KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[14] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: If the sample is sensitive to moisture or the high pressure of pelletizing, it can be ground with a drop of mineral oil (Nujol) to form a paste, which is then spread between salt plates.[15] Remember to account for the Nujol peaks in the final spectrum.

    • ATR: Place the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.[14]

Data Acquisition Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Select Appropriate Method (Liquid/Solid) Load Load Sample onto Accessory (ATR/Plates) Prep->Load Place Place Sample in FTIR Spectrometer Load->Place Setup Configure Scan Parameters Place->Setup Collect Collect Background Spectrum (if needed) Setup->Collect Scan Collect Sample Spectrum Collect->Scan Process Perform Baseline Correction & Normalization Scan->Process Analyze Identify Characteristic Peaks Process->Analyze Compare Compare with Reference Spectra Analyze->Compare Spectral_Interpretation cluster_nitrile Nitrile Check cluster_aldehyde Aldehyde Check Start Analyze Spectrum Nitrile_Peak Strong, sharp peak at ~2230 cm⁻¹? Start->Nitrile_Peak Aldehyde_CO_Peak Strong, sharp peak at ~1700 cm⁻¹? Start->Aldehyde_CO_Peak Is_Nitrile Nitrile Group Likely Present Nitrile_Peak->Is_Nitrile Yes Not_Nitrile Nitrile Group Likely Absent Nitrile_Peak->Not_Nitrile No Aldehyde_CH_Peak Weak peaks at ~2850-2700 cm⁻¹? Aldehyde_CO_Peak->Aldehyde_CH_Peak Yes Not_Aldehyde Aldehyde Group Likely Absent Aldehyde_CO_Peak->Not_Aldehyde No Is_Aldehyde Aldehyde Group Likely Present Aldehyde_CH_Peak->Is_Aldehyde Yes Aldehyde_CH_Peak->Not_Aldehyde No

Caption: Decision-making flowchart for identifying nitrile and aldehyde groups.

Conclusion

The FTIR spectra of nitrile and aldehyde-substituted furan derivatives exhibit distinct and readily identifiable characteristic peaks. The nitrile group is marked by a strong, sharp absorption around 2240-2220 cm⁻¹, while the aldehyde is characterized by a very strong C=O stretch near 1710-1685 cm⁻¹ and a unique pair of C-H stretching bands between 2850-2700 cm⁻¹. The conjugation with the furan ring consistently shifts both the C≡N and C=O stretching frequencies to lower wavenumbers compared to their saturated counterparts. By carefully analyzing these specific regions of the infrared spectrum, researchers can confidently differentiate between these two important classes of furan derivatives.

References

  • Považanec, F., Kováč, J., & Dandarová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 114-133. [Link]

  • IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Maji, S., & Mandal, A. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4087-4097. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • FTIR spectra shown of NBR gloves particles analyzed. (n.d.). ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Furfural. NIST Chemistry WebBook. [Link]

  • FTIR spectra of the cross-linked PK-furan. (n.d.). ResearchGate. Retrieved from [Link]

  • Zdanovskaia, A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(9), 2095-2105. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Zdanovskaia, A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Furfural. PubChem. [Link]

  • Pustal, I., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. [Link]

  • Webb, L. J., & Boxer, S. G. (2008). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 130(49), 16518-16519. [Link]

  • Tojiboev, O. M., & Tojiboeva, N. M. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION, 4(8). [Link]

  • Zdanovskaia, A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A. [Link]

  • LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). (n.d.). CORE. [Link]

  • FT-IR sample preparation. (n.d.). Northern Illinois University. [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency. YouTube. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Shimadzu. (n.d.). Qualitative Analysis of Rubber (FTIR and EDX). [Link]

  • TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy?. [Link]

  • Lai, W. W. H., et al. (2020). Detection of 2FAL Furanic Compound in Transformer Oil Using Optical Spectroscopy Method and Verification Using Morse Oscillation. IEEE Access, 8, 88819-88827. [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. [Link]

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mass spectrometry fragmentation pattern of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Profiling of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

For researchers and drug development professionals, 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (C₁₃H₉NO₃) serves as a highly versatile chemical probe and pharmacophore building block. Structurally, it features a central ether linkage bridging a furan ring (bearing a reactive formyl group) and a benzonitrile moiety. Accurately tracking this compound—whether for pharmacokinetic (PK) profiling, metabolite identification, or raw material purity—requires a deep understanding of its gas-phase thermodynamic behavior.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms for analyzing this compound, grounded in a mechanistic understanding of its fragmentation pathways, and provides a self-validating experimental protocol for your laboratory.

Section 1: Mechanistic Fragmentation Profiling (The "Why")

As an analytical scientist, selecting the right MS platform requires understanding why a molecule breaks apart the way it does. The fragmentation of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile is heavily dictated by the thermodynamic vulnerabilities of its structure.

Electrospray Ionization (ESI+) Pathway: In ESI+ mode, the molecule readily protonates to form the precursor ion [M+H]⁺ at an exact mass of m/z 228.0655. Upon subjecting this precursor to Collision-Induced Dissociation (CID), the most thermodynamically favorable event is the heterolytic cleavage of the ether (C-O) bond.

  • The Causality of Cleavage: Why does the ether bond break before the furan or benzonitrile rings? The driving force is the exceptional stability of the resulting (5-formyl-2-furyl)methyl cation (m/z 109.0288). This cation is highly resonance-stabilized, as the positive charge delocalizes across the conjugated pi-system of the furan ring.

  • Sequential Neutral Losses: Following the formation of m/z 109, the fragment undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da) from the formyl group, yielding the furfuryl cation at m/z 81.0339. This sequential loss of CO is a hallmark of formyl-substituted furan derivatives, a pattern consistently observed in high-resolution Orbitrap studies of similar 1[1]. Further fragmentation leads to a secondary CO loss from the furan ring itself, producing a 2 at m/z 53.0390[2].

Electron Ionization (EI) Pathway: Under EI at 70 eV, the radical cation M⁺• (m/z 227) undergoes alternative pathways. While the m/z 109 base peak still forms, the charge can alternatively be retained on the benzonitrile moiety. This yields a 4-cyanophenol radical cation at m/z 120, a classic fragmentation signature for .

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 228 F1 (5-formyl-2-furyl)methyl cation m/z 109 M->F1 - 4-cyanophenol (119 Da) F4 4-Cyanophenol radical cation m/z 120 (EI Mode) M->F4 Ether Cleavage (EI specific) F2 Furfuryl cation m/z 81 F1->F2 - CO (28 Da) F3 Cyclopropenyl cation m/z 53 F2->F3 - CO (28 Da)

MS/MS Fragmentation Pathway of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

Section 2: Platform Performance Comparison

When developing an analytical assay for this compound, researchers must balance sensitivity, structural resolution, and library compatibility. Below is an objective comparison of how different MS platforms perform for this specific chemical architecture.

1. LC-ESI-QqQ (Triple Quadrupole): The gold standard for targeted quantification. By monitoring the Multiple Reaction Monitoring (MRM) transition 228.1 → 109.0, QqQ platforms offer exceptional sensitivity. Because the m/z 109 fragment is highly stable, this transition is extremely robust for high-throughput PK tracking, minimizing signal loss from secondary fragmentations. 2. LC-ESI-HRMS (Orbitrap / Q-TOF): Essential for metabolite identification. The ability to measure the exact mass of the precursor (228.0655) and the primary fragment (109.0288) with <3 ppm mass error ensures unambiguous structural confirmation, easily resolving isobaric interferences in complex biological matrices. 3. GC-EI-MS: While useful for raw material purity profiling, the thermal lability of the ether linkage and the formyl group can lead to in-source degradation. However, it provides distinct, .

Table 1: Quantitative Comparison of MS Platforms for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Analytical PlatformIonization ModePrecursor IonPrimary Quantifier TransitionEst. LODPrimary Application
LC-ESI-QqQ ESI (+)m/z 228.1228.1 → 109.00.5 ng/mLHigh-throughput PK quantification
LC-ESI-HRMS ESI (+)m/z 228.0655228.0655 → 109.02882.0 ng/mLMetabolite ID & Structural Validation
GC-EI-MS EI (70 eV)m/z 227.0 (M⁺•)m/z 109.0 (Base Peak)10 ng/mLLibrary matching & impurity profiling

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol employs a self-validating workflow: targeted quantification via QqQ is cross-verified by exact mass determination via HRMS.

Step 1: Standard Preparation & Matrix Spiking

  • Prepare a 1 mg/mL stock solution of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile in LC-MS grade Acetonitrile (ACN).

  • Dilute the stock to a 100 ng/mL working solution using 50:50 ACN:Water with 0.1% Formic Acid (to promote ESI+ protonation).

  • Spike working solutions into blank plasma to create a calibration curve ranging from 0.5 ng/mL to 500 ng/mL.

Step 2: Chromatographic Separation (UPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3 minutes. The lipophilic benzonitrile moiety ensures strong retention, typically eluting around 1.8 - 2.2 minutes.

Step 3: MRM Optimization (QqQ Quantification)

  • Infuse the 100 ng/mL standard directly into the QqQ at 10 µL/min.

  • Isolate the m/z 228.1 precursor in Q1.

  • Ramp the Collision Energy (CE) from 10 to 40 eV in Q2 using Argon gas.

  • Causality Check: You will observe that at lower CE (~15 eV), the m/z 109 fragment maximizes. At higher CE (>25 eV), the m/z 81 and m/z 53 fragments appear. Set 228.1 → 109.0 as the quantifier (CE: 15 eV) and 228.1 → 81.0 as the qualifier (CE: 25 eV).

Step 4: HRMS Structural Validation (Orbitrap)

  • Inject the highest calibration standard (500 ng/mL) into the LC-HRMS system.

  • Set the resolution to 70,000 FWHM at m/z 200.

  • Perform Parallel Reaction Monitoring (PRM) targeting m/z 228.0655.

  • Validate that the primary fragment exact mass is 109.0288 (Mass error < 3 ppm), confirming the absence of isobaric matrix interferences that could falsely elevate QqQ quantification.

MS_Workflow S1 1. Sample Preparation (Standard Spiking & Extraction) S2 2. MS Platform Selection S1->S2 S3 3A. LC-ESI-QqQ (MRM Optimization) S2->S3 S4 3B. LC-ESI-HRMS (Exact Mass Validation) S2->S4 S5 4. Data Synthesis (Quantification & Confirmation) S3->S5 S4->S5

Self-Validating MS Workflow for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

References

  • Theoretical studies of fragmentation processes of neutral and ionized furan molecule.MOST Wiedzy.
  • Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons.ResearchGate.
  • Study on 2-arylbenzo[b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry.Taylor & Francis.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS.eGyanKosh.

Sources

A Comparative Guide to Aldehyde Reactivity: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of aldehydic reactivity is paramount for predictable and efficient molecular synthesis. This guide provides an in-depth, objective comparison of the reactivity of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile against the archetypal aromatic aldehyde, benzaldehyde. We will dissect the electronic and structural factors governing their behavior in key organic transformations, supported by established chemical principles and detailed experimental protocols for validation.

At a Glance: The Contestants

At first sight, both molecules feature a formyl group critical for synthetic elaboration. However, the environment in which this group resides dictates its electrophilic character and, consequently, its reactivity.

CompoundStructureKey Features
Benzaldehyde Benzaldehyde StructureThe benchmark aromatic aldehyde. The formyl group is directly attached to a benzene ring.
4-[(5-Formyl-2-furyl)methoxy]benzonitrile 4-[(5-Formyl-2-furyl)methoxy]benzonitrile StructureA heteroaromatic aldehyde. The formyl group is attached to a furan ring, which is further substituted with a methoxybenzonitrile moiety.

Theoretical Framework: Unpacking Electronic Effects

The reactivity of an aldehyde in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by nucleophiles.[1][2]

Benzaldehyde: The Resonance-Stabilized Baseline

Benzaldehyde is the quintessential aromatic aldehyde. Compared to its aliphatic counterparts like propanal, it is less reactive.[3][4][5][6] This reduced reactivity stems from the resonance stabilization imparted by the benzene ring. The π-system of the ring delocalizes the partial positive charge of the carbonyl carbon, making it a less potent electrophile.[7][8][9]

4-[(5-Formyl-2-furyl)methoxy]benzonitrile: A Tale of Competing Influences

The reactivity of this molecule is more complex, arising from the interplay of the furan ring and its extended substituent.

  • The Furan Ring: Furan is a five-membered, oxygen-containing aromatic heterocycle. The oxygen atom's lone pair electrons participate in the aromatic π-system, making the ring significantly more electron-rich than benzene.[10] This heightened electron density is donated into the attached formyl group, reducing the electrophilicity of the carbonyl carbon even more than a benzene ring does. It is well-established that the aromatic stabilization energy of furan is lower than that of benzene, indicating a less stable, and thus more reactive (electron-donating), π-system.[11][12][13]

  • The Methoxybenzonitrile Substituent: The substituent at the 5-position of the furan ring, —CH₂—O—C₆H₄—CN, exerts a net electron-withdrawing inductive effect. The nitrile group (—CN) is a powerful electron-withdrawing group, pulling electron density from the phenyl ring it's attached to. This effect is propagated through the methoxy linker to the furan ring.

The Verdict on Electrophilicity:

The dominant factor influencing the formyl group's reactivity is the ring to which it is directly attached. The electron-donating nature of the furan ring is a powerful deactivating influence on the aldehyde's electrophilicity. While the remote benzonitrile group provides an opposing inductive pull, this effect is attenuated by distance. Therefore, it is predicted that the carbonyl carbon in 4-[(5-Formyl-2-furyl)methoxy]benzonitrile is less electrophilic and thus less reactive towards nucleophiles than the carbonyl carbon in benzaldehyde.

G cluster_0 Benzaldehyde cluster_1 4-[(5-Formyl-2-furyl)methoxy]benzonitrile B_Aldehyde Formyl Carbon (δ+) Reactivity_B Higher Reactivity B_Ring Benzene Ring (Resonance Stabilization) B_Ring->B_Aldehyde Donates e⁻ density (Reduces Reactivity) F_Aldehyde Formyl Carbon (δ+) Reactivity_F Lower Reactivity F_Ring Furan Ring (Strong e⁻ Donation) F_Ring->F_Aldehyde Strongly Donates e⁻ density (Strongly Reduces Reactivity) F_Substituent —CH₂—O—Ph—CN (Weak Inductive Withdrawal) F_Substituent->F_Ring Inductively Withdraws e⁻ density

Electronic influences on carbonyl carbon electrophilicity.

Performance in Key Synthetic Transformations

We will now compare the expected performance of both aldehydes in three fundamental reaction classes.

Nucleophilic Addition: Reduction with Sodium Borohydride

The reduction of an aldehyde to a primary alcohol via a metal hydride like sodium borohydride (NaBH₄) is a classic nucleophilic addition of a hydride ion.[14] The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon.

  • Benzaldehyde: Readily reduced to benzyl alcohol under mild conditions.[15][16]

  • 4-[(5-Formyl-2-furyl)methoxy]benzonitrile: Predicted to undergo reduction at a slower rate. A complete reaction may require longer reaction times, elevated temperatures, or a more potent reducing agent like lithium aluminum hydride (LiAlH₄).

Condensation Reaction: The Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes using a phosphorus ylide, is a cornerstone of C=C bond formation.[17] The first step is a nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[18][19]

  • Benzaldehyde: A standard substrate for the Wittig reaction, typically providing high yields of stilbene derivatives.[20][21]

  • 4-[(5-Formyl-2-furyl)methoxy]benzonitrile: Expected to exhibit lower reactivity. To achieve comparable yields to benzaldehyde, the reaction may necessitate more forcing conditions, such as using a more reactive (less stabilized) ylide or higher temperatures.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is generally a facile process. Benzaldehyde, for instance, can auto-oxidize upon exposure to air to form benzoic acid.[22][23][24]

  • Benzaldehyde: Easily oxidized by common reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[25][26]

  • 4-[(5-Formyl-2-furyl)methoxy]benzonitrile: The aldehyde group is expected to be readily oxidized. However, a key consideration is the stability of the furan ring itself, which can be susceptible to degradation under harsh oxidative conditions. Milder reagents (e.g., Tollens' reagent, Ag₂O) would be a more prudent choice to ensure the integrity of the heterocyclic core.

Reaction TypeBenzaldehyde Performance4-[(5-Formyl-2-furyl)methoxy]benzonitrile (Predicted)Rationale
Nucleophilic Addition (Reduction) Fast, high yieldSlower, may require stronger conditionsLower electrophilicity of carbonyl carbon.
Condensation (Wittig) Fast, high yieldSlower, may require more reactive ylideLower electrophilicity of carbonyl carbon.
Oxidation Fast, high yieldFast, but potential for ring degradationFuran ring is sensitive to strong oxidants.

Self-Validating Experimental Protocols

To empirically validate the theoretical comparison, the following protocols are designed for a side-by-side analysis.

Protocol 1: Comparative Aldehyde Reduction by NaBH₄

This experiment quantifies the relative rate of reduction by monitoring the disappearance of the starting aldehyde via Thin Layer Chromatography (TLC).

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis Flask_A Flask A: Benzaldehyde (1 eq) in Methanol Add_NaBH4 Add NaBH₄ (1.1 eq) to each flask at 0°C Flask_B Flask B: Furan Aldehyde (1 eq) in Methanol Flask_B->Add_NaBH4 TLC_Monitoring Monitor both reactions by TLC at t = 5, 15, 30, 60 min Add_NaBH4->TLC_Monitoring Compare_Spots Compare intensity of starting material spots TLC_Monitoring->Compare_Spots Conclusion Determine which aldehyde is consumed faster Compare_Spots->Conclusion

Workflow for comparative reduction experiment.

Methodology:

  • Preparation: In two separate round-bottom flasks (Flask A and Flask B), dissolve equimolar amounts (e.g., 1.0 mmol) of benzaldehyde and 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, respectively, in 10 mL of methanol. Prepare a TLC developing chamber with a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Initiation: Cool both flasks to 0°C in an ice bath. To each flask, add sodium borohydride (1.1 molar equivalents) in one portion while stirring. Start a timer for each reaction.

  • Monitoring: Using a capillary tube, spot each reaction mixture on a shared TLC plate at time points of 5, 15, 30, and 60 minutes. Also spot the pure starting materials as references.

  • Analysis: Visualize the developed TLC plates under UV light. A faster reaction will be indicated by the quicker disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot (which will have a lower Rf value).

  • Trustworthiness: This protocol is self-validating as both reactions are run under identical conditions. The direct comparison on a single TLC plate minimizes variability in analysis, providing a trustworthy qualitative assessment of relative reactivity.

Protocol 2: Comparative Wittig Olefination

This experiment compares the isolated yield of the alkene product from a Wittig reaction performed under identical conditions.

Methodology:

  • Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.2 molar equivalents) in 20 mL of anhydrous THF. Cool to 0°C and add a strong base like n-butyllithium (1.1 equivalents) dropwise. Allow the resulting yellow-orange ylide solution to stir for 30 minutes.

  • Reaction Setup: Prepare two separate, nitrogen-purged flasks, one with benzaldehyde (1.0 mmol) in 5 mL of anhydrous THF (Flask A) and the other with 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (1.0 mmol) in 5 mL of anhydrous THF (Flask B).

  • Initiation: Add the aldehyde solution from Flask A to half of the prepared ylide solution at 0°C. Simultaneously, add the aldehyde solution from Flask B to the other half of the ylide solution. Allow both reactions to warm to room temperature and stir for a set time (e.g., 4 hours).

  • Workup & Isolation: Quench both reactions by adding saturated aqueous ammonium chloride. Extract the contents of each flask with diethyl ether, dry the organic layers over magnesium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product from each reaction via flash column chromatography. Determine the mass of the pure alkene product from each reaction and calculate the isolated yield.

  • Trustworthiness: By preparing a single batch of ylide and splitting it, this protocol ensures that the key reagent is of identical concentration and reactivity for both substrates. Comparing the isolated yields provides a direct, quantitative measure of the aldehydes' relative performance in this critical C=C bond-forming reaction.

Conclusion for the Practicing Scientist

While both benzaldehyde and 4-[(5-Formyl-2-furyl)methoxy]benzonitrile are valuable synthetic intermediates, their reactivity profiles are distinct. The electronic-donating nature of the furan ring renders the formyl group of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile significantly less electrophilic than that of benzaldehyde.

Key Takeaways:

  • Benzaldehyde will generally serve as the more reactive substrate in nucleophilic addition and condensation reactions, leading to faster reaction times and potentially higher yields under standard conditions.

  • Transformations involving 4-[(5-Formyl-2-furyl)methoxy]benzonitrile may require optimization, such as longer reaction times, higher temperatures, or the use of more potent reagents to drive reactions to completion.

  • When performing oxidations on the furan-containing aldehyde, careful selection of mild reagents is crucial to avoid degradation of the heterocyclic ring system.

This guide provides the theoretical grounding and practical framework for researchers to make informed decisions when incorporating these aldehydes into their synthetic strategies, ultimately enabling more predictable and successful outcomes in the laboratory.

References

  • Benchchem. (n.d.). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers.
  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Gehm, B. (2022, July 12). Why is benzaldehyde less reactive than aliphatic aldehyde? Quora. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Unknown. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions.
  • Vaia. (n.d.). Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. Retrieved from [Link]

  • organicmystery.com. (n.d.). Nucleophilic Addition Reactions in Aldehydes and Ketones. Retrieved from [Link]

  • Behera, P., et al. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
  • Benchchem. (n.d.). Comparative Reactivity Analysis: 6-Methoxyquinoline-4-carbaldehyde Versus Other Aromatic Aldehydes.
  • Zeynizadeh, B., & Yahyaei, S. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 31(1), 537-541. Retrieved from [Link]

  • Filo. (2025, October 8). Why is Furan less aromatic than benzene? Retrieved from [Link]

  • Patsnap Eureka. (2026, February 24). Benzene Ring vs Furan: Aromatic Stabilization Comparison. Retrieved from [Link]

  • Fiveable. (2025, August 15). Aromatic Aldehyde Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective reduction of benzaldehyde in the presence of various ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... Retrieved from [Link]

  • Grodkowski, J., et al. (2002). Radiation Chemical Oxidation of Benzaldehyde, Acetophenone, and Benzophenone. The Journal of Physical Chemistry A, 106(19), 4772–4778. Retrieved from [Link]

  • Unknown. (n.d.). Reduction of Aldehydes.
  • Pediaa. (2018, July 3). Difference Between Aromatic and Aliphatic Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • The Royal Society. (n.d.). The kinetics of oxidation of benzaldehyde. I. Proceedings A. Retrieved from [Link]

  • Vedantu. (n.d.). Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Cardiff University. (2025, February 5). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ORCA. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction.
  • Royal Society of Chemistry. (n.d.). A mechanistic study of the Knoevenagel condensation reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, December 31). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Retrieved from [Link]

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of Aldehydes and Ketones Important Concepts for JEE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Quora. (2017, October 22). Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Exner, O., & Simon, W. (n.d.). STUDIES ON THE INDUCTIVE EFFECT. IV. Transmission of the Inductive Effect through the Furan and Thiophene Nuclei.
  • Benchchem. (n.d.). Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity.

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elemental analysis calculation for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous elemental analysis (CHN) protocol for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile , a specific organic intermediate likely used in medicinal chemistry (e.g., as a precursor for non-steroidal mineralocorticoid receptor antagonists or similar pharmacophores).

Product Category: Synthetic Organic Intermediate Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Managers

Executive Summary & Compound Definition

In the context of drug development, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the "Gold Standard" for establishing bulk purity. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it cannot detect inorganic salts, trapped solvents, or water, which frequently inflate yield calculations and skew biological assay results.

This guide provides the theoretical baseline, experimental protocols, and a comparative performance analysis of EA against modern alternatives for the specific compound 4-[(5-Formyl-2-furyl)methoxy]benzonitrile .

Compound Identity[1][2]
  • IUPAC Name: 4-[(5-Formylfuran-2-yl)methoxy]benzonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.22 g/mol

  • Structural Components:

    • Benzonitrile Core: Provides the Nitrogen signal.

    • Furan Ring: High carbon density, prone to oxidation if not stored correctly.

    • Ether Linkage: Stable, but the methylene bridge (

      
      ) contributes specific H signals.
      

Theoretical Calculation (The Baseline)

To validate the synthesized product, experimental values must be compared against these theoretical percentages. The acceptable tolerance for peer-reviewed journals (e.g., J. Med. Chem., J. Org. Chem.) and ICH guidelines is typically


 absolute deviation .
Step-by-Step Calculation

1. Atomic Weights (IUPAC Standard):

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    

2. Formula Breakdown (


): 
  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW:

    
    
    

3. Theoretical Composition:

ElementMass ContributionCalculationTheoretical %
Carbon 156.143

68.72%
Hydrogen 9.072

3.99%
Nitrogen 14.007

6.16%
Oxygen 47.997

21.12%

Comparative Analysis: EA vs. Alternatives

Why perform combustion analysis when HRMS and NMR exist? The table below objectively compares these methods for this specific compound.

FeatureElemental Analysis (CHN) HRMS (ESI/Q-TOF) qNMR (Quantitative NMR)
Primary Output Weight % of C, H, NExact Mass (

)
Molar ratio of protons
Purity Scope Bulk Purity (Detects non-volatile impurities)Molecular Identity (Blind to salts/solvents)Structural Purity (Can quantify solvents)
Blind Spots Cannot distinguish isomers.Inorganic salts (e.g., NaCl from synthesis) are invisible.Requires internal standard; hygroscopic water is hard to quantify.
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Cost/Run LowHighMedium
Verdict Required for establishing >95% purity of solid bulk material.Required for proving the molecular formula.Complementary ; best for quantifying trapped solvent if EA fails.

Expert Insight: For 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, the furan ring is sensitive. HRMS might show the correct parent ion even if the sample is 10% decomposed polymer. Only EA will reveal the discrepancy in Carbon content caused by polymerization or trapped inorganic drying agents.

Experimental Protocol: Self-Validating Workflow

To ensure the "Trustworthiness" of your data, follow this protocol. This workflow includes a decision loop for solvates, which is common with benzonitrile derivatives that can trap crystallization solvents.

Phase 1: Sample Preparation (Critical)
  • Recrystallization: Ensure the sample is homogenous. (Suggested solvent: Ethanol/Water or Ethyl Acetate/Hexane).

  • Drying: The nitrile group can hydrogen bond with water.

    • Protocol: Dry at

      
       under high vacuum (
      
      
      
      ) for 12 hours over
      
      
      .
    • Why? Standard vacuum drying often leaves 0.5 eq. of water, shifting Carbon values by >0.5%.

  • Weighing: Use a microbalance (

    
    ). Weigh 2.0–3.0 mg into a tin capsule. Fold to exclude air (nitrogen blanketing recommended due to the furan moiety's oxidation potential).
    
Phase 2: The "Solvate Trap" Calculation

If your experimental results fail the


 limit, do not immediately discard the batch. Calculate the theoretical values for common solvates.

Scenario: The sample holds 0.5 equivalents of water (Hemihydrate).

  • Formula:

    
    
    
  • New MW:

    
    
    

Recalculated Theoreticals (Hemihydrate):

  • %C:

    
     (vs. 68.72% pure)
    
  • %H:

    
     (vs. 3.99% pure)
    
  • %N:

    
     (vs. 6.16% pure)
    

Analysis: A drop in Carbon by ~2.6% and a rise in Hydrogen by ~0.3% strongly indicates water retention. If your data matches this "Solvate Model," confirm with TGA (Thermogravimetric Analysis) or Karl Fischer titration rather than re-synthesizing.

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for validating the compound, integrating EA with HRMS and NMR.

EA_Validation_Workflow Start Synthesized Compound (Crude Solid) Drying High-Vac Drying (40°C, 12h, P2O5) Start->Drying HRMS Parallel: HRMS Analysis (Confirm Molecular Formula) Start->HRMS Measure Perform CHN Analysis (Combustion) Drying->Measure Check Is Deviation ≤ 0.4%? Measure->Check Pass PASS: Bulk Purity Confirmed (Proceed to Bio-Assay) Check->Pass Yes Fail FAIL: Deviation > 0.4% Check->Fail No Calc_Solvate Calculate Solvate Model (+0.5 H2O or +0.5 EtOAc) Fail->Calc_Solvate Check_Solvate Does Model Match Data? Calc_Solvate->Check_Solvate Pass_Solvate PASS: Solvate Confirmed (Adjust MW for dosing) Check_Solvate->Pass_Solvate Yes Repurify Repurify (Recrystallize/Chromatography) Check_Solvate->Repurify No Repurify->Drying Retry

Caption: Logical workflow for validating 4-[(5-Formyl-2-furyl)methoxy]benzonitrile purity. Note the critical "Solvate Model" loop to prevent false negatives.

References

  • International Conference on Harmonisation (ICH). Guideline Q3D(R1): Elemental Impurities. (2019). Defines the requirements for elemental impurity limits in drug products.

  • 
     standard for elemental analysis. 
    
  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1] (2020).[1][2] Outlines analytical procedures (ICP-MS) complementary to CHN analysis.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Compares qNMR and EA accuracy.

Sources

Technical Guide: UV-Vis Spectral Characterization of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile , a bifunctional intermediate bridging furan and benzene chemistries.

Executive Summary & Molecular Architecture

4-[(5-Formyl-2-furyl)methoxy]benzonitrile (CAS: 824945-97-3) is a heterobifunctional scaffold used in the synthesis of hemoglobin modulators and advanced medicinal agents. Its unique spectroscopic signature arises from two distinct, electronically isolated chromophores linked by an ether bridge.

Understanding its UV-Vis absorption maxima (


) is critical for:
  • Purity Assessment: Distinguishing the product from unreacted precursors (HMF derivatives and 4-hydroxybenzonitrile).

  • Reaction Monitoring: Tracking the formation of the ether linkage.

  • Quantification: Establishing molar extinction coefficients (

    
    ) for assay development.
    
Structural Chromophore Analysis

The molecule consists of two primary UV-active subunits separated by a methylene (


) spacer. This spacer prevents 

-conjugation between the rings, resulting in a spectrum that is essentially the additive superposition of its constituent parts.
  • Chromophore A (Acceptor): The 4-Alkoxybenzonitrile moiety.

    • Electronic Feature: Charge transfer from the alkoxy oxygen (donor) to the cyano group (acceptor).

    • Spectral Range:

      
      .
      
  • Chromophore B (Conjugated Aldehyde): The 5-Formylfuran-2-yl moiety.

    • Electronic Feature: Strong

      
       transition of the furan ring conjugated with the carbonyl group.
      
    • Spectral Range:

      
      .
      

Comparative Spectral Analysis

The following table contrasts the target compound with its synthetic precursors and structural analogs. This comparison validates the target's identity by confirming the presence of both spectral "fingerprints."

Table 1: Comparative UV-Vis Absorption Maxima (Solvent: Methanol/Acetonitrile)
CompoundPrimary

(nm)
Secondary

(nm)
Electronic Origin
Target: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile 284 255 Superposition of Furan

& Benzonitrile CT
Precursor 1: 5-Hydroxymethylfurfural (HMF)284~228Conjugated Furan-Aldehyde system
Precursor 2: 4-Hydroxybenzonitrile248270-280 (weak)Phenolic

(pH dependent)
Analog: 4-Methoxybenzonitrile255272Alkoxy-Benzonitrile Charge Transfer
Solvent Control: Acetonitrile (UV Cutoff)<190N/ATransparent Baseline

Key Insight: The target compound is distinguished by the retention of the 284 nm band (from the furan ring) and the bathochromic shift of the benzene band to ~255 nm (characteristic of alkylation of the phenol oxygen).

Mechanistic Visualization

The following diagram illustrates the "Chromophore Assembly" logic, demonstrating how the physical structure dictates the resulting spectral envelope.

ChromophoreLogic cluster_0 Fragment A: Benzonitrile cluster_1 Fragment B: Furan BN 4-Alkoxybenzonitrile (Electron Deficient Ring) BN_UV Absorbance: ~255 nm (Charge Transfer) BN->BN_UV Linker Methylene Bridge (-CH2-O-) Electronic Insulator BN->Linker Spectrum Resulting Spectrum: Dual Band Signature u03BBmax 1: 284 nm (Dominant) u03BBmax 2: 255 nm (Secondary) BN_UV->Spectrum Additive Effect Furan 5-Formylfuran (Conjugated System) Furan_UV Absorbance: ~284 nm (Strong u03C0-u03C0*) Furan->Furan_UV Furan->Linker Furan_UV->Spectrum Additive Effect Target Target Molecule: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile Linker->Target Target->Spectrum

Figure 1: Structural decomposition showing the additive nature of the electronically isolated chromophores.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility and accuracy (E-E-A-T), follow this self-validating protocol.

Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred for lower UV cutoff (<195 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass below 300 nm.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 1.0 mg of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

    • Dissolve in 10 mL MeCN to create a 100 µg/mL Stock Solution .

    • Validation Point: Solution must be clear and colorless/pale yellow. Any turbidity indicates insolubility or contamination.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 5 µg/mL, 10 µg/mL, and 20 µg/mL .

    • Why? Measuring multiple concentrations confirms adherence to Beer-Lambert Law (

      
      ) and rules out aggregation artifacts.
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run "Auto-Zero" or "Baseline" scan from 200 nm to 400 nm.

  • Acquisition:

    • Scan the sample from 200 nm to 400 nm .

    • Data Check: The Absorbance (A) at

      
       (284 nm) should be between 0.2 and 0.8 for optimal accuracy.
      
Workflow Diagram

Protocol cluster_measure Measurement Loop Start Start: Sample Preparation Weigh Weigh 1.0 mg Compound (Precision Balance) Start->Weigh Solvate Dissolve in MeCN (Stock: 100 u00B5g/mL) Weigh->Solvate Dilute Dilute to 10 u00B5g/mL (Working Solution) Solvate->Dilute Blank Blank Correction (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance (0.2 < A < 0.8?) Scan->Check Result Record u03BBmax (Expected: ~284 nm) Check->Result Yes Adjust Adjust Concentration Check->Adjust No Adjust->Dilute

Figure 2: Operational workflow for accurate UV-Vis determination.

References

  • NIST Chemistry WebBook. UV-Vis Spectrum of Benzonitrile and Derivatives. National Institute of Standards and Technology. [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. [Link]

  • Adu, J. K., et al. (2019).[1][2] Development and Validation of UV-Visible Spectrophotometric Method for the Determination of 5-Hydroxymethyl Furfural. Journal of Food Quality.[1] [Link]

  • PubChem. Compound Summary: 4-Methoxybenzonitrile. National Library of Medicine. [Link]

Sources

Reference Standard Characterization Guide: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical characterization, handling, and validation protocols for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (CAS: 438221-44-4), a specialized reference standard likely utilized in the impurity profiling of benzonitrile-based pharmaceuticals (e.g., aromatase inhibitors or specific kinase inhibitors).

Given the presence of the furan ring and aldehyde moiety, this compound presents specific stability challenges (oxidation, polymerization) and structural alerts for genotoxicity (Michael acceptor potential). This guide compares the use of a Certified Reference Standard (CRS) versus in-house synthesized or reagent-grade alternatives.

Executive Summary: The "Gold Standard" Necessity

In pharmaceutical development, the integrity of your impurity profiling is only as robust as your reference standards. 4-[(5-Formyl-2-furyl)methoxy]benzonitrile contains two reactive centers—an aldehyde and a furan ring —linked to a benzonitrile core. This structure makes it susceptible to oxidative degradation (to the corresponding carboxylic acid) and photo-induced ring opening.

Using a Certified Reference Standard (CRS) is not merely a regulatory checkbox; it is a scientific necessity to prevent "ghost peaks" and quantification errors caused by degrading standards. This guide details the characterization workflow required to establish this compound as a primary reference material.

Chemical Profile & Stability Intelligence

Understanding the molecule's reactivity is the first step in accurate characterization.

  • Chemical Name : 4-[(5-Formylfuran-2-yl)methoxy]benzonitrile[1][2][3]

  • CAS Number : 438221-44-4[1][2][3]

  • Molecular Formula : C₁₃H₉NO₃ (MW: 227.22 g/mol )

  • Critical Moieties :

    • Aldehyde (-CHO) : High risk of oxidation to 4-[(5-carboxy-2-furyl)methoxy]benzonitrile.

    • Furan Ring : Acid-sensitive; prone to polymerization or ring-opening under low pH stress.

    • Benzonitrile : Generally stable, provides a distinct IR signature (~2220 cm⁻¹).

Stability & Storage Protocol
  • Storage : -20°C under Argon or Nitrogen.

  • Handling : Avoid prolonged exposure to ambient light and air. Reconstitute in degassed solvents (Acetonitrile/DMSO) immediately prior to use.

Comparative Analysis: CRS vs. Alternatives

Why invest in a fully characterized CRS? The table below contrasts the performance and risk profile of a Certified Reference Standard against common alternatives.

FeatureCertified Reference Standard (CRS) In-House Synthesized (Research Grade) Reagent Grade / Surrogate
Purity >98.0% (Chromatographic & Mass Balance)Variable (often 90-95%)Unknown / Low (<90%)
Identity Confirmed by 1H-NMR, 13C-NMR, MS, IR Limited (usually NMR only)Batch-dependent
Potency (Assay) Quantified (Mass Balance or qNMR)Assumed "As is" (Risk of >10% error)Not determined
Impurity Profile Oxidation products quantified (Acid impurity)Unidentified side-productsHigh levels of HMF/reagents
Traceability CoA with raw data linked to primary stdLab notebook onlyNone
Regulatory Risk Low (ICH Q3A/B/M7 compliant)High (Requires full validation)Critical (Rejected by QA)

Characterization Workflow (The Protocol)

To validate this reference standard, a multi-modal approach is required. This workflow ensures that the "purity" value accounts for water, residual solvents, and inorganic content—not just chromatographic purity.

Step 1: Structural Identification (Qualitative)
  • 1H-NMR (DMSO-d6) :

    • Aldehyde Proton : Look for a singlet at ~9.6 ppm . Disappearance or broadening indicates oxidation.

    • Furan Protons : Two doublets at ~7.4 ppm and ~6.8 ppm .

    • Benzonitrile Protons : AA'BB' system (~7.8 ppm and ~7.2 ppm).

    • Linker : Singlet at ~5.3 ppm (-O-CH₂-).

  • Mass Spectrometry (LC-MS) :

    • ESI+ : Expect [M+H]⁺ = 228.2 m/z.

    • ESI- : May show [M+HCOO]⁻ adducts depending on mobile phase.

Step 2: Purity & Potency Assignment (Quantitative)
  • HPLC Purity : Use a gradient method to separate the aldehyde (active) from the acid (impurity).

  • Residual Solvent : HS-GC (Headspace GC) to quantify trapped synthesis solvents (e.g., DCM, Ethyl Acetate).

  • Water Content : Karl Fischer (Coulometric) is preferred over LOI due to the compound's potential volatility/instability at high heat.

Recommended HPLC Method
  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A : 0.1% Formic Acid in Water (Suppresses acid impurity ionization, improving peak shape).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 15 min.

  • Detection : UV at 254 nm (Benzonitrile) and 280 nm (Furan conjugation).

Step 3: Potency Calculation (Mass Balance)

The assigned purity (Potency) is calculated as:



Visualizing the Characterization Logic

The following diagrams illustrate the logical flow of characterization and the specific degradation pathways that must be monitored.

Diagram 1: Reference Standard Qualification Workflow

CharacterizationWorkflow Start Raw Material (Crude 4-[(5-Formyl-2-furyl)methoxy]benzonitrile) Identity Identity Confirmation (NMR, MS, IR) Start->Identity Purity Purity Assessment (HPLC-UV/DAD) Identity->Purity Impurities Impurity Quantification (Residual Solvents, Water, ROI) Purity->Impurities Decision Pass Criteria? (>98% Purity, Consistent Structure) Impurities->Decision Potency Potency Assignment (Mass Balance / qNMR) Decision->Potency Yes Reject Reject / Repurify Decision->Reject No CoA Generate CoA (Certified Reference Standard) Potency->CoA

Caption: Step-by-step workflow for qualifying the reference standard from raw synthesis to certified material.

Diagram 2: Stability & Degradation Pathways

DegradationPath Parent Parent Compound (Aldehyde) Oxidation Oxidation (Air/Light) Parent->Oxidation AcidCond Acidic Conditions Parent->AcidCond AcidImp Impurity A: Carboxylic Acid Derivative Oxidation->AcidImp + O2 RingOpen Impurity B: Ring-Opened Polymer AcidCond->RingOpen H+ / Hydrolysis

Caption: Primary degradation pathways: Aldehyde oxidation to carboxylic acid and furan ring opening.

Experimental Protocol: HPLC Purity Assessment

To be performed by qualified analytical personnel.

Objective : Determine the chromatographic purity of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile and detect the presence of the carboxylic acid degradation product.

  • Sample Preparation :

    • Weigh approx. 5 mg of the standard into a 10 mL volumetric flask.

    • Dissolve in 50:50 Acetonitrile:Water (diluent). Note: Use amber glassware to prevent photodegradation.

    • Target concentration: 0.5 mg/mL.

  • System Suitability :

    • Inject a blank (diluent).

    • Inject the standard solution (5 replicates).

    • Requirement : %RSD of peak area ≤ 2.0%; Tailing factor < 1.5.

  • Data Analysis :

    • Integrate the main peak (RT ~8-10 min depending on flow).

    • Check for a peak at RRT ~0.8 (likely the more polar Carboxylic Acid impurity).

    • Report Area % purity.

References

  • International Conference on Harmonisation (ICH) . (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Contextual reference for Furan/Aldehyde structural alerts).
  • PubChem . (2024). Compound Summary: 4-[(5-formylfuran-2-yl)methoxy]benzonitrile (CAS 438221-44-4).[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

structural confirmation of O-alkylation in furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of O-Alkylation in Furan Derivatives: A Comparative Analytical Guide

Introduction

Furan derivatives—specifically hydroxyfurans, tetronic acids, and 3(2H)-furanones—are highly versatile scaffolds in medicinal chemistry. When subjected to alkylation conditions, these molecules act as ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophilic center, while the α-carbon acts as a "soft" center. Consequently, reactions often yield an inseparable or closely eluting mixture of O-alkylated (enol ether) and C-alkylated (furanone) positional isomers[1].

For drug development professionals, unambiguously confirming the site of alkylation is a critical regulatory and synthetic requirement. This guide provides an objective comparison of the three principal analytical platforms used for this structural elucidation: High-Resolution 2D NMR, Single-Crystal X-Ray Crystallography, and Tandem Mass Spectrometry (LC-MS/MS).

Section 1: The Analytical Bottleneck

The primary challenge in distinguishing O-alkylation from C-alkylation lies in the similarities of their 1D


H NMR spectra. The newly introduced alkyl protons (e.g., a methoxy or benzyloxy group) often resonate in overlapping regions regardless of whether they are attached to oxygen or carbon. To break this ambiguity, analysts must rely on orthogonal techniques that probe the carbon skeleton's connectivity or the molecule's absolute geometry.

Analytical_Workflow A Ambident Furan Mixture (O- vs C-Alkylation) B LC-MS/MS Screening (Mass & Fragmentation) A->B High-Throughput C High-Res 2D NMR (HMBC / NOESY) B->C Isomer Ambiguity D X-Ray Crystallography (Bond Lengths) C->D Overlapping Signals E Confirmed O-Alkylated Furan Structure C->E Unambiguous HMBC D->E Absolute Geometry

Fig 1. Hierarchical analytical workflow for furan derivative structural elucidation.

Section 2: Platform Comparison & Performance Metrics

To select the appropriate analytical method, researchers must balance throughput, sample requirements, and diagnostic certainty. Table 1 summarizes the quantitative and qualitative performance metrics of each platform.

Analytical PlatformPrimary Diagnostic FeatureSample RequirementThroughputDiagnostic Certainty
High-Res 2D NMR

J

H-

C HMBC correlations
2–10 mg (High Purity)Medium (1–4 hours)High
X-Ray Crystallography C-O vs. C=O bond lengthsSingle Crystal (>0.1 mm)Low (Days–Weeks)Absolute
LC-MS/MS Fragmentation neutral losses< 1 µgHigh (Minutes)Moderate

Section 3: High-Resolution 2D NMR (HMBC & NOESY) – The Gold Standard

Causality & Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the most robust solution for liquid-state structural confirmation. The physical principle relies on detecting long-range scalar couplings (typically


J and 

J) between protons and carbons. In an O-alkylated furan, the alkyl protons will show a strong

J correlation to the furan ring's oxygen-bearing carbon, which typically resonates far downfield (

150–160 ppm) due to electronegative deshielding. Conversely, in a C-alkylated furanone, the alkyl protons will correlate to an sp

-hybridized ring carbon (

40–60 ppm) and the adjacent carbonyl carbon (

>170 ppm).

Recent studies have successfully utilized


H-

C HMBC correlations to unambiguously assign the chemoselective O-alkylated isomers of furan-bearing pyrimidines, bypassing the limitations of 1D techniques[2]. Furthermore,

H-

H NOESY can be employed to confirm spatial proximity (Through-space Nuclear Overhauser Effect) between the alkyl group and the adjacent furan ring protons, providing a self-validating cross-check[3].

HMBC_Logic Alkyl Alkyl Protons (1H) O_Alk O-Alkylated Furan (Enol Ether) Alkyl->O_Alk bonded to O C_Alk C-Alkylated Furanone (Lactone/Ketone) Alkyl->C_Alk bonded to C HMBC_O 3J HMBC to C-O (δ 150-160 ppm) O_Alk->HMBC_O HMBC_C 2J/3J HMBC to C-C (δ 40-60 ppm) C_Alk->HMBC_C

Fig 2. Diagnostic HMBC correlation pathways distinguishing O- from C-alkylation.

Step-by-Step Methodology: 2D NMR Workflow

  • Sample Preparation: Dissolve 5–10 mg of the purified furan derivative in 600 µL of a deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). The solvent choice is critical; DMSO-
    
    
    often provides better separation of exchangeable protons and reduces signal overlap.
  • Probe Tuning & Matching: Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz equipped with a CryoProbe). Manually tune and match the

    
    H and 
    
    
    
    C channels to maximize the signal-to-noise ratio (S/N) and ensure accurate pulse flip angles.
  • Pulse Sequence Execution:

    • Run a standard 1D

      
      H and 
      
      
      
      C spectrum to establish chemical shift references.
    • Execute a gradient-selected HMBC sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant (

      
      ) delay to 8 Hz, which is optimal for detecting 
      
      
      
      J correlations across the ether oxygen.
  • Data Validation: Process the 2D matrix with appropriate window functions (e.g., sine bell squared). The protocol is self-validating if the known internal furan ring correlations (e.g., furan H-4 to C-2/C-5) match theoretical predictions, confirming the sequence worked before assigning the unknown alkyl linkage.

Section 4: Single-Crystal X-Ray Crystallography – The Absolute Validator

Causality & Mechanism: When NMR signals are heavily overlapped or the molecule lacks sufficient proton handles (e.g., perhalogenated alkyl groups), X-ray crystallography provides absolute geometric confirmation. The distinction lies in the bond lengths. An O-alkylated furan maintains a fully aromatic ring with a characteristic C-O ether single bond length of ~1.33–1.41 Å. In contrast, a C-alkylated furanone disrupts the aromaticity, presenting a distinct C=O double bond of ~1.22 Å[3].

Step-by-Step Methodology: Crystallization & Diffraction

  • Solvent Screening: Dissolve 2–5 mg of the compound in a minimum volume of a "good" solvent (e.g., dichloromethane).

  • Vapor Diffusion Setup: Place the open vial inside a larger closed chamber containing a "poor" antisolvent (e.g., hexane or pentane). Over 3–7 days, the antisolvent slowly diffuses into the inner vial, decreasing solubility and promoting nucleation.

  • Diffraction & Refinement: Mount a suitable single crystal (>0.1 mm in all dimensions) on a diffractometer. Collect data at cryogenic temperatures (e.g., 100 K) to minimize thermal atomic displacement.

  • Validation: Solve the phase problem and refine the structure. The result is self-validating if the final R-factor is < 5% and the Goodness-of-Fit (GoF) is near 1.0, ensuring the assigned C-O or C=O bond lengths are statistically significant.

Section 5: Tandem Mass Spectrometry (LC-MS/MS) – The High-Throughput Screen

Causality & Mechanism: While MS cannot definitively map 3D geometry, it is invaluable for high-throughput screening of crude reaction mixtures. O-alkylated and C-alkylated isomers often exhibit divergent collision-induced dissociation (CID) pathways. O-alkylated furans typically undergo a facile neutral loss of the alkyl group (e.g., loss of an alkene via a McLafferty-type rearrangement if a


-hydrogen is present) due to the weaker C-O ether bond. C-alkylated furanones, possessing stronger C-C bonds, tend to undergo ring-opening or loss of carbon monoxide (CO).

Step-by-Step Methodology: LC-MS/MS Workflow

  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample onto a C18 Reverse-Phase column. Use a shallow gradient of Water/Acetonitrile (with 0.1% Formic Acid) to separate the O- and C-alkylated isomers, which typically have different polarities.

  • Ionization & Fragmentation: Utilize Electrospray Ionization (ESI) in positive mode. Isolate the precursor

    
     ion in the first quadrupole (Q1).
    
  • Collision-Induced Dissociation (CID): Accelerate the precursor ions into the collision cell (Q2) with argon gas. Apply a normalized collision energy (NCE) ramp (e.g., 10–40 eV) to generate a comprehensive fragmentation spectrum.

  • Validation: Compare the MS/MS spectra of the separated peaks. The assignment is validated by correlating the neutral losses with theoretical fragmentation rules (e.g., a

    
     Da loss indicating CO expulsion from a furanone core).
    

Conclusion

For the , LC-MS/MS serves as an excellent primary screen to detect the presence of multiple isomers. However, High-Resolution 2D NMR (specifically HMBC) remains the gold standard for definitive structural elucidation due to its ability to map exact atomic connectivities. X-ray crystallography should be reserved as the ultimate validator when NMR data is ambiguous or when absolute stereochemistry of a C-alkylated stereocenter is required.

References

  • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines Source: ACS Omega (2022) URL: [Link]

  • Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: Molecules (2023) URL: [Link]

  • Title: Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms Source: RSC Advances (2020) URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile (CAS 438221-44-4). This protocol is designed for research and industrial environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.

Executive Summary: Immediate Action Directive

  • Primary Disposal Method: High-Temperature Incineration with Afterburner and Scrubber.

  • Waste Classification: Hazardous Waste (Toxic, Irritant).

  • RCRA Relevance: Treat as potentially carrying characteristics of U019 (Benzonitrile) and U125 (Furfural) derivatives.

  • Critical Restriction: NEVER dispose of down the drain. NEVER mix with strong acids (risk of HCN evolution) or strong oxidizers.

Chemical Profile & Hazard Identification

Understanding the molecular architecture is the first step in safe disposal. This compound combines a nitrile group, an ether linkage, and a reactive furan-aldehyde moiety.

Property Data Relevance to Disposal
Chemical Name 4-[(5-Formyl-2-furyl)methoxy]benzonitrileOfficial shipping/manifest name.
CAS Number 438221-44-4 Required for waste manifesting and inventory tracking.
Molecular Formula C₁₃H₉NO₃High carbon/nitrogen content requires incineration.
Hazard Class 6.1 (Toxic) Requires specific handling PPE and segregation.[1]
Functional Groups Nitrile (-CN), Aldehyde (-CHO), FuranNitrile: Toxic combustion byproducts (NOx, HCN).Aldehyde/Furan: Peroxide potential (low) and flammability.

Technical Insight: The presence of the furan ring and aldehyde suggests this compound can degrade or polymerize over time, potentially forming shock-sensitive peroxides if stored improperly in ether solvents. However, as a solid, the primary risk is acute toxicity and respiratory irritation from dust.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.

Segregation Rules
  • Incompatible with: Strong Oxidizers (e.g., Nitric acid, Peroxides), Strong Acids (HCl, H₂SO₄), and Strong Bases.

  • Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed.

  • Labeling: Label clearly as "Hazardous Waste - Toxic - Organic Solid" .

Decision Tree: Waste Stream Segregation

DisposalDecision cluster_final Final Destination Start Waste Generation: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Pure Substance Liquid Solution (Solvent) State->Liquid Dissolved StreamA Stream A: Solid Organic Waste (Toxic) Solid->StreamA Double Bag & Tag CheckSolvent Is Solvent Halogenated? Liquid->CheckSolvent StreamB Stream B: Non-Halogenated Organic Liquid Waste CheckSolvent->StreamB No (e.g., DMSO, Methanol) StreamC Stream C: Halogenated Organic Liquid Waste CheckSolvent->StreamC Yes (e.g., DCM, Chloroform) Incinerator High-Temp Incineration (Licensed Facility) StreamA->Incinerator StreamB->Incinerator StreamC->Incinerator

Figure 1: Waste segregation logic flow ensures the compound is routed to the correct incineration stream based on its physical state and solvent matrix.

Disposal Methodologies

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, contaminated solids, or spill cleanup residues.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95/P100 respirator if handling fine powder outside a fume hood.

  • Containment:

    • Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • If the original container is used, ensure it is intact.[2][3][4]

  • Labeling: Attach a hazardous waste tag listing:

    • Chemical Name: 4-[(5-Formyl-2-furyl)methoxy]benzonitrile[5]

    • CAS: 438221-44-4[5]

    • Hazards: Toxic, Irritant.[6][7]

  • Disposal Action: Transfer to the facility's Solid Organic Waste accumulation area.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures or mother liquors.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put acetone solutions in certain plastics; glass or HDPE is standard).

  • Dissolution: If disposing of solid residue by dissolution, use a combustible non-halogenated solvent (e.g., Ethanol, Methanol) to facilitate incineration.

  • Transfer: Pour into the designated Organic Waste Carboy .

    • Note: If the solvent is halogenated (DCM, Chloroform), use the Halogenated Waste carboy.

  • Log Entry: Record the approximate concentration and volume on the waste log sheet.

Emergency Spill Response

In the event of a spill, rapid containment prevents exposure and environmental release.

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, Respirator) Alert->PPE Contain 3. Containment (Cover with damp paper towel to prevent dust) PPE->Contain Clean 4. Cleanup (Scoop/Wipe up) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Dispose 6. Dispose (Treat debris as HazWaste) Decon->Dispose

Figure 2: Step-by-step spill response protocol minimizing dust generation and exposure.[1]

Detailed Steps:

  • Evacuate: Move personnel away from the spill.

  • PPE: Wear full PPE including respiratory protection to avoid inhaling dust.

  • Wet Method: Do NOT dry sweep. Cover the spill with a paper towel dampened with water or an inert solvent (like heptane) to suppress dust.

  • Collection: Scoop the damp material into a sealable bag or jar.

  • Surface Decon: Wipe the area with soap and water.[2][3][8] Collect all wipes as hazardous waste.

Regulatory Compliance & Codes

  • US EPA (RCRA): While not explicitly P-listed, this compound should be managed conservatively.

    • U-List Relevance: The compound contains structural motifs of Benzonitrile (U019) and Furfural (U125) . Best practice dictates managing it as if it carries these codes.

  • DOT (Department of Transportation):

    • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (or Toxic solid, organic, n.o.s.)

    • UN Number: UN3439 (Generic for toxic solid nitriles) or UN2811.

    • Class: 6.1

References

  • PubChem. (2025). Benzonitrile Compound Summary & Safety Data. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes (U-List). Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound at the forefront of drug discovery, 4-[(5-Formyl-2-furyl)methoxy]benzonitrile presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information. By moving beyond a simple checklist and explaining the "why" behind each recommendation, we aim to build a deeply ingrained culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Molecule's Profile

While a specific Safety Data Sheet (SDS) for 4-[(5-Formyl-2-furyl)methoxy]benzonitrile is not yet widely available, a thorough assessment of its structural components—a benzonitrile, a furan ring, and a formyl group—allows for a robust, inferred hazard profile.

  • Benzonitrile Moiety : Benzonitrile and its derivatives are organic compounds that can be toxic. Similar compounds, such as 4-formylbenzonitrile, are classified as harmful if swallowed, toxic in contact with skin, and causing skin and serious eye irritation[1].

  • Furan Ring : The furan ring is a common motif in pharmacologically active compounds[2][3]. However, some furan-containing xenobiotics are known to be toxic, with potential for liver injury[2]. Furfural, a related furan aldehyde, is harmful if swallowed or inhaled and can cause severe eye irritation and may be absorbed through the skin[4].

  • Formyl Group (Aldehyde) : Aldehydes are often associated with irritation to the skin, eyes, and respiratory tract. For instance, 2-Fluoro-5-formylbenzonitrile is noted to cause skin and eye irritation and may cause respiratory irritation[5].

Given this composite profile, it is prudent to treat 4-[(5-Formyl-2-furyl)methoxy]benzonitrile as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin, and as a likely irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[6] For handling 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, a multi-layered approach to PPE is essential.

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including solvents, oils, and many hazardous materials, and are more puncture-resistant than latex gloves.[7][8][9] For operations with a high risk of splash, consider double-gloving.
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldTo protect against splashes and airborne particles that could cause serious eye irritation.[10] A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Body Protection Laboratory CoatA standard lab coat is necessary to prevent contamination of personal clothing.[10]
Respiratory Protection NIOSH-approved respiratorTo be used if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood. The specific type of respirator should be determined by a formal risk assessment.

Operational Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment from receipt of the compound to its final disposal. This process should be incorporated into your laboratory's written Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard (29 CFR 1910.1450)[11][12][13][14].

SafeHandlingWorkflow cluster_prep Preparation & Engineering Controls cluster_handling Compound Handling cluster_cleanup Decontamination & Disposal Prep Don Appropriate PPE EngControls Work in a Certified Chemical Fume Hood Prep->EngControls Enter work area Weighing Weighing (Solid) EngControls->Weighing Begin experiment Dissolving Dissolving (Liquid) Weighing->Dissolving Decon Decontaminate Surfaces & Glassware Dissolving->Decon Experiment complete Disposal Segregate & Dispose of Waste Decon->Disposal DoffPPE Doff PPE Correctly Disposal->DoffPPE

Caption: Workflow for the safe handling of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile.

Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Don PPE : Before entering the designated work area, put on all required PPE as outlined in the table above.

  • Use a Chemical Fume Hood : All manipulations of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, including weighing and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure[14].

2. Handling the Compound:

  • Weighing : If the compound is a solid, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust.

  • Preparing Solutions : Add the solvent to the solid slowly to avoid splashing. If the compound is already in solution, handle it with the same level of care.

3. Decontamination and Waste Disposal:

  • Surface Decontamination : After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Waste Disposal : Dispose of all waste, including contaminated gloves, weigh papers, and pipette tips, in a clearly labeled hazardous waste container.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[15].

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of immediately. Wash your hands thoroughly with soap and water after removing all PPE[16].

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Storage and Spill Management
  • Storage : Store 4-[(5-Formyl-2-furyl)methoxy]benzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[16].

  • Spill Response : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research with 4-[(5-Formyl-2-furyl)methoxy]benzonitrile, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.

References

  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1).
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • NIOSH/Chemical Protective Clothing Page/INDEX A. (1999, April 12).
  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 14).
  • Protective Clothing and Ensembles | NIOSH - Restored CDC. (n.d.).
  • Protective Clothing and Ensembles - CDC. (2025, March 3).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
  • Safety Data Sheet. (2016, February 15).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate. (2025, September 4).
  • Material Safety Data Sheet - Greenbook. (n.d.).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.).
  • Chemistry and Therapeutic Aspect of Furan: A Short Review - ResearchGate. (2015, June 17).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • SAFETY DATA SHEET - CymitQuimica. (2023, October 11).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.